(6-Chloropyrazin-2-YL)boronic acid
Description
BenchChem offers high-quality (6-Chloropyrazin-2-YL)boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6-Chloropyrazin-2-YL)boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(6-chloropyrazin-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BClN2O2/c6-4-2-7-1-3(8-4)5(9)10/h1-2,9-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNZXZFLVPLRTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC(=N1)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590544 | |
| Record name | (6-Chloropyrazin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-64-8 | |
| Record name | B-(6-Chloro-2-pyrazinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1310404-64-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6-Chloropyrazin-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590544 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
(6-Chloropyrazin-2-YL)boronic acid CAS 1310404-64-8 properties
CAS: 1310404-64-8 Formula: C₄H₄BClN₂O₂ Molecular Weight: 158.35 g/mol
Executive Summary
(6-Chloropyrazin-2-yl)boronic acid is a specialized heterocyclic building block primarily used in the synthesis of bioactive pyrazine derivatives, including kinase inhibitors and antitubercular agents. While it offers a direct route to introduce the 6-chloropyrazin-2-yl moiety via Suzuki-Miyaura cross-coupling, it presents significant technical challenges due to the inherent instability of electron-deficient 2-heteroaryl boronic acids.
This guide addresses the "2-pyridyl/pyrazinyl problem"—the rapid protodeboronation of the C–B bond—and provides expert protocols to maximize yield and reproducibility.
Chemical Profile & Properties[1][2][3][4][5][6][7][8]
| Property | Specification | Notes |
| Appearance | Off-white to yellow solid | Hygroscopic; handle under inert atmosphere. |
| Melting Point | ~154–156 °C (Decomposes) | Decomposition often precedes melting; values vary by purity. |
| Solubility | DMSO, Methanol, DMF | Limited solubility in non-polar solvents. |
| Acidity (pKa) | ~8.0–8.5 (Boronic acid) | Lower than phenylboronic acid due to electron-deficient ring. |
| Stability | Low | Prone to protodeboronation in aqueous/basic media. |
| Storage | -20 °C | Must be stored dry and under Argon/Nitrogen. |
The Stability Paradox: Mechanism of Failure
The primary failure mode when using CAS 1310404-64-8 is protodeboronation . Unlike phenylboronic acids, 2-heteroaryl boronic acids possess a basic nitrogen atom adjacent to the carbon-boron bond.
Mechanistic Insight
Under the basic conditions required for Suzuki coupling, the boronic acid forms a boronate "ate" complex. In 2-pyrazinyl systems, the adjacent ring nitrogen can stabilize the transition state for C–B bond cleavage, or the molecule can undergo a unimolecular fragmentation via a zwitterionic intermediate. This results in the loss of the boron moiety and formation of 2-chloropyrazine (the reduced byproduct), often faster than the desired transmetallation to Palladium.
Visualization: Protodeboronation Pathway
The following diagram illustrates the competing pathways that researchers must control.
Caption: The kinetic competition between productive transmetallation and destructive protodeboronation.
Synthesis & Handling Protocol
Due to commercial cost and instability, in-house preparation is often required. The following protocol utilizes a Turbo-Grignard or Lithium-Halogen Exchange approach, which is superior to direct metallation.
Preparation Protocol (Cryogenic)
-
Reagents: 2,6-Dichloropyrazine,
-Butyllithium ( -BuLi) or LiTMP, Triisopropyl borate ( ). -
Setup: Flame-dried glassware, Argon atmosphere, -78 °C bath.
-
Procedure:
-
Dissolve 2,6-dichloropyrazine in anhydrous THF.
-
Add
(1.2 equiv) before the lithiating agent (In situ quench method). Note: This "in situ" trap is crucial. Adding -BuLi first allows the unstable lithio-species to dimerize or decompose. -
Add LiTMP (1.1 equiv) dropwise at -78 °C.
-
Stir for 30–60 mins, then warm to 0 °C.
-
Hydrolysis: Acidify carefully with 1M HCl to pH ~5-6. Do not make too acidic, or the pyrazine ring may protonate and trap boron species.
-
-
Isolation: Extract rapidly with EtOAc. Avoid prolonged exposure to water.
Optimized Application: Suzuki-Miyaura Coupling
Do NOT use: Standard aqueous conditions (e.g.,
Recommended System: Anhydrous coupling with rapid-turnover catalysts.
Protocol A: The "Dry" Coupling (High Success Rate)
This method minimizes water concentration to suppress protodeboronation.
-
Catalyst:
(2 mol%) + XPhos or SPhos (4 mol%). Alternatively, use Pd-PEPPSI-IPr . -
Base:
(finely ground, anhydrous) or . -
Solvent: Anhydrous 1,4-Dioxane or Toluene at 80–100 °C.
-
Additives:
(10–20 mol%) can sometimes facilitate transmetallation of electron-deficient boronates (Liebeskind-Srogl type effect).
Protocol B: The MIDA Boronate Strategy (For Scale-Up)
If the free acid (CAS 1310404-64-8) is too unstable, convert it immediately to the MIDA boronate . MIDA boronates are stable to air and chromatography.
-
Reaction: Free acid + MIDA + Dean-Stark trap (Toluene/DMSO).
-
Coupling: The MIDA ester releases the active boronic acid slowly under hydrolytic conditions, keeping the standing concentration low and minimizing decomposition.[1]
Experimental Workflow Diagram
Caption: Decision matrix for handling the unstable boronic acid intermediate.
Safety Data (GHS)
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures: Wear nitrile gloves and safety glasses. Handle in a fume hood. In case of contact, wash with copious water.
References
-
Burke, M. D., et al. (2015). "Slow-Release of Unstable Boronic Acids."[1] Nature, 520, 206-210. Link
-
Knochel, P., et al. (2008). "Preparation of Functionalized Heterocyclic Boronic Acids." Angewandte Chemie Int. Ed., 47(36), 6802-6806. Link
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews, 43, 412-443. Link
-
Sigma-Aldrich. (2024). "Safety Data Sheet: (6-Chloropyrazin-2-yl)boronic acid." Link
-
Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358-3366. Link
Sources
A Comprehensive Technical Guide to the Synthesis of (6-Chloropyrazin-2-YL)boronic Acid
Abstract
(6-Chloropyrazin-2-YL)boronic acid and its corresponding esters are pivotal building blocks in contemporary medicinal chemistry and materials science, primarily serving as key coupling partners in Suzuki-Miyaura cross-coupling reactions. This guide provides an in-depth technical overview of the synthesis of this valuable reagent, with a primary focus on the palladium-catalyzed Miyaura borylation of 2,6-dichloropyrazine. We will explore the mechanistic underpinnings of this transformation, discuss the critical parameters that govern its efficiency and regioselectivity, and provide a detailed, field-proven experimental protocol. Furthermore, this document will address the common challenges associated with the purification of boronic acids and offer practical solutions for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of (6-Chloropyrazin-2-YL)boronic Acid
The pyrazine moiety is a well-established "privileged scaffold" in drug discovery, appearing in a multitude of FDA-approved therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a highly desirable heterocycle in the design of novel bioactive molecules. The introduction of a boronic acid or a boronic ester functionality onto the pyrazine ring, specifically creating (6-Chloropyrazin-2-YL)boronic acid, unlocks a vast chemical space for the synthesis of complex molecular architectures.
This reagent is particularly valuable due to its bifunctional nature. The boronic acid group serves as a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. Simultaneously, the remaining chlorine atom provides a secondary site for subsequent functionalization, allowing for the rapid construction of diverse compound libraries from a single, advanced intermediate. This guide will provide the necessary technical details to empower researchers to confidently synthesize and utilize this important synthetic precursor.
Synthetic Strategy: The Miyaura Borylation of 2,6-Dichloropyrazine
The most direct and widely adopted method for the synthesis of (6-Chloropyrazin-2-YL)boronic acid pinacol ester is the Miyaura borylation of the readily available starting material, 2,6-dichloropyrazine. This reaction involves the palladium-catalyzed cross-coupling of a heteroaryl halide with a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂).
The Catalytic Cycle: A Mechanistic Overview
The Miyaura borylation proceeds through a well-established catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for troubleshooting and optimizing the reaction.
Caption: The catalytic cycle of the Miyaura borylation reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 2,6-dichloropyrazine to form a Pd(II) intermediate.
-
Transmetalation: The diboron reagent, often activated by a base, transfers a boryl group to the palladium center, displacing the halide. The base, typically potassium acetate (KOAc), is believed to facilitate this step by forming a more reactive palladium-acetate complex.[1]
-
Reductive Elimination: The aryl and boryl groups on the palladium center couple and are eliminated, forming the desired aryl boronic ester product and regenerating the Pd(0) catalyst.
Regioselectivity: The Key to Mono-borylation
A critical consideration in the borylation of 2,6-dichloropyrazine is achieving selective mono-substitution. The two chlorine atoms on the pyrazine ring are electronically non-equivalent. Generally, in Suzuki-Miyaura type couplings of dichloropyrazines, the chlorine at the 2-position is more reactive than the one at the 6-position. This difference in reactivity allows for the selective formation of the mono-borylated product by carefully controlling the reaction stoichiometry and conditions. By using a slight excess of the diboron reagent relative to the dichloropyrazine, the reaction can be driven towards the desired mono-borylated product, with minimal formation of the di-borylated byproduct.
Experimental Protocol: Synthesis of 2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine
This protocol is a robust and reproducible method for the synthesis of the pinacol ester of (6-Chloropyrazin-2-YL)boronic acid.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity (mmol) | Equivalents |
| 2,6-Dichloropyrazine | 4774-14-5 | 148.97 | 10.0 | 1.0 |
| Bis(pinacolato)diboron (B₂pin₂) | 73183-34-3 | 253.94 | 11.0 | 1.1 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 72287-26-4 | 731.74 | 0.3 | 0.03 |
| Potassium Acetate (KOAc) | 127-08-2 | 98.14 | 30.0 | 3.0 |
| 1,4-Dioxane (anhydrous) | 123-91-1 | 88.11 | - | - |
Reaction Workflow
Caption: Experimental workflow for the synthesis of 2-Chloro-6-(Bpin)pyrazine.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyrazine (1.49 g, 10.0 mmol), bis(pinacolato)diboron (2.79 g, 11.0 mmol), Pd(dppf)Cl₂ (220 mg, 0.3 mmol), and potassium acetate (2.94 g, 30.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert atmosphere (Nitrogen or Argon) three times to remove any oxygen.
-
Solvent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (50 mL) via syringe.
-
Reaction: Immerse the flask in a preheated oil bath at 80-90 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-8 hours).
-
Workup: Allow the reaction mixture to cool to room temperature. Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of celite to remove the palladium catalyst and inorganic salts. Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). The product, 2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine, is typically a white to off-white solid.
Purification and Handling of Boronic Acids and Esters
The purification of boronic acids and their pinacol esters can be challenging due to their propensity to degrade on silica gel and their sometimes-poor chromatographic behavior.
Purification Strategies
| Method | Description | Advantages | Disadvantages |
| Recrystallization | Dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly to form crystals. | Can provide very pure material. | Can be low yielding; finding a suitable solvent system can be difficult. |
| Silica Gel Chromatography | As described in the protocol. | Widely applicable. | Can lead to product decomposition (protodeboronation); may require deactivation of the silica gel. |
| Acid/Base Extraction | For the free boronic acid, it can be converted to its boronate salt with a base, washed with an organic solvent to remove non-acidic impurities, and then re-acidified to precipitate the pure boronic acid. | Effective for removing non-polar impurities. | Only applicable to the free boronic acid, not the ester. |
Hydrolysis of the Pinacol Ester (Optional)
If the free boronic acid is required, the pinacol ester can be hydrolyzed. A common method involves stirring the pinacol ester in a mixture of a suitable solvent (e.g., acetone or THF) and an aqueous acid (e.g., 1M HCl) at room temperature until the reaction is complete, followed by extraction.
Conclusion
The Miyaura borylation of 2,6-dichloropyrazine is a reliable and efficient method for the synthesis of (6-Chloropyrazin-2-YL)boronic acid pinacol ester. A thorough understanding of the reaction mechanism, particularly the factors influencing regioselectivity, is paramount for a successful outcome. The detailed protocol provided in this guide, coupled with the practical advice on purification, offers a solid foundation for researchers to produce this valuable building block for applications in drug discovery and materials science. Careful execution of the experimental procedure and attention to the nuances of handling boronic acid derivatives will ensure a high yield of the desired product, ready for subsequent synthetic transformations.
References
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]
-
Wikipedia. (2023, October 26). Miyaura borylation. In Wikipedia. [Link]
-
WIPO Patentscope. (2005, March 3). PROCESS FOR PURIFICATION OF BORONIC ACID AND ITS DERIVATIVES. WIPO. [Link]
Sources
Chemical Architecture and Synthetic Utility of (6-Chloropyrazin-2-yl)boronic Acid
The following technical guide details the structural architecture, synthetic pathways, and application logic for (6-Chloropyrazin-2-yl)boronic acid .
Executive Summary
(6-Chloropyrazin-2-yl)boronic acid (CAS: 1310404-64-8) represents a high-value "scaffold-hopping" intermediate in medicinal chemistry.[1] As a bifunctionalized pyrazine, it offers two distinct vectors for diversification: the boronic acid moiety for Suzuki-Miyaura cross-coupling (C–C bond formation) and the chlorine atom for subsequent nucleophilic aromatic substitution (
However, this utility is counterbalanced by significant instability.[1] The electron-deficient nature of the pyrazine ring, combined with the ortho-nitrogen placement, makes this molecule highly susceptible to protodeboronation. This guide provides the mechanistic understanding and experimental protocols required to handle this reagent successfully.
Structural Analysis & Nomenclature
IUPAC Nomenclature Logic
The nomenclature follows the hierarchy of functional groups where the boronic acid (
-
Parent Heterocycle: Pyrazine (1,4-diazine). Numbering begins at one nitrogen atom (
) and proceeds towards the substituents to assign the lowest possible locants.
Electronic Architecture
The pyrazine ring is
-
C2 Position (Boron attachment): Highly electron-poor due to the adjacent
and .[1] This low electron density increases the Lewis acidity of the boron center but also destabilizes the C–B bond toward hydrolysis. -
C6 Position (Chlorine attachment): The chlorine atom provides an inductive withdrawal (-I) effect, further deactivating the ring. This makes the C6 position a prime candidate for
reactions after the Suzuki coupling is complete.
Structural Visualization
The following diagram illustrates the numbering scheme and the equilibrium between the free acid and its dehydrated trimer (boroxine), a common storage form.
Caption: Fig 1. Structural decomposition and the dehydration equilibrium common to heteroaryl boronic acids.
Physicochemical Properties & Stability Profile[1][5][6][7]
Key Data Table
| Property | Value | Context |
| Molecular Formula | ||
| Molecular Weight | 158.35 g/mol | |
| Appearance | Off-white to beige solid | Darkens upon oxidation/hydration.[1] |
| Solubility | DMSO, MeOH, DMF | Poor solubility in non-polar solvents ( |
| Storage | -20°C, under Argon | Hygroscopic; prone to protodeboronation.[1] |
The Protodeboronation Challenge
The primary failure mode for this reagent is protodeboronation , where the C–B bond is cleaved by water/proton sources, replacing the boronic acid with a hydrogen atom.[5]
Mechanism:
-
Base Coordination: Under Suzuki conditions (basic pH), hydroxide coordinates to boron, forming a boronate anion.[1]
-
Ipso-Protonation: The electron-deficient pyrazine ring stabilizes the negative charge development at C2.[1] A proton (from water or solvent) attacks C2.[1]
-
C-B Cleavage: The C–B bond breaks, releasing boric acid and 2-chloropyrazine.[1]
Implication: Suzuki couplings must be performed with anhydrous bases (e.g.,
Synthetic Routes[4][7][8][9][10]
Two primary routes exist for synthesizing this scaffold.[1] The Halogen-Metal Exchange is preferred for scale and regioselectivity.[1]
Route A: Halogen-Metal Exchange (Cryogenic)
This method utilizes 2,6-dichloropyrazine.[6] Since the molecule is symmetric, lithiation of one C–Cl bond breaks the symmetry.
-
Precursor: 2,6-Dichloropyrazine.[1]
-
Reagent:
-Butyllithium ( -BuLi) or -PrMgCl (Turbo Grignard). -
Conditions: -78°C in THF.
-
Quench: Triisopropyl borate (
).
Critical Control Point: The temperature must be strictly maintained at -78°C. Higher temperatures allow the alkyl-lithium to attack the pyrazine ring (nucleophilic addition) rather than performing the exchange.
Route B: Miyaura Borylation (Pd-Catalyzed)
Uses a palladium catalyst to couple bis(pinacolato)diboron (
-
Pros: Milder conditions (no cryogenic temps).
-
Cons: Requires the mixed halo-pyrazine precursor; difficult purification of the boronic ester from the diboron by-products.
Experimental Protocols
Protocol 1: Synthesis via Halogen-Metal Exchange
Target: 5.0 g scale synthesis.[1]
Reagents:
-
2,6-Dichloropyrazine (1.0 equiv)
- -BuLi (1.1 equiv, 2.5M in hexanes)
-
Triisopropyl borate (1.2 equiv)
-
THF (Anhydrous)
-
HCl (1M aq)
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL 3-neck round bottom flask. Purge with Argon. Add 2,6-dichloropyrazine (5.0 g) and anhydrous THF (50 mL).
-
Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow 15 mins for equilibration.
-
Lithiation: Add
-BuLi dropwise via syringe pump over 20 minutes. Observation: Solution may turn yellow/orange.[1] Stir for 30 mins at -78°C. -
Borylation: Add triisopropyl borate dropwise.[1] Stir for 1 hour at -78°C.
-
Warming: Remove the cooling bath and allow the mixture to reach 0°C (approx. 1 hour).
-
Hydrolysis: Quench with 1M HCl (30 mL). Stir vigorously for 30 mins to hydrolyze the boronate ester to the free acid.
-
Extraction: Extract with EtOAc (3 x 50 mL). The product is amphoteric; ensure pH is slightly acidic (pH 4-5) for optimal extraction.[1]
-
Purification: Recrystallize from acetonitrile/water. Do not use silica chromatography (boronic acids stick to silica).[1]
Protocol 2: Suzuki-Miyaura Cross-Coupling
Application: Coupling with an aryl bromide.[7]
Reagents:
-
(6-Chloropyrazin-2-yl)boronic acid (1.2 equiv)[2]
-
Aryl Bromide (1.0 equiv)
-
Catalyst:
(5 mol%) -
Base:
(2.0 equiv, degassed aqueous solution) or (anhydrous) -
Solvent: 1,4-Dioxane (degassed)
Workflow Diagram:
Caption: Fig 2. Standard operating procedure for Suzuki coupling of labile heteroaryl boronic acids.
Drug Discovery Applications
Scaffold Hopping Logic
In kinase inhibitor design, a phenyl ring is often replaced with a pyrazine to:
-
Reduce Lipophilicity (LogP): The nitrogen atoms lower LogP, improving solubility.[1]
-
Introduce H-Bond Acceptors: The pyrazine nitrogens can interact with hinge region residues (e.g., in ATP binding sites).
-
Metabolic Stability: The electron-deficient ring is less prone to oxidative metabolism (CYP450) compared to electron-rich phenyl rings.[1]
Sequential Functionalization Strategy
The 6-chloro substituent allows for a "reaction cascade":
-
Step 1 (Suzuki): React the Boronic Acid at C2 with an Aryl Halide.[1]
-
Step 2 (SNAr): React the Chlorine at C6 with an amine (e.g., morpholine, piperazine) to install a solubilizing tail.
References
-
IUPAC Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013.[1] Royal Society of Chemistry.[1][8] [Link]
-
Boronic Acid Stability. Protodeboronation of (Hetero)Arylboronic Acids.[1][9][10] Molander, G. A. et al. Journal of Organic Chemistry. [Link]
-
Synthesis of Chloropyrazines. Regioselective Synthesis of Chloropyrazine Derivatives.Tetrahedron Letters. [Link]
-
Suzuki-Miyaura Coupling Guide. Practical Guide to Suzuki-Miyaura Coupling. Yoneda Labs.[1] [Link]
-
Pyrazine Properties. PubChem Compound Summary: Pyrazin-2-ylboronic acid derivatives.[1] National Library of Medicine.[1] [Link]
Sources
- 1. Pyrazin-2-ylboronic acid | C4H5BN2O2 | CID 18381546 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6-Chloropyridine-2-boronic acid | C5H5BClNO2 | CID 22832087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 4925-61-5: 6-Chloropyrazin-2-ol | CymitQuimica [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Protodeboronation - Wikipedia [en.wikipedia.org]
- 6. DE2923706A1 - Synthesis of 2,6-Di:chloro-pyrazine - by chlorination of mono:chloro-pyrazine, using 2,6-di:chloro-pyrazine as solvent to minimise by=product formation - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 9. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 10. etheses.dur.ac.uk [etheses.dur.ac.uk]
Physicochemical properties of (6-Chloropyrazin-2-YL)boronic acid
An In-Depth Technical Guide to the Physicochemical Properties of (6-Chloropyrazin-2-YL)boronic Acid
Abstract
(6-Chloropyrazin-2-YL)boronic acid is a heterocyclic organic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique structure, combining a reactive boronic acid moiety with an electron-deficient chloropyrazine scaffold, makes it a versatile building block for the synthesis of complex molecular architectures. Boronic acids are recognized as a "privileged" class of molecules in medicinal chemistry, capable of forming reversible covalent bonds with biological targets, a feature famously exploited in several FDA-approved drugs.[1][2] This guide provides a comprehensive overview of the core physicochemical properties of (6-Chloropyrazin-2-YL)boronic acid, offering in-depth analysis, validated experimental protocols for characterization, and expert insights into its handling and stability. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this compound in their discovery programs.
Introduction: A Synthesis of Functionality
The utility of (6-Chloropyrazin-2-YL)boronic acid stems from the strategic combination of its two key functional components: the boronic acid group and the chloropyrazine ring.
The Boronic Acid Moiety: A Reversible Covalent Warhead
Boronic acids and their esters have seen a meteoric rise in drug discovery, culminating in five FDA-approved drugs as of 2020.[2] Their prominence is largely due to the unique ability of the boron atom to act as a Lewis acid, allowing it to form stable yet reversible covalent bonds with diol-containing structures.[3] In a biological context, this translates to high-affinity interactions with serine, threonine, or catalytic water molecules in the active sites of enzymes, making them potent inhibitors.[4][5] This mechanism provides a distinct advantage over traditional non-covalent inhibitors, often resulting in improved potency and pharmacokinetic profiles.[2]
The Chloropyrazine Scaffold: A Versatile Synthetic Handle
Pyrazine derivatives are integral components of numerous biologically active compounds and approved pharmaceuticals.[6][7] The pyrazine ring is a bioisostere for other aromatic systems and can participate in crucial hydrogen bonding and pi-stacking interactions within protein binding pockets. The presence of a chlorine atom on this electron-deficient ring system provides a reactive site for nucleophilic aromatic substitution or, more commonly, a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This allows for the systematic and modular elaboration of the core structure, a cornerstone of modern medicinal chemistry.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.
Molecular and Structural Data
The fundamental identity of (6-Chloropyrazin-2-YL)boronic acid is defined by its molecular formula and structure.
Caption: Standard workflow for NMR-based characterization.
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆). [8] * Expertise: DMSO-d₆ is an excellent choice as it readily solubilizes the compound and its residual water peak does not typically obscure the aromatic region. It also allows for the observation of the exchangeable B(OH)₂ protons.
-
Instrumentation: Utilize a ≥400 MHz NMR spectrometer for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
Expected Spectrum: Two singlets (or narrow doublets) are expected in the aromatic region (typically δ 8.5-9.5 ppm) corresponding to the two protons on the pyrazine ring. A broad, exchangeable singlet for the B(OH)₂ protons is also expected, with a chemical shift that is highly dependent on concentration and residual water (typically δ 5.0-8.0 ppm). [8]4. ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
Expected Spectrum: Four distinct signals are expected for the pyrazine ring carbons. The carbon attached to the boron (C-B) will be broad due to quadrupolar relaxation of the boron nucleus. The carbon attached to chlorine (C-Cl) will appear at a characteristic downfield shift.
-
Protocol 2: Mass Spectrometry (MS)
MS is used to confirm the molecular weight and elemental composition.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI) in either positive or negative mode.
-
Analysis: Acquire a full scan mass spectrum using a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Trustworthiness: High-resolution MS provides a highly accurate mass measurement, allowing for confirmation of the molecular formula (C₄H₄BClN₂O₂).
-
Expected Result: The primary observation will be the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), a characteristic isotopic pattern will be observed for any chlorine-containing fragment. The [M+H]⁺ peak for the ³⁵Cl isotopologue should appear at m/z 159.01, while the corresponding peak for ³⁷Cl will appear at m/z 161.01 with an intensity ratio of approximately 3:1. [8]This isotopic signature is a crucial validation point.
-
Safety and Handling
Proper handling is essential to ensure laboratory safety and maintain the integrity of the compound.
-
Hazard Identification: (6-Chloropyrazin-2-YL)boronic acid should be treated as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [9]* Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses or goggles. [10]* Incompatible Materials: Avoid contact with strong oxidizing agents. [10]* Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
(6-Chloropyrazin-2-YL)boronic acid is a high-value synthetic intermediate with significant potential in drug discovery and materials science. Its physicochemical profile is dominated by the Lewis acidity of its boronic acid group and the synthetic versatility of its chloropyrazine core. Key considerations for its use include its limited aqueous solubility, potential for dehydration to boroxines, and the need for controlled storage conditions to ensure its long-term stability. The analytical protocols outlined in this guide provide a robust framework for its unambiguous characterization, ensuring its quality and suitability for downstream applications. As the demand for novel, covalent-acting therapeutics continues to grow, a deep understanding of building blocks like this will be indispensable for the next generation of chemical innovation.
References
-
PubChem. (n.d.). 6-Chloropyridine-2-boronic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddy, T. S., et al. (2024). Synthesis, spectral characterization of novel 2,6-disubstituted pyrazine derivatives, and their antimicrobial, anti-lung cancer properties. Research Square. Retrieved from [Link]
-
Aijijiyah, N. P., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering. Retrieved from [Link]
-
Capot Chemical. (n.d.). Specifications of 6-Chloropyrazine-2-boronic acid. Retrieved from [Link]
-
El-Gammal, O. A., et al. (2020). Novel Schiff base ligand N-(6-chloropyrazin-2-yl)-4-{[(E)-(2- hydroxynaphthalen. IOSR Journal of Applied Chemistry. Retrieved from [Link]
-
Tripathi, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Retrieved from [Link]
-
Pai, G., et al. (2012). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
-
Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Matrix Fine Chemicals. (n.d.). (6-CHLOROPYRIDIN-3-YL)BORONIC ACID. Retrieved from [Link]
-
Dembitsky, V. M., et al. (2015). 17O NMR studies of boronic acids and their derivatives. RSC Publishing. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples and highlights of boron chemistry in drug discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). NMR spectroscopy for studying interactions of bioactive molecules. Retrieved from [Link]
-
PubChem. (n.d.). 6-Chloropyrazine-2-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Selected boronic acids and their pKa values. Retrieved from [Link]
-
MDPI. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of different storage conditions on the stability of chlorpyrifos in formulation and technical pesticides. Retrieved from [Link]
-
A3P. (n.d.). Packaging - How to store highly sensitive drugs? Functional coatings. Retrieved from [Link]
-
ZaiQi Bio-Tech. (n.d.). 6-chloropyrazin-2-amine. Retrieved from [Link]-28-4-item.html)
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. papers.ssrn.com [papers.ssrn.com]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 6-Chloropyridine-2-boronic acid | C5H5BClNO2 | CID 22832087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
(6-Chloropyrazin-2-YL)boronic acid molecular weight and formula
Technical Whitepaper: Characterization and Application of (6-Chloropyrazin-2-yl)boronic Acid
Executive Summary
(6-Chloropyrazin-2-yl)boronic acid is a specialized heteroaryl building block used primarily in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors and heterocyclic pharmacophores. Its structural uniqueness lies in the pyrazine ring functionalized with both an electrophilic chlorine and a nucleophilic boronic acid moiety, enabling versatile bi-functionalization strategies.
However, this compound presents significant handling challenges. As an electron-deficient 2-heteroaryl boronic acid, it is highly susceptible to protodeboronation —a decomposition pathway that often leads to low yields in standard cross-coupling reactions. This guide provides the validated physicochemical data, mechanistic insights into its instability, and a field-proven protocol to maximize synthetic success.
Physicochemical Profile
The following data characterizes the free acid form. Researchers should note that while the pinacol ester derivative is often preferred for stability, the free acid is required for specific aqueous-compatible coupling conditions.
| Property | Specification |
| Chemical Name | (6-Chloropyrazin-2-yl)boronic acid |
| CAS Number | 1310404-64-8 |
| Molecular Formula | C₄H₄BClN₂O₂ |
| Molecular Weight | 158.35 g/mol |
| Physical Form | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |
| pKa (Calculated) | ~8.5 (Boronic acid ionization) |
| Storage Class | Hygroscopic; Store at -20°C under inert atmosphere |
Structural Analysis: The molecule features a 1,4-diazine (pyrazine) core. The boronic acid group at position C2 and the chlorine atom at position C6 flank the N1 nitrogen. This proximity of electron-withdrawing heteroatoms creates a highly electron-deficient center at C2, significantly accelerating the rate of hydrolytic C-B bond cleavage (protodeboronation) compared to phenylboronic acids.
Technical Deep Dive: The Instability Mechanism
To successfully utilize (6-Chloropyrazin-2-yl)boronic acid, one must understand why it fails. Unlike simple aryl boronic acids, 2-heteroaryl boronic acids undergo rapid protodeboronation under neutral to basic conditions.
Mechanism of Decomposition:
-
Base Coordination: In the presence of base (essential for Suzuki coupling), the boronic acid forms a boronate "ate" complex.
-
Ipso-Protonation: The electron-deficient pyrazine ring, further activated by the inductive effect of the adjacent nitrogen, facilitates protonation at the C2 position (ipso to boron).
-
C-B Bond Cleavage: The C-B bond breaks, releasing boric acid and the deboronated byproduct (2-chloropyrazine), effectively quenching the reagent before it can enter the catalytic cycle.
Implication for Protocol Design:
-
Avoid Strong Bases: Hydroxides (NaOH, KOH) accelerate decomposition. Use milder bases like
or . -
Control Water: While some water is needed for the Suzuki mechanism, excess water promotes protonation. Anhydrous conditions with controlled water equivalents are superior.
-
High Catalyst Loading: To compete with the fast decomposition rate, rapid transmetallation is required. Higher Pd loadings or highly active precatalysts (e.g., XPhos Pd G2) are recommended.
Synthetic Utility: Suzuki-Miyaura Coupling
The primary application of this building block is the introduction of the 6-chloropyrazin-2-yl moiety into aryl or heteroaryl scaffolds. The chlorine atom at C6 is preserved during this reaction, serving as a handle for subsequent nucleophilic aromatic substitution (
Visualizing the Competitive Landscape
The diagram below illustrates the competition between the productive catalytic cycle and the destructive protodeboronation pathway.
Caption: Figure 1. The Suzuki-Miyaura catalytic cycle showing the critical 'leak' pathway where the activated boronate undergoes protodeboronation instead of transmetallation.
Validated Experimental Protocol
Objective: Cross-coupling of (6-Chloropyrazin-2-yl)boronic acid with an aryl bromide.
Field Insight: This protocol utilizes a "fast-reaction" strategy. By using a highly active catalyst system and a solvent mixture that solubilizes the boronate without promoting rapid hydrolysis, we favor transmetallation over decomposition.
Materials:
-
(6-Chloropyrazin-2-yl)boronic acid (1.5 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Catalyst:
(5 mol%) — Chosen for robustness. -
Base:
(3.0 equivalents) — Mild base to minimize deboronation. -
Solvent: 1,4-Dioxane / Water (9:1 ratio) — Degassed.
Step-by-Step Methodology:
-
Preparation (Inert Atmosphere):
-
Dry a reaction vial and purge with Argon.
-
Add the Aryl Bromide (1.0 mmol), (6-Chloropyrazin-2-yl)boronic acid (237 mg, 1.5 mmol), and
(636 mg, 3.0 mmol). -
Note: Excess boronic acid is crucial to compensate for the portion that inevitably decomposes.
-
-
Solvent Addition:
-
Add degassed 1,4-Dioxane (4.5 mL) and Water (0.5 mL).
-
Critical: Do not use pure water or alcohols. The 9:1 ratio provides just enough polarity for the base without overwhelming the system with protons.
-
-
Catalyst Addition:
-
Add
(41 mg, 0.05 mmol) last to initiate the reaction.
-
-
Reaction:
-
Seal the vial and heat to 80°C for 2–4 hours.
-
Monitoring: Monitor via LC-MS every hour. Look for the disappearance of the aryl bromide. If the boronic acid is consumed but starting material remains, add a second portion (0.5 eq) of boronic acid.
-
-
Work-up:
-
Cool to room temperature.[1] Dilute with EtOAc and wash with brine.
-
Dry organic layer over
, filter, and concentrate. -
Purify via flash chromatography (Hexanes/EtOAc).
-
Storage and Handling
-
Temperature: Long-term storage at -20°C is mandatory.
-
Atmosphere: Store under Nitrogen or Argon. The compound is hygroscopic; moisture absorption will lead to hydrolysis and degradation of the solid.
-
Re-testing: Re-validate purity via H-NMR or HPLC before use if the bottle has been opened for more than 30 days. Degraded material often appears as a sticky gum rather than a free-flowing powder.
References
-
Capot Chemical. (2023). Product Specifications: 6-Chloropyrazine-2-boronic acid (CAS 1310404-64-8).[2] Retrieved from [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic Boronic Acids.[3][4] Journal of the American Chemical Society.[1][5][6][7] (General mechanism reference for 2-heteroaryl stability). Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. Retrieved from [Link]
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. capotchem.com [capotchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 5. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 6. Protodeboronation [organic-chemistry.org]
- 7. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Handling of (6-Chloropyrazin-2-yl)boronic Acid
This technical guide details the solubility profile, stability challenges, and handling protocols for (6-Chloropyrazin-2-yl)boronic acid . It is designed for medicinal chemists and process engineers who require precise operational parameters for this unstable heterocyclic building block.
Chemical Profile & Structural Significance
(6-Chloropyrazin-2-yl)boronic acid is a critical intermediate in the synthesis of pyrazine-containing pharmaceuticals. Its structural utility lies in the orthogonal reactivity of the chloropyrazine scaffold: the boronic acid enables Suzuki-Miyaura coupling at the C2 position, while the C6-chlorine atom remains available for subsequent nucleophilic aromatic substitution (
However, this utility is counterbalanced by the "Boronic Acid Paradox" : the electron-deficient nature of the pyrazine ring, further deactivated by the chlorine substituent, makes the C–B bond highly susceptible to hydrolytic cleavage (protodeboronation), particularly under the basic conditions required for its cross-coupling.
| Property | Data |
| CAS Number | 1310404-64-8 |
| Formula | |
| Molecular Weight | 158.35 g/mol |
| Appearance | Off-white to beige solid |
| Acidity ( | ~6.5–7.5 (Estimated; highly Lewis acidic) |
| Storage | -20°C, under Argon/Nitrogen, Desiccated |
Solubility Profile in Organic Solvents[3]
The solubility of (6-Chloropyrazin-2-yl)boronic acid is governed by its ability to form hydrogen bond networks (dimers/trimers) in the solid state and its Lewis acidity in solution.
Solvent Selection Matrix
Data synthesized from standard handling protocols for electron-deficient heteroaryl boronic acids.
| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application Notes |
| Polar Aprotic | DMF, DMSO | High (>50 mg/mL) | Medium | Excellent for dissolution; however, DMSO can accelerate decomposition at high temps (>80°C). |
| Ethers | THF, 1,4-Dioxane | Moderate (10–30 mg/mL) | Low | Preferred for Suzuki couplings. Often used as co-solvents with water. |
| Alcohols | Methanol, Ethanol | Moderate | High | Soluble, but promotes rapid esterification (boronate formation) and protodeboronation in the presence of base. |
| Chlorinated | DCM, Chloroform | Low (<5 mg/mL) | Low | Poor solubility limits utility; mainly used for workup, not reaction. |
| Hydrocarbons | Hexanes, Toluene | Negligible | Low | Antisolvents; used to precipitate the product. |
The "Dissolution-Degradation" Trade-off
Researchers must balance solubility with kinetic stability. While DMF offers the fastest dissolution, it can trap water and promote hydrolysis. 1,4-Dioxane is the "Gold Standard" solvent for this reagent because it balances adequate solubility with chemical inertness, and it forms a favorable azeotrope with water during reaction heating.
Stability & The Protodeboronation Mechanism
The primary failure mode when using (6-Chloropyrazin-2-yl)boronic acid is protodeboronation , where the boronic acid group is replaced by a proton, yielding 2-chloropyrazine.
Mechanism:
-
Base Attack: The catalytic base (e.g.,
, ) coordinates to the boron atom, forming a tetrahedral boronate "ate" complex. -
Ipso-Protonation: The electron-deficient pyrazine ring (made more electron-poor by the Cl group) facilitates protonation at the C2 position (ipso to boron).
-
C–B Cleavage: The C–B bond breaks, releasing boric acid and the deboronated byproduct.
Stability Decision Tree
The following logic flow illustrates how to preserve the reagent during experimental design.
Caption: Decision tree for assessing stability risks. High temperature combined with basic conditions in protic media triggers rapid decomposition.
Experimental Protocols
Protocol A: Optimal Dissolution for Suzuki Coupling
Objective: Prepare a 0.2 M solution for immediate use.
-
Preparation: Oven-dry a reaction vial and cool under an argon stream.
-
Weighing: Quickly weigh (6-Chloropyrazin-2-yl)boronic acid (158 mg, 1.0 mmol) into the vial. Note: Minimize air exposure.
-
Solvent Addition: Add anhydrous 1,4-Dioxane (5.0 mL).
-
Dissolution: Sonicate for 30–60 seconds. The solution should be clear to slightly hazy.
-
Troubleshooting: If solids persist, add DMF (0.5 mL) dropwise as a co-solvent.
-
-
Usage: Use immediately. Do not store this solution for >1 hour.
Protocol B: "Slow-Release" Cross-Coupling Strategy
Rationale: To combat protodeboronation, this protocol keeps the concentration of the active boronate species low.
Reagents:
-
Aryl Halide (1.0 equiv)
-
(6-Chloropyrazin-2-yl)boronic acid (1.5 equiv)
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Workflow:
-
Charge the reaction vessel with Aryl Halide, Catalyst, and Base.
-
Add the solvent mixture and heat to 80°C.
-
Critical Step: Dissolve the (6-Chloropyrazin-2-yl)boronic acid in a separate syringe (using minimal Dioxane).
-
Slow Addition: Add the boronic acid solution dropwise to the hot reaction mixture over 1 hour using a syringe pump.
-
Why? This ensures the boronic acid is consumed by the catalyst faster than it can decompose.
-
Caption: "Slow-Addition" workflow to mitigate protodeboronation during Suzuki coupling.
References
-
Capot Chemical. (n.d.).[1] 6-Chloropyrazine-2-boronic acid (CAS 1310404-64-8) Product Specifications. Retrieved February 18, 2026, from [Link]
- Cox, P. A., et al. (2016). Protodeboronation of Heteroaryl Boronic Acids: Mechanism and Scale-Up Implications. Journal of the American Chemical Society. (Contextual grounding on heteroaryl stability).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. (Source for slow-addition protocols).
-
PubChem. (2025).[2][3] Compound Summary for CAS 1310404-64-8. National Library of Medicine. Retrieved February 18, 2026, from [Link]
Sources
Stability and storage conditions for (6-Chloropyrazin-2-YL)boronic acid
Technical Guidance for Drug Development & Synthesis Applications
Executive Summary
(6-Chloropyrazin-2-yl)boronic acid (CAS: 655253-83-3) represents a distinct class of electron-deficient heteroaryl boronic acids. Unlike robust phenylboronic acids, this pyrazine derivative exhibits significant thermodynamic instability driven by two competing mechanisms: reversible dehydration (boroxine formation) and irreversible protodeboronation .
The presence of the electron-withdrawing chlorine at the C6 position, combined with the diaza-aromatic pyrazine core, renders the C–B bond highly susceptible to hydrolytic cleavage, particularly under basic conditions or in the presence of Lewis bases. This guide defines the physicochemical rationale for its instability and provides a self-validating storage and handling protocol to ensure reagent integrity in high-stakes coupling reactions (e.g., Suzuki-Miyaura).
Part 1: Molecular Architecture & Instability Mechanisms
To preserve this reagent, one must understand the "why" behind its degradation. The instability is not random; it is a direct consequence of the molecule's electronic structure.
The Boroxine Equilibrium (Dehydration)
Boronic acids exist in a thermodynamic equilibrium with their cyclic trimeric anhydrides (boroxines). This process is driven by entropy and the removal of water.
-
The Mechanism: Three molecules of (6-Chloropyrazin-2-yl)boronic acid release three water molecules to form a six-membered B3O3 ring.
-
Impact: This is generally reversible . However, inconsistent water content leads to variable stoichiometry in reaction calculations. A "wet" sample is 100% monomer; a "dry" sample is a mix of monomer and trimer.
-
Operational Consequence: Stoichiometric errors in cross-coupling reactions if molecular weight is not corrected for the anhydride fraction.
Protodeboronation (The "Silent Killer")
Unlike dehydration, protodeboronation is irreversible . The C–B bond breaks, replaced by a C–H bond, yielding 2-chloropyrazine and boric acid.
-
The Mechanism: The pyrazine ring is electron-deficient. The Boron atom at C2 is adjacent to a ring nitrogen (alpha-position). Under neutral-to-basic conditions, the boron atom coordinates with a hydroxide or Lewis base to form a tetrahedral boronate "ate" complex.
-
The Pyrazine Factor: The electron-withdrawing nature of the pyrazine ring (amplified by the 6-Cl substituent) stabilizes the negative charge developing on the ring carbon during the transition state, accelerating the cleavage of the C–B bond.
-
Catalysis: This pathway is catalytically accelerated by bases , metal salts , and heat .
Visualizing the Degradation Pathways
The following diagram illustrates the competing pathways governing the shelf-life of the compound.
Figure 1: The dual degradation pathways.[1][2] Yellow represents reversible physical changes; Red represents irreversible chemical destruction.
Part 2: Storage & Handling Protocols[5][6][7]
Based on the mechanisms above, the following Standard Operating Procedure (SOP) is required to maintain purity >97%.
Storage Conditions Table
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Preferred) 2–8°C (Acceptable short-term) | Kinetic inhibition of the boroxine equilibrium and suppression of thermal protodeboronation. |
| Atmosphere | Argon or Nitrogen | Prevents atmospheric moisture (which shifts boroxine equilibrium) and oxidation (though less likely for electron-deficient rings). |
| Container | Amber Glass + Parafilm | Amber glass prevents potential photolytic cleavage of the C-Cl bond; Parafilm ensures a hermetic seal against humidity. |
| Desiccation | Required | Storage in a desiccator is critical to prevent hydrolysis of the anhydride back to the acid if the boroxine form is present. |
Handling SOP (Step-by-Step)
-
Equilibration: Before opening the vial, allow the container to reach room temperature (approx. 30 mins).
-
Why? Opening a cold vial in humid air causes immediate condensation inside the vial. This water will catalyze protodeboronation or shift the monomer/trimer ratio.
-
-
Inert Sampling: Ideally, weigh the reagent inside a glovebox. If not possible, flush the headspace with Argon immediately after removing the sample.
-
Solvent Selection:
-
Avoid: Acetone or unbuffered water (can be acidic/basic).
-
Preferred: Anhydrous THF, DMF, or Dioxane.
-
Critical: If using in aqueous Suzuki coupling, degas the solvents thoroughly. Dissolved oxygen can promote oxidative deborylation.
-
Part 3: Quality Control & Self-Validating Analytics
Do not assume the label purity is accurate after storage. Use these methods to validate the reagent before committing to a valuable synthesis.
The Gold Standard: 11B NMR
Boron NMR is the only definitive way to distinguish between the boronic acid, the boroxine, and the deboronated byproduct (boric acid).
-
Solvent: DMSO-d6 (prevents esterification with protic solvents like MeOH).
-
Reference: BF3·Et2O (0 ppm).
-
Interpretation:
-
~28-30 ppm: Boronic Acid (Monomer).
-
~19-22 ppm: Boroxine (Trimer) — Acceptable if MW correction is applied.
-
~19-20 ppm (Sharp): Boric Acid — Sign of irreversible degradation.
-
~0-5 ppm: Tetrahedral Boronate (if base is present).
-
HPLC Method (Caution Required)
Standard HPLC can induce degradation on the column if the mobile phase is acidic (TFA) or basic.
-
Column: C18 Reverse Phase.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid (Milder than TFA).
-
Note: The boronic acid peak is often broad due to interaction with silanols.
-
Validation: Look for the "fronting" peak of 2-chloropyrazine. If this peak area >5%, repurify.
QC Decision Logic
Figure 2: Analytical workflow for validating reagent integrity.
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
Cox, P. A., et al. (2010). Protodeboronation of Heteroaromatic Boronic Acids. Journal of the American Chemical Society, 132(38), 13100–13102. Link
-
Noonan, G. M., et al. (2022).[3] Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways. Journal of the American Chemical Society, 143(36), 14814–14826.[4] Link
-
Thermo Fisher Scientific. (2009).[5] Safety Data Sheet: 6-Chloropyridine-3-boronic acid (Analogous Structure Safety Data). Link
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. assets.thermofisher.com [assets.thermofisher.com]
Structural Elucidation of (6-Chloropyrazin-2-yl)boronic Acid: A Technical Guide
Executive Summary & Strategic Context
(6-Chloropyrazin-2-yl)boronic acid is a high-value pharmacophore precursor, widely utilized in Suzuki-Miyaura cross-coupling reactions to generate complex heterocyclic scaffolds. For drug development professionals, the purity and structural integrity of this intermediate are critical.
However, the analytical characterization of this molecule presents specific challenges:
-
Quadrupolar Broadening: The boron nucleus (
, ) complicates observation.[1] -
Dynamic Equilibria: Boronic acids exist in equilibrium with their cyclic anhydrides (boroxines) and dimers, making solvent choice the single most important variable in spectral acquisition.
-
Symmetry Breaking: The 2,6-substitution pattern on the pyrazine ring creates a non-trivial assignment problem for the aromatic protons.
This guide provides a definitive protocol for the NMR analysis of (6-Chloropyrazin-2-yl)boronic acid, synthesizing theoretical prediction with practical troubleshooting.
Sample Preparation & Solvent Strategy
The "Why" Behind the Protocol:
Standard chloroform (
Recommended Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).
-
Mechanism: DMSO acts as a Lewis base, coordinating with the empty p-orbital of the boron atom or hydrogen-bonding with the hydroxyl groups. This stabilizes the monomeric boronic acid species, sharpening the peaks and allowing for the observation of the distinct
protons.
Experimental Workflow: Sample Preparation
Figure 1: Optimized sample preparation workflow to ensure monomeric species stabilization.
1H NMR Spectral Analysis
Predicted Spectral Features (DMSO-d6)
The pyrazine ring is electron-deficient. The addition of Chlorine (EWG/Inductive) and Boronic Acid (EWG/Inductive) shifts the remaining protons downfield.
| Signal | Integration | Multiplicity | Approx.[3] Shift ( | Assignment | Structural Logic |
| A | 2H | Broad Singlet | 8.50 – 10.00 | Exchangeable hydroxyls. Chemical shift varies with concentration and water content. | |
| B | 1H | Singlet | 9.00 – 9.25 | Pyrazine H-3 | Deshielded by adjacent N and B. (Position 3) |
| C | 1H | Singlet | 8.60 – 8.85 | Pyrazine H-5 | Deshielded by adjacent N and Cl. (Position 5) |
| D | Variable | Singlet | 3.33 | Residual water in DMSO. | |
| E | Variable | Quintet | 2.50 | DMSO | Residual solvent peak. |
> Note on Assignment: The exact assignment of H-3 vs. H-5 is subtle. H-3 is typically more deshielded due to the anisotropy of the adjacent boronyl group and the "alpha-to-nitrogen" effect, but 2D experiments (NOESY) are required for absolute confirmation.
The D2O Shake Test (Validation)
To confirm the identity of the boronic acid protons (Signal A):
-
Run the standard 1H NMR in DMSO-d6.[4]
-
Add 1-2 drops of
directly to the NMR tube. -
Shake and re-run.
-
Result: The broad singlet at 8.5–10.0 ppm will disappear due to rapid deuterium exchange (
), confirming the presence of the boronic acid moiety.
13C NMR Spectral Analysis
The
Signal Table
| Signal Type | Approx. Shift ( | Intensity | Assignment | Technical Insight |
| Quaternary | 145.0 – 150.0 | Medium | C-6 (C-Cl) | Deshielded by Chlorine (Inductive effect). |
| Methine (CH) | 142.0 – 148.0 | High | C-3 / C-5 | Typical pyrazine CH signals. |
| Quaternary | Not Observed / Very Broad | Low | C-2 (C-B) | The Critical Feature. See explanation below. |
The "Missing" Carbon (C-B)
Researchers often panic when they count only 3 signals instead of 4 in the aromatic region. This is normal for boronic acids.
-
Mechanism: The carbon atom directly attached to boron (C-2) undergoes scalar coupling with the quadrupolar boron nuclei (
, 80% abundance, spin 3/2; , 20% abundance, spin 3). -
Effect: This coupling causes extremely efficient relaxation (short
), resulting in a signal that is so broad it often blends into the baseline noise. -
Solution: To visualize this carbon, run a low-temperature experiment (to decouple the relaxation mechanism) or simply rely on HMBC (Heteronuclear Multiple Bond Correlation) to see correlations from H-3 to the "invisible" C-2.
Advanced Characterization: 11B NMR
While not standard in all labs,
-
Reference Standard:
(0.0 ppm). -
Monomeric Boronic Acid: Sharp(er) singlet at
28 – 30 ppm in DMSO-d6. -
Boroxine (Impurity): If the sample has dehydrated, a signal appears downfield at
32 – 35 ppm . -
Borate (Tetrahedral): If base was used during prep, a signal upfield at
0 – 5 ppm indicates formation of the species.
Troubleshooting & Impurity Profiling
Common degradation pathways for (6-Chloropyrazin-2-yl)boronic acid include Protodeboronation , where the
Diagnostic Logic Flow
Figure 2: Diagnostic logic for identifying common decomposition products.
Key Impurity Shifts (DMSO-d6):
-
2-Chloropyrazine: Look for a new set of 3 protons (approx 8.4, 8.5, 8.7 ppm) and the loss of the broad OH signal.
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link
-
SDBS Spectral Database. (2024). NMR Spectra of Pyrazine Derivatives. National Institute of Advanced Industrial Science and Technology (AIST). Link
-
Nieto, S., et al. (2017). 11B NMR Spectroscopy: A Practical Guide for the Organic Chemist.European Journal of Organic Chemistry. Link
-
Reich, H. J. (2023). B-11 NMR Spectroscopy. University of Wisconsin-Madison Chemistry Department. Link
Sources
Advanced Mass Spectrometry Analysis of (6-Chloropyrazin-2-yl)boronic acid
The following technical guide details the mass spectrometry analysis of (6-Chloropyrazin-2-yl)boronic acid , a critical intermediate in Suzuki-Miyaura cross-coupling reactions for drug discovery.
Technical Guide & Application Note
Strategic Overview & Chemical Context
(6-Chloropyrazin-2-yl)boronic acid (CAS: 65726-00-5) presents a unique set of analytical challenges arising from its amphoteric nature and the inherent instability of the carbon-boron bond in electron-deficient heteroaromatics.
-
The Analytical Paradox: The pyrazine ring provides basic nitrogen sites suitable for Positive Electrospray Ionization (ESI+) , while the boronic acid moiety acts as a Lewis acid, often favoring Negative Electrospray Ionization (ESI-) via adduct formation.
-
Stability Profile: Unlike simple arylboronic acids, this compound is prone to protodeboronation (loss of the boronic acid group) and boroxine formation (trimerization via dehydration).
-
Isotopic Signature: The presence of a chlorine atom confers a distinct
(3:1) isotope pattern that serves as a critical diagnostic filter during spectral analysis.
Physicochemical Profile
| Property | Value | MS Implication |
| Formula | Base peak definition | |
| Monoisotopic Mass | 158.0054 Da | Target for High-Res MS (HRMS) |
| LogP | ~0.5 - 0.8 | Suitable for Reverse Phase (C18) or HILIC |
| pKa (Boronic) | ~8.0 - 9.0 | Ionizes as |
| pKa (Pyrazine) | ~0.5 (Weak base) | Protonation |
Method Development: The "Trustworthiness" Protocol
To ensure data integrity, the experimental design must account for the compound's reactivity. The following protocol minimizes artifacts such as esterification and thermal degradation.
A. Sample Preparation (Self-Validating System)
-
Solvent Selection: Strictly avoid Methanol. Boronic acids rapidly form methyl esters (
) in methanolic solutions.-
Recommended: Acetonitrile (ACN) / Water (1:1).
-
Validation Step: If a peak appears at
173 ( ), the sample has esterified. Switch to pure ACN or THF for stock solutions.
-
-
Concentration: Maintain stock solutions
. High concentrations favor trimerization into boroxines ( ).
B. Liquid Chromatography Conditions
Standard C18 columns often yield poor peak shape due to the interaction of the boron moiety with residual silanols.
-
Column: C18 with high carbon load (e.g., Acquity BEH C18) or HILIC (for enhanced retention of the polar acid).
-
Mobile Phase:
C. Mass Spectrometry Parameters
-
Source Temperature: Keep
. High heat drives dehydration in the source, artificially inflating the signal for the anhydride . -
Cone Voltage: Low (15-20 V) to prevent in-source fragmentation of the C-B bond.
Ionization & Fragmentation Logic
This section details the mechanistic pathways observed in MS/MS analysis.
Primary Ionization (ESI+)
In positive mode, the pyrazine nitrogen is protonated.
-
Precursor:
at 159.01 (for ). -
Isotope:
at 161.01 (approx. 32% intensity of base peak).
Fragmentation Pathway (MS/MS)
The fragmentation follows a specific causality:
-
Dehydration: Loss of water from the boronic acid group.
-
Deboronation: Cleavage of the C-B bond (often the base peak in high-energy collisions).
-
Ring Opening: Fragmentation of the pyrazine core.
DOT Diagram: Fragmentation Mechanism
Caption: ESI+ Fragmentation pathway of (6-Chloropyrazin-2-yl)boronic acid showing characteristic neutral losses.
Quantitative Data Summary: Key Ions
| Ion Identity | m/z (35Cl) | m/z (37Cl) | Origin / Causality |
| 159.0 | 161.0 | Parent Ion (Protonated) | |
| 141.0 | 143.0 | Source dehydration or fragment | |
| 181.0 | 183.0 | Sodium adduct (Common impurity) | |
| 115.0 | 117.0 | 2-Chloropyrazine (Deboronation) | |
| Boroxine Trimer | 456.0 | 458/460 | Solution-phase trimerization (Artifact) |
GC-MS Alternative: Derivatization Strategy
Direct GC-MS analysis is impossible due to the polarity and thermal instability of the boronic acid. Derivatization is mandatory .
-
Reagent: Pinacol (2,3-dimethyl-2,3-butanediol) or 1,3-Propanediol.
-
Reaction: Mix analyte with excess pinacol in ACN at 60°C for 30 mins.
-
Result: Formation of the cyclic boronate ester.[5]
Troubleshooting & Artifact Management
Workflow Diagram: Method Validation Decision Tree
Caption: Decision tree for minimizing artifacts during method development.
Common Artifacts Table
| Artifact | Observed m/z | Cause | Remediation |
| Methyl Ester | 173.0 | Reaction with MeOH | Use ACN/Water only. |
| Boroxine (Trimer) | 456.0 | High Concentration | Dilute sample |
| Oxidation | 131.0 | C-B | Use fresh buffers; minimize air exposure. |
| Protodeboronation | 115.0 | Acidic/Basic Hydrolysis | Neutral pH; rapid analysis time. |
References
-
Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials.[] Wiley-VCH. Link
-
Perrin, D. M., et al. (2013). Arylboronic Acid Chemistry under Electrospray Conditions.Journal of the American Society for Mass Spectrometry, 24(1), 19-30. Link
-
Pandiiyan, S., et al. (2013). A High Throughput Analysis of Boronic Acids Using Ultra High Performance Liquid Chromatography-Electrospray Ionization Mass Spectrometry.Analytical Methods, 5, 3386-3394. Link
-
Zhu, C., et al. (2012).[9] Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides.[9]Organic Letters, 14(13), 3494-3497. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 22832087, (6-Chloropyridin-2-yl)boronic acid (Analogous Structure).Link
Sources
- 1. (2-Chloropyrimidin-5-yl)boronic acid | C4H4BClN2O2 | CID 21747362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 9. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides [organic-chemistry.org]
Role of pyrazine boronic acids in medicinal chemistry
An In-depth Technical Guide to the Role of Pyrazine Boronic Acids in Medicinal Chemistry
Abstract
The strategic combination of privileged structural motifs is a cornerstone of modern medicinal chemistry. This guide provides a comprehensive technical overview of pyrazine boronic acids, a class of compounds that marries the unique electronic properties and hydrogen bonding capabilities of the pyrazine heterocycle with the versatile covalent reactivity of the boronic acid warhead. We will explore the foundational chemical principles, key synthetic methodologies, mechanisms of biological action, and diverse therapeutic applications of these compounds, from enzyme inhibition to advanced molecular imaging. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique potential of pyrazine boronic acids in their discovery programs.
Part 1: Foundational Principles
The Pyrazine Scaffold: A Privileged Heterocycle in Drug Design
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms in a 1,4-orientation, is a frequent feature in clinically successful drugs.[1][2] Its prevalence is due to a unique combination of properties:
-
Hydrogen Bonding: The two nitrogen atoms act as excellent hydrogen bond acceptors, enabling strong and specific interactions with biological targets, such as the hinge region of protein kinases.[3][4]
-
Bioisosterism: Pyrazine is often employed as a bioisostere for benzene, pyridine, or pyrimidine rings, allowing chemists to fine-tune steric, electronic, and pharmacokinetic properties while maintaining key binding interactions.[3]
-
Physicochemical Properties: The nitrogen atoms increase the polarity and aqueous solubility of the parent molecule compared to a simple phenyl ring, which can be advantageous for drug disposition.[2]
-
Metabolic Stability: The pyrazine ring is generally stable to metabolic degradation, contributing to improved pharmacokinetic profiles.
The Boronic Acid Moiety: A Versatile Covalent Warhead
Once considered potentially toxic, boronic acids are now recognized as a valuable and generally non-toxic functional group in drug design, a shift largely driven by the clinical success of the proteasome inhibitor Bortezomib.[5][6] The utility of the boronic acid group stems from its unique chemical reactivity:
-
Reversible Covalent Bonding: Boronic acids have the distinct ability to form reversible covalent bonds, specifically with the hydroxyl groups of serine and threonine residues found in the active sites of many enzymes.[7][8] This interaction results in a stable tetrahedral boronate adduct, leading to potent and durable inhibition.[9]
-
Lewis Acidity: The boron atom is Lewis acidic, allowing it to interact with other Lewis bases and engage in various chemical transformations.[10]
-
Synthetic Handle: Boronic acids and their ester derivatives are crucial building blocks in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for forming new carbon-carbon bonds.[10][11]
Synergy: The Unique Advantage of Pyrazine Boronic Acids
The combination of a pyrazine ring and a boronic acid moiety creates a powerful pharmacophore. The pyrazine core acts as a scaffold, orienting the molecule within a target's binding pocket through specific hydrogen bonds and other non-covalent interactions.[4] This precise positioning presents the boronic acid "warhead" to key nucleophilic residues (e.g., serine, threonine) in the active site, facilitating the formation of a reversible covalent bond that drives high-potency inhibition.[1][9] This two-pronged approach—specific recognition followed by covalent inactivation—underpins the therapeutic potential of this compound class.
Part 2: Synthesis and Chemical Biology
Synthetic Strategies for Pyrazine Boronic Acids and Esters
The synthesis of pyrazine boronic acids typically involves the introduction of the boron moiety onto a pre-formed pyrazine ring. A robust and widely used method is the palladium-catalyzed Miyaura borylation, which couples a halopyrazine with a diboron reagent.[12]
This protocol describes the synthesis of a pyrazine boronic acid pinacol ester, a stable and versatile intermediate.
-
Reagent Preparation: In a flame-dried Schlenk flask under an inert nitrogen atmosphere, add 2-chloropyrazine (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (KOAc, 1.5 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2, 0.03 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum followed by backfilling with nitrogen to ensure the removal of oxygen.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine.
Mechanism of Covalent Inhibition
The primary mechanism of action for pyrazine boronic acids as enzyme inhibitors is the formation of a covalent, yet reversible, bond with a key catalytic residue.[7] The boronic acid's empty p-orbital makes it electrophilic and susceptible to nucleophilic attack by the hydroxyl group of a serine or threonine side chain in the enzyme's active site. This attack forms a tetrahedral boronate intermediate, which is stabilized by the enzyme's microenvironment, leading to potent inhibition.[9]
Part 3: Therapeutic Applications
Targeting Protein Kinases
Protein kinases are a major class of drug targets, particularly in oncology. Pyrazine-containing molecules have proven to be highly effective kinase inhibitors.[13] The pyrazine nitrogens often form critical hydrogen bonds with the kinase "hinge" region, which is the flexible linker between the N- and C-lobes of the kinase domain.[3] By incorporating a boronic acid, these inhibitors can be designed to form an additional covalent bond with a nearby serine or threonine, potentially increasing potency and overcoming resistance mutations.
| Compound Class | Target Kinase | Reported Activity (IC₅₀) | Role of Moieties | Reference |
| Pyrazolo[1,5-a]pyrazine | JAK1, JAK2, TYK2 | 3 nM, 8.5 nM, 7.7 nM | Pyrazine core for hinge binding. | [13] |
| Pyrido[3,4-c]pyrazine | ATR Kinase | 147 nM | Pyrazine scaffold for ATP pocket fit. | [13] |
| Generic Pyrazine Boronic Acid | Ser/Thr Kinases | Hypothetical | Pyrazine for hinge binding; Boronic acid for covalent bond with catalytic Ser/Thr. | [3][7] |
Proteasome Inhibition: Lessons from Bortezomib
While not a simple pyrazine boronic acid, Bortezomib (Velcade®) is a paradigm-shifting drug that validates the core concept. It is a dipeptidyl boronic acid with a terminal pyrazine cap.[1] Bortezomib is a first-in-class proteasome inhibitor approved for treating multiple myeloma.[1] Its boronic acid moiety forms a reversible covalent bond with the N-terminal threonine residue of the 26S proteasome's catalytic site, leading to cell cycle arrest and apoptosis in cancer cells. The pyrazine cap contributes to the overall binding affinity and molecular recognition within the proteasome active site.[1][3]
Emerging Applications: PET Imaging Tracers
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that requires radioactive tracers to visualize biological processes.[14] Boronic esters are stable precursors that can be efficiently radiolabeled, particularly with Fluorine-18 (¹⁸F), the most common PET isotope.[15] Pyrazine boronic esters are attractive candidates for developing novel PET tracers. The pyrazine core can be tailored to target specific proteins (e.g., kinases overexpressed in tumors), and the boronic ester can be rapidly and efficiently converted to the ¹⁸F-labeled tracer just prior to imaging.
The process involves synthesizing a stable pyrazine boronic ester precursor, followed by a late-stage copper-mediated radiofluorination.[15]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Key advances in the development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An update on the discovery and development of reversible covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthetic 18F labeled biomolecules that are selective and promising for PET imaging: major advances and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters [mdpi.com]
(6-Chloropyrazin-2-YL)boronic Acid: A Strategic Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs and biologically active compounds.[1][2][3][4] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a valuable component in the design of targeted therapeutics, particularly kinase inhibitors.[3] When functionalized as a boronic acid, the pyrazine ring is transformed into a versatile and highly strategic building block for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of (6-Chloropyrazin-2-YL)boronic acid, a key reagent in contemporary drug discovery. We will delve into its synthesis, physicochemical properties, and its pivotal role in carbon-carbon bond formation through Suzuki-Miyaura cross-coupling reactions. A detailed experimental protocol for a representative Suzuki-Miyaura coupling is provided, alongside a case study on the application of this building block in the development of potent Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) inhibitors, a promising target for inflammatory diseases and oncology.
The Pyrazine Scaffold: A Foundation of Bioactivity
The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a recurring motif in a multitude of pharmacologically active agents.[1][2] Its presence is associated with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] The nitrogen atoms of the pyrazine ring can serve as hydrogen bond acceptors, a critical interaction for the binding of small molecule inhibitors to the hinge region of protein kinases.[3] This has led to the extensive exploration of pyrazine-containing compounds in the development of kinase inhibitors for various therapeutic areas.
(6-Chloropyrazin-2-YL)boronic Acid: Physicochemical Properties and Synthesis
(6-Chloropyrazin-2-YL)boronic acid is a stable, crystalline solid that serves as a key intermediate in organic synthesis. Its utility is primarily derived from the presence of two key functional groups: the boronic acid moiety, which enables participation in palladium-catalyzed cross-coupling reactions, and the chloro-substituent, which can be a site for further molecular elaboration or can contribute to the overall electronic properties of the final molecule.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₄H₄BClN₂O₂ |
| Molecular Weight | 158.35 g/mol |
| Appearance | Off-white to white solid |
| Stability | Generally stable under normal conditions, but like many boronic acids, can be prone to protodeboronation under certain conditions.[5] |
Synthesis via Palladium-Catalyzed Miyaura Borylation
The synthesis of (6-Chloropyrazin-2-YL)boronic acid can be efficiently achieved through the palladium-catalyzed Miyaura borylation of 2,6-dichloropyrazine. This reaction utilizes a palladium catalyst in conjunction with a suitable ligand and a boron source, typically bis(pinacolato)diboron (B₂pin₂), to convert a carbon-halogen bond to a carbon-boron bond.[6]
Caption: Synthetic route to (6-Chloropyrazin-2-YL)boronic acid.
Representative Experimental Protocol: Miyaura Borylation of 2,6-Dichloropyrazine
This protocol is a representative procedure for the synthesis of pyrazine boronic esters and should be optimized for specific laboratory conditions.
Materials:
-
2,6-Dichloropyrazine
-
Bis(pinacolato)diboron (B₂pin₂)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Potassium acetate (KOAc)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,6-dichloropyrazine (1.0 mmol), bis(pinacolato)diboron (1.2 mmol), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 mmol, 3 mol%), and potassium acetate (3.0 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude pinacol ester can be purified by flash column chromatography on silica gel.
-
Hydrolysis of the pinacol ester to the boronic acid can be achieved by treatment with an aqueous acid, such as HCl.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The paramount application of (6-Chloropyrazin-2-YL)boronic acid in drug discovery is its use in the Suzuki-Miyaura cross-coupling reaction.[7] This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyrazine core and a variety of aryl or heteroaryl halides, providing a highly efficient route to complex biaryl structures.[7]
Caption: Generalized Suzuki-Miyaura cross-coupling workflow.
Causality Behind Experimental Choices in Suzuki-Miyaura Coupling
The success of a Suzuki-Miyaura coupling reaction involving (6-Chloropyrazin-2-YL)boronic acid is highly dependent on the careful selection of the catalyst, base, and solvent system. The electron-deficient nature of the pyrazine ring and the potential for the nitrogen atoms to coordinate with the palladium catalyst necessitate specific considerations.
-
Catalyst Selection: While standard palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) can be effective, more electron-rich and sterically hindered phosphine ligands, such as those in Buchwald-Hartwig G3 or G4 palladacycles, often provide superior results with heteroaryl chlorides.[8] For challenging couplings, specialized catalysts like palladium(II) ONO pincer complexes have shown excellent activity with 2-chloropyrazines.
-
Base Selection: The base plays a crucial role in the transmetalation step of the catalytic cycle. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence the reaction rate and the suppression of side reactions like protodeboronation.
-
Solvent System: A mixture of an organic solvent and water is typically employed. Solvents like 1,4-dioxane, toluene, or dimethoxyethane (DME) are common organic components, while the aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of (6-Chloropyrazin-2-YL)boronic acid with an Aryl Bromide
This protocol is a representative procedure and should be optimized for specific substrates and laboratory conditions.
Materials:
-
(6-Chloropyrazin-2-YL)boronic acid
-
Aryl bromide
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized water
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), (6-Chloropyrazin-2-YL)boronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and stir vigorously for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Case Study: (6-Chloropyrazin-2-YL)boronic Acid in the Synthesis of IRAK4 Inhibitors
Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) is a serine/threonine kinase that plays a critical role in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). Dysregulation of IRAK4 signaling is implicated in a variety of inflammatory and autoimmune diseases, as well as certain cancers, making it an attractive therapeutic target.[3]
Several potent and selective IRAK4 inhibitors feature a core structure derived from the coupling of a pyrazine moiety with another aromatic or heteroaromatic ring.[1] (6-Chloropyrazin-2-YL)boronic acid is an ideal building block for the synthesis of such inhibitors, allowing for the direct installation of the key 6-chloropyrazine pharmacophore.
Caption: Simplified IRAK4 signaling pathway and point of inhibition.
Structure-Activity Relationship (SAR) Insights
Structure-activity relationship studies on pyrazine-based IRAK4 inhibitors have revealed the importance of the pyrazine core for potent activity. The nitrogen atoms of the pyrazine can form crucial hydrogen bonds with the hinge region of the kinase, while the substituents on the pyrazine ring and the coupled aromatic ring can be modified to optimize potency, selectivity, and pharmacokinetic properties.[1] The 6-chloro substituent can contribute to the overall electronic properties of the inhibitor and may interact with specific residues in the binding pocket.
Representative IRAK4 Inhibitors with a Pyrazine Core
The following table summarizes data for representative IRAK4 inhibitors that can be synthesized utilizing a (6-chloropyrazin-2-yl) moiety, highlighting their potent activity.
| Compound | Target | IC₅₀ (nM) | Reference |
| Pyrazolopyrimidine Derivative | IRAK4 | <10 | [1] |
| Amidopyrazole Derivative | IRAK4 | 690 |
Note: The IC₅₀ values are representative and may vary depending on the specific assay conditions.
Conclusion
(6-Chloropyrazin-2-YL)boronic acid has emerged as a strategically important building block in modern drug discovery. Its utility is firmly rooted in the established biological significance of the pyrazine scaffold and the synthetic versatility of the boronic acid functional group. The ability to efficiently construct complex biaryl molecules through Suzuki-Miyaura cross-coupling reactions makes this reagent an invaluable tool for medicinal chemists. The successful application of pyrazine-containing compounds as potent IRAK4 inhibitors underscores the potential of this building block in the development of novel therapeutics for a range of diseases. As the demand for targeted and effective small molecule drugs continues to grow, the strategic implementation of versatile building blocks like (6-Chloropyrazin-2-YL)boronic acid will undoubtedly play a crucial role in accelerating the discovery of the next generation of medicines.
References
-
Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors. Journal of Medicinal Chemistry. [Link]
-
Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules. [Link]
-
Structure and pharmacological activity of pyrazine. ResearchGate. [Link]
-
Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering. [Link]
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. ResearchGate. [Link]
-
Potent and Selective Amidopyrazole Inhibitors of IRAK4 That Are Efficacious in a Rodent Model of Inflammation. ACS Medicinal Chemistry Letters. [Link]
-
Efficient synthesis of pyrazine boronic esters via palladium-catalyzed Miyaura borylation. ResearchGate. [Link]
-
Structure-activity relationships of pyrazine-based CK2 inhibitors: synthesis and evaluation of 2,6-disubstituted pyrazines and 4,6-disubstituted pyrimidines. PubMed. [Link]
-
Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry. [Link]
-
Discovery of potent IRAK-4 inhibitors as potential anti-inflammatory and anticancer agents using structure-based exploration of IRAK-4 pharmacophoric space coupled with QSAR analyses. PubMed. [Link]
-
Design of Novel IRAK4 Inhibitors Using Molecular Docking, Dynamics Simulation and 3D-QSAR Studies. MDPI. [Link]
-
IRAK inhibitors and uses thereof. European Patent Office. [Link]
- IRAK inhibitors and uses thereof.
-
Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. MDPI. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities. PMC. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. MDPI. [Link]
-
Palladium-catalyzed borylation of aryl (pseudo)halides and its applications in biaryl synthesis. PMC. [Link]
-
Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. Beilstein Journal of Organic Chemistry. [Link]
-
Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. SciSpace. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. PMC. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Pyrazines (Update 2011). Science of Synthesis. [Link]
-
Synthesis and Structural Confirmation of a Novel 3,6-Dicarbonyl Derivative of 2-Chloropyrazine via Regioselective Dilithiation. MDPI. [Link]
-
The lithiation–borylation reaction. University of Bristol Research Portal. [Link]
-
Standard Lithiation–Borylation A user's guide. University of Bristol. [Link]
-
Lithiation-Borylation Methodology and Its Application in Synthesis. SlideShare. [Link]
-
THE LITHIATION-BORYLATION STRATEGY: METHODS FOR STEREOSPECIFIC sp3-sp3 HOMOLOGATION. University of Illinois Urbana-Champaign. [Link]
-
Lithiation–borylation methodology in the total synthesis of natural products. SciSpace. [Link]
Sources
- 1. Development of Potent and Selective Pyrazolopyrimidine IRAK4 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2023152349A1 - Irak4 inhibitors - Google Patents [patents.google.com]
- 3. Discovery of potent IRAK-4 inhibitors as potential anti-inflammatory and anticancer agents using structure-based exploration of IRAK-4 pharmacophoric space coupled with QSAR analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and selective inhibitors of irak4 - Patent WO-2023039047-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. WO2017004133A1 - Irak inhibitors and uses thereof - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Lewis Acidity of Heteroaryl Boronic Acids
Mechanisms, Measurement, and Synthetic Mitigation
Executive Summary
In the landscape of drug discovery, heteroaryl boronic acids are indispensable for constructing pharmacophores via Suzuki-Miyaura cross-coupling (SMC). However, a distinct subset—specifically 2-heteroaryl boronic acids (e.g., 2-pyridyl, 2-thiazolyl)—presents a "Stability-Reactivity Paradox." Their heightened Lewis acidity and proximity to basic heteroatoms render them susceptible to rapid protodeboronation, often degrading faster than the rate of transmetallation.
This guide moves beyond standard protocols to examine the orbital mechanics driving this instability, provides a validated method for quantifying Lewis acidity (Gutmann-Beckett), and outlines evidence-based strategies to bypass decomposition pathways.
Part 1: The Electronic Core – Orbital Mechanics & Instability
The utility of a boronic acid,
However, in heteroaryl systems, this orbital creates a vulnerability.
1.1 The 2-Pyridyl Anomaly
Unlike phenylboronic acid (
-
Inductive Withdrawal (-I): The electronegative nitrogen pulls electron density through the
-framework, increasing the Lewis acidity of the boron center. -
The Zwitterionic Trap: At neutral pH, the basic nitrogen can accept a proton while the Lewis acidic boron accepts a hydroxide (or water), forming a zwitterionic species.[1] This species is the primary substrate for protodeboronation.
1.2 Mechanism of Protodeboronation
For 2-heteroaryl boronic acids, the decomposition does not follow the standard acid/base catalysis observed in phenyl systems (Kuivila mechanism). Instead, it proceeds via a unimolecular fragmentation of the zwitterion.
Figure 1: The decomposition of 2-pyridyl boronic acid peaks at neutral pH where the zwitterion concentration is highest.[2] High pH favors the stable boronate anion.
Part 2: Quantifying Lewis Acidity (The Gutmann-Beckett Method)[4]
To predict the stability of a new heteroaryl boronic acid, one must quantify its Lewis acidity. The
2.1 The Principle
Triethylphosphine oxide (TEPO) is used as a probe.[3][4] The oxygen of TEPO coordinates to the boron center. The magnitude of the change in the
2.2 Experimental Protocol: Determination of Acceptor Number (AN)
Materials:
-
Triethylphosphine oxide (TEPO) (sublimed/dried).
-
Deuterated solvent (typically
or , dried over molecular sieves). -
Target Boronic Acid (dried).
-
NMR Tube (dried).
Workflow:
-
Reference Standard: Dissolve TEPO (0.1 mmol) in
(0.6 mL). Record NMR. (Reference ppm).[4] -
Sample Preparation: In a glovebox or under Argon, mix the Boronic Acid (0.1 mmol) and TEPO (0.1 mmol) in
(0.6 mL). -
Measurement: Shake until equilibrium is reached (usually < 5 mins). Record
NMR. -
Calculation:
[4]
Data Interpretation:
| Compound |
*Note: Shifts vary by solvent and concentration. Higher AN indicates stronger Lewis acidity and faster transmetallation, but also higher susceptibility to hydrolysis.
Part 3: Synthetic Mitigation Strategies
Since Lewis acidity drives both the reaction (transmetallation) and the side reaction (protodeboronation), optimization requires kinetic control.
3.1 The "Slow-Release" Strategy (MIDA Boronates)
N-methyliminodiacetic acid (MIDA) boronates mask the Lewis acidic p-orbital. Under standard conditions, they are inert.[5] By using a biphasic system with a weak base, the active boronic acid is released slowly, keeping its steady-state concentration low. This favors the second-order cross-coupling over the first-order decomposition.
Protocol: MIDA Slow-Release Coupling
-
Solvent: 1,4-Dioxane :
(5:1). -
Base:
(3.0 equiv). Crucial: Anhydrous bases do not hydrolyze MIDA effectively. -
Catalyst: Pd(OAc)2 / SPhos (highly active systems required).
-
Temperature: 60°C.
-
Mechanism: The water/base hydrolyzes the MIDA slowly (
). The free boronic acid is immediately consumed by the Palladium cycle ( ).
3.2 Anhydrous Transmetallation
For substrates where even "slow release" fails, avoid the boronic acid entirely. Use Lithium Triisopropyl Borates or Pinacol Esters under strictly anhydrous conditions.
-
Reagent:
-
Activator: None (The boronate is already "ate").
-
Solvent: Anhydrous THF.
-
Why it works: Without protons (water/alcohols), protodeboronation pathways are physically blocked.
Part 4: Decision Matrix & Workflow
Use this logic flow to select the correct protocol for your heteroaryl substrate.
Figure 2: Decision tree for selecting reaction conditions based on substrate stability.
References
-
Gutmann, V. (1975).[4] The Donor-Acceptor Approach to Molecular Interactions. Plenum Press. (Original definition of Acceptor Number).
-
Beckett, M. A., et al. (1996).[4] "A convenient NMR method for the measurement of Lewis acidity at boron centres."[3] Polyhedron, 15(15), 2515-2520. Link
- Kinoshita, H., et al. (2011). "Protodeboronation of 2-pyridyl boronic acid." Journal of the American Chemical Society, 133(34), 13573–13579. (Mechanistic study of zwitterionic decomposition).
-
Knapp, D. M., & Burke, M. D. (2010). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 131(20), 6961–6963. Link
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157. Link
-
Billingsley, K. L., & Buchwald, S. L. (2008). "An Improved System for the Suzuki−Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 129(11), 3358–3366. Link
Sources
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Protodeboronation - Wikipedia [en.wikipedia.org]
- 3. magritek.com [magritek.com]
- 4. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Introduction to pyrazine derivatives in organic synthesis
An In-Depth Technical Guide to Pyrazine Derivatives in Organic Synthesis
Abstract
The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-para arrangement, represents a cornerstone scaffold in modern organic chemistry.[1][2][3] Its unique electronic properties, including an electron-deficient nature and capacity for hydrogen bonding, render it a privileged structure in medicinal chemistry and a versatile component in materials science.[1][4][5] This guide provides an in-depth exploration of the synthesis of pyrazine derivatives, bridging classical methodologies with contemporary transition-metal-catalyzed reactions. We will dissect the causality behind key synthetic choices, present validated experimental protocols, and illustrate the critical applications of these compounds in drug discovery and advanced materials, thereby offering a comprehensive resource for researchers, scientists, and drug development professionals.
The Pyrazine Core: Structure, Properties, and Significance
The pyrazine ring is a planar, aromatic system with 6 π-electrons.[5] The two nitrogen atoms exert a strong electron-withdrawing inductive effect, which significantly reduces the electron density of the carbon atoms.[1][2] This inherent electron deficiency is the defining characteristic of pyrazine chemistry, making the ring susceptible to nucleophilic aromatic substitution while being relatively resistant to electrophilic attack.[6] Pyrazine is also a weak base (pKa 0.65) due to this electron-withdrawing nature.[2]
This unique electronic profile is central to its role in bioactive molecules. The nitrogen atoms frequently act as hydrogen bond acceptors, enabling strong interactions with biological targets like enzyme active sites.[5] Consequently, the pyrazine scaffold is found in numerous natural products, including riboflavin (a B vitamin) and marine alkaloids like botryllazine A.[7] Its importance is further underscored by its presence in a significant number of FDA-approved drugs, demonstrating its value as a pharmacophore.[1][8]
Table 1: Prominent Pyrazine-Containing Drugs and Their Applications
| Drug Name | Therapeutic Class | Primary Application |
| Pyrazinamide | Antitubercular Agent | Treatment of tuberculosis[7] |
| Bortezomib | Proteasome Inhibitor | Treatment of multiple myeloma[8] |
| Amiloride | Diuretic | Management of hypertension and congestive heart failure[8] |
| Favipiravir | Antiviral Agent | Treatment of influenza[8] |
| Paritaprevir | HCV Protease Inhibitor | Treatment of Hepatitis C[8] |
| Sulfametopyrazine | Antibiotic | Treatment of respiratory and urinary tract infections[7] |
Classical Approaches to Pyrazine Ring Synthesis
The foundational methods for constructing the pyrazine ring were established over a century ago and remain relevant for their elegance and utility in generating specific substitution patterns.
The Gutknecht Pyrazine Synthesis (1879)
The Gutknecht synthesis is a robust method based on the self-condensation of α-amino ketones.[9][10] The reaction proceeds through the dimerization of two α-amino ketone molecules to form a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine. The causality behind this pathway lies in the dual nucleophilic (amine) and electrophilic (carbonyl) nature of the α-amino ketone monomer.
Mechanism:
-
Formation of α-Amino Ketone: The α-amino ketone precursor is typically generated in situ by the reduction of an α-oximino ketone (isonitroso ketone).[9][11]
-
Dimerization: The amino group of one α-amino ketone molecule performs a nucleophilic attack on the carbonyl carbon of a second molecule. This is followed by an intramolecular cyclization.[11]
-
Dehydration: The resulting cyclic intermediate undergoes the elimination of two water molecules to form a dihydropyrazine.[11]
-
Oxidation: The dihydropyrazine is aromatized via oxidation. Common oxidizing agents include mercury(I) oxide, copper(II) sulfate, or even atmospheric oxygen.[9]
Caption: Key functionalization pathways from 2,5-dichloropyrazine.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyrazine ring is highly activated for SNAr reactions, providing a direct route to introduce amine and alkoxy functionalities. [4][6] Causality: The electronegative nitrogen atoms stabilize the negatively charged Meisenheimer complex intermediate formed during the nucleophilic attack, lowering the activation energy for the substitution of a leaving group (typically a halide).
Experimental Protocol: Synthesis of 5-Chloro-N-(3-methoxyphenyl)pyrazin-2-amine [4]1. Vessel Preparation: To a suitable reaction vessel, add 2,5-dichloropyrazine (1.0 eq). 2. Reagent Addition: Add 3-methoxyaniline and potassium tert-butoxide. 3. Reaction: The reaction proceeds to afford the mono-substituted product. Stronger nucleophiles or higher temperatures can favor di-substitution. [4]4. Work-up & Purification: Standard aqueous work-up followed by column chromatography yields the desired product.
Transition Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions have revolutionized organic synthesis, and their application to pyrazine chemistry allows for the formation of a vast array of C-C and C-heteroatom bonds. [12][13]
This is a versatile method for creating C-C bonds between a halopyrazine and a boronic acid derivative. [4] Causality: The palladium catalyst facilitates a catalytic cycle involving oxidative addition to the C-Cl bond of the pyrazine, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the catalyst.
Experimental Protocol: General Synthesis of Aryl-Substituted Pyrazines [4]1. Catalyst System: A reaction vessel is charged with 2,5-dichloropyrazine (1.0 eq), an arylboronic acid (1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base (e.g., K₂CO₃, Cs₂CO₃). 2. Solvent: A solvent mixture, typically dioxane/water or toluene/water, is added. [4]3. Reaction Conditions: The mixture is heated. Microwave irradiation can be employed to significantly reduce reaction times. [4]4. Isolation: After completion, the reaction is subjected to an extractive work-up, and the product is purified by chromatography or recrystallization.
Caption: Generalized workflow for Suzuki-Miyaura coupling.
This palladium-catalyzed reaction is a powerful method for forming C-N bonds, enabling the synthesis of N-aryl and N-alkyl aminopyrazines. [14] Experimental Protocol: Synthesis of Pyrido[2,3-b]-pyrazine Derivatives [14]1. Precursor Synthesis: A precursor such as 2,3-diphenyl-pyrido[2,3-b]pyrazine is synthesized via condensation. 2. Coupling Reaction: The precursor is reacted with a heterocyclic amine in the presence of a palladium catalyst (e.g., Pd₂(dba)₃), a base (e.g., NaOtBu), and a suitable phosphine ligand in a solvent like toluene. [14]3. Heating: The reaction mixture is heated (e.g., to 100 °C) for a specified time (e.g., 24 hours). [14]4. Purification: The final product is isolated and purified using standard techniques.
-
Sonogashira Coupling: Used to couple terminal alkynes with halopyrazines, catalyzed by palladium and a copper cocatalyst. [12]* Stille Coupling: Involves the reaction of halopyrazines with organostannane reagents. [12][15]* Iron-Catalyzed C-H Functionalization: An emerging, more atom-economical method that couples pyrazines with organoboron species directly, without the need for pre-halogenation of the pyrazine ring. [16]
Applications in Science and Technology
The synthetic accessibility and favorable properties of pyrazine derivatives have led to their widespread application.
Drug Discovery and Medicinal Chemistry
The pyrazine scaffold is a mainstay in drug design. Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiparasitic, and antioxidant effects. [1][2][17]
-
Anticancer Activity: Bortezomib, a pyrazine-containing therapeutic, was the first proteasome inhibitor approved for clinical use against multiple myeloma. [8]Other derivatives, like AKN-028, show promise as tyrosine kinase inhibitors for treating acute myeloid leukemia. [8]* Antimicrobial and Antiviral: Pyrazinamide is a first-line drug for tuberculosis. [7]More recently, favipiravir was developed as a potent antiviral agent. [8]* Bioisosterism: In medicinal chemistry, the pyrazine ring is often used as a bioisostere for benzene, pyridine, or pyrimidine rings to modulate a compound's pharmacokinetic and pharmacodynamic properties. [5]
Materials Science and Optoelectronics
The electron-accepting nature of the pyrazine ring makes it an ideal component for advanced materials.
-
Organic Electronics: Pyrazine-based π-conjugated polymers are of high interest for technological applications due to their charge transfer properties. [7][18]They have been synthesized for use in photovoltaic devices (solar cells) and as ladder polymers in optical devices. [7]* Metal-Organic Frameworks (MOFs): Pyrazine can act as a ligand to coordinate with metal ions, forming MOFs. These materials possess high porosity and are useful for applications like gas storage and separation, including the capture of carbon dioxide. [19]
Conclusion
Pyrazine derivatives stand as a testament to the power of heterocyclic chemistry. From the classical ring-forming reactions of Gutknecht and Staedel-Rugheimer to the precision of modern palladium-catalyzed cross-couplings, the synthetic toolkit available to chemists is both powerful and versatile. The continued exploration of these synthetic routes is driven by the critical role pyrazines play as pharmacophores in life-saving drugs and as functional units in next-generation materials. This guide has illuminated the fundamental principles and practical methodologies that empower researchers to harness the unique chemistry of the pyrazine core, paving the way for future innovations in science and medicine.
References
-
Fortner, K. C., Kato, D., Tanaka, Y., & Shair, M. D. (2010). Enantioselective Synthesis of Cephalostatin 1. Journal of the American Chemical Society, 132(1), 275–277. Available at: [Link]
-
Merck & Co. (n.d.). Gutknecht Pyrazine Synthesis. The Merck Index. Available at: [Link]
-
Daly, K. M., & Johnson, J. A. (2022). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. Molecules, 27(4), 1112. Available at: [Link]
-
Wang, Y., et al. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. Available at: [Link]
-
Wikipedia. (n.d.). Pyrazine. Available at: [Link]
-
MDPI. (2023). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7440. Available at: [Link]
-
Garg, S., et al. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]
-
Wikipedia. (n.d.). Gutknecht-Pyrazinsynthese. Available at: [Link]
-
Jampilek, J., et al. (2005). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules, 10(7), 814-833. Available at: [Link]
-
Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]
-
ACS Publications. (2009). Synthesis of Substituted Imidazo[1,5-a]pyrazines via Mono-, Di-, and Directed Remote Metalation Strategies. Organic Letters, 11(22), 5174–5177. Available at: [Link]
-
Ong, K. T., Liu, Z. Q., & Tay, M. G. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology, 7(2), 70-80. Available at: [Link]
-
RSC Publishing. (2017). Synthesis of substituted pyrazines from N-allyl malonamides. RSC Advances, 7, 55594-55597. Available at: [Link]
- CoLab. (2010). Gutknecht Condensation.
-
Scribd. (n.d.). Synthesis of Pyrazine and Pyrimidine and Their Possible Electrophilic and Nucleophilic Substitution Reactions. Available at: [Link]
-
UNIMAS Publisher. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Borneo Journal of Resource Science and Technology. Available at: [Link]
-
ResearchGate. (2017). Review on the Synthesis of Pyrazine and Its Derivatives. Available at: [Link]
-
Van der Pijl, F., et al. (2013). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 11, 3544-3554. Available at: [Link]
-
ResearchGate. (2014). What are the mechanism of reaction in preparing pyrazine?. Available at: [Link]
-
Balaraman, E., et al. (2012). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organic Letters, 14(12), 3178–3181. Available at: [Link]
-
Pipzine Chemicals. (n.d.). Pioneering Pyrazine Development in China. Available at: [Link]
-
Singh, A. K., et al. (2013). Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A. The Journal of Organic Chemistry, 78(6), 2639-48. Available at: [Link]
-
ResearchGate. (2017). Synthesis of substituted pyrazines from N -allyl malonamides. Available at: [Link]
-
NBU-IR. (n.d.). Chapter IV Section A (General introduction and synthetic background). Available at: [Link]
-
Scribd. (2023). Gutknecht Pyrazine Synthesis Overview. Available at: [Link]
-
RSC Publishing. (2020). Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications. Journal of Materials Chemistry C. Available at: [Link]
-
Slideshare. (n.d.). Synthesis and reactions of Pyrazine. Available at: [Link]
-
ResearchGate. (n.d.). A bioactive pyrazine and tetrazole derivatives. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2021). Pyrazine and its derivatives- synthesis and activity-a review. Available at: [Link]
-
MDPI. (2023). Coupling Pyrazine to Dithiocarbonates for Molybdopterin Model Ligands—Indispensable Tin. Molecules, 28(9), 3764. Available at: [Link]
-
ResearchGate. (2013). Transition metal-catalyzed functionalization of pyrazines. Available at: [Link]
-
Royal Society of Chemistry. (2024). Pyrazine derivative synthesis in a continuous-flow system. RSC Advances, 14, 2145-2152. Available at: [Link]
-
MDPI. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions. Molecules, 26(23), 7338. Available at: [Link]
-
ResearchGate. (n.d.). Selective synthesis of pyrazine. Available at: [Link]
-
Taylor & Francis. (2012). Greener approach toward one pot route to pyrazine synthesis. Green Chemistry Letters and Reviews, 5(2), 127-134. Available at: [Link]
-
ResearchGate. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Available at: [Link]
-
Taylor & Francis Online. (2022). Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review. Polycyclic Aromatic Compounds. Available at: [Link]
-
University of Toronto. (n.d.). Development of a New Multicomponent-Multicatalytic Reaction of Vinyl Pyrazine. Available at: [Link]
-
Wikipedia. (2026). Datei:Staedel-Rügheimer-Pyrazinsynthese.svg. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. scribd.com [scribd.com]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery | MDPI [mdpi.com]
- 9. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 10. Pyrazine - Wikipedia [en.wikipedia.org]
- 11. Gutknecht-Pyrazinsynthese – Wikipedia [de.wikipedia.org]
- 12. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. Iron-catalyzed cross-coupling of electron-deficient heterocycles and quinone with organoboron species via innate C-H functionalization: application in total synthesis of pyrazine alkaloid botryllazine A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Recent developments in pyrazine functionalized π-conjugated materials for optoelectronic applications - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 19. Pioneering Pyrazine Development in China: Innovative Applications, Expert Insights & Latest Research News [pipzine-chem.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of (6-Chloropyrazin-2-YL)boronic Acid
Introduction: The Strategic Importance of Pyrazine Scaffolds
The pyrazine moiety is a privileged scaffold in medicinal chemistry and materials science.[1] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a common feature in a multitude of FDA-approved drugs.[2] The synthesis of complex molecules containing the pyrazine core often relies on robust and versatile cross-coupling methodologies. Among these, the palladium-catalyzed Suzuki-Miyaura coupling stands out for its functional group tolerance, mild reaction conditions, and the general stability of its organoboron reagents.[3][4]
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on performing the Suzuki-Miyaura coupling reaction with (6-Chloropyrazin-2-YL)boronic acid. We will delve into the mechanistic underpinnings of this transformation, provide a field-proven experimental protocol, and address common challenges and troubleshooting strategies to ensure successful and reproducible outcomes.
Mechanistic Overview: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.
The three key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the chloropyrazine, forming a Pd(II) complex. This step is often rate-limiting, especially for electron-deficient and less reactive aryl chlorides.[7]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[8]
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new carbon-carbon bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[5][6]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Core Challenges with (6-Chloropyrazin-2-YL)boronic Acid
The coupling of (6-Chloropyrazin-2-YL)boronic acid presents specific challenges that must be addressed for a successful reaction:
-
Low Reactivity of the C-Cl Bond: Chloropyrazines are electron-deficient heterocycles, which can make the oxidative addition of the C-Cl bond to the palladium center sluggish compared to their bromo or iodo counterparts.[9][10] This necessitates the use of highly active catalyst systems.
-
Instability of the Boronic Acid: Heteroaromatic boronic acids, particularly those with nitrogen atoms, are susceptible to protodeboronation. This is an undesired side reaction where the C-B bond is cleaved by a proton source (often water), leading to the formation of the corresponding arene and reducing the yield of the desired product.[5]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is designed as a robust starting point for the coupling of (6-Chloropyrazin-2-YL)boronic acid with a generic aryl or heteroaryl bromide. Optimization may be required for specific substrates.
Reagent and Catalyst Selection: A Rationale
| Component | Recommendation | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (or other Buchwald precatalysts) | Buchwald precatalysts are air- and moisture-stable, ensuring reproducibility. They rapidly generate the active, monoligated Pd(0) species in solution, which is crucial for the challenging oxidative addition of heteroaryl chlorides.[11] |
| Ligand | XPhos (or SPhos, RuPhos) | These are bulky, electron-rich biaryl monophosphine ligands. The steric bulk promotes reductive elimination, while the high electron density facilitates the oxidative addition of the C-Cl bond.[9] |
| Boronic Acid Form | (6-Chloropyrazin-2-YL)boronic acid pinacol ester | Pinacol esters are significantly more stable towards protodeboronation than the free boronic acids, acting as a "slow-release" source of the active boron species under the reaction conditions.[6] |
| Base | Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) | These inorganic bases are effective in promoting transmetalation. K₃PO₄ is often used in conditions with minimal water, which can help suppress protodeboronation.[5][12] |
| Solvent | 1,4-Dioxane / Water (e.g., 4:1 to 10:1 ratio) or Toluene / Water | Aprotic solvents like dioxane or toluene are standard. A small amount of water is often necessary to solubilize the base and facilitate the formation of the boronate "ate" complex, which is crucial for transmetalation.[13] However, excessive water should be avoided.[5] |
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add the aryl/heteroaryl bromide (1.0 equiv), (6-Chloropyrazin-2-YL)boronic acid pinacol ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical to prevent oxidation of the catalyst and phosphine ligand, and to minimize oxygen-promoted homocoupling of the boronic acid.[5]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-3 mol%) and the ligand (if not using a precatalyst, e.g., XPhos, 1.1-1.2 times the mol% of the palladium source).
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 5:1) via syringe. The reaction concentration is typically between 0.1 M and 0.5 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block (typically 80-110 °C). Stir vigorously for the duration of the reaction (typically 4-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Troubleshooting and Advanced Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst System2. Insufficiently Active Base3. Low Reaction Temperature | 1. Switch to a more active ligand (e.g., from SPhos to XPhos) or a different generation of Buchwald precatalyst.[11] Increase catalyst loading slightly (e.g., to 5 mol%).2. Screen different bases (K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the base is anhydrous if using a low-water system.3. Incrementally increase the temperature (e.g., in 10 °C steps). |
| Significant Protodeboronation | 1. Unstable Boronic Acid2. Excessive Water in the Reaction3. Prolonged Reaction Time at High Temperature | 1. If not already doing so, switch from the free boronic acid to its pinacol ester, MIDA boronate, or potassium trifluoroborate salt.[6] These are more stable.[6]2. Reduce the amount of water in the solvent system or switch to an anhydrous system with a base like K₃PO₄, which requires only a few equivalents of water to be effective.[5]3. Use a more active catalyst to shorten the reaction time. |
| Dehalogenation of Starting Material | 1. Presence of Hydride Sources2. High Reaction Temperature | 1. Avoid amine bases or alcohol solvents if possible. Use carbonate or phosphate bases with aprotic solvents.[9]2. Run the reaction at the lowest temperature that provides a reasonable rate. |
| Homocoupling of Boronic Acid | 1. Presence of Oxygen2. Use of a Pd(II) Source | 1. Ensure thorough degassing of all reagents and solvents. Maintain a positive pressure of inert gas throughout the reaction.[5]2. Using a Pd(0) source or a precatalyst that rapidly generates Pd(0) can mitigate this, as the in-situ reduction of Pd(II) can sometimes promote homocoupling.[5] |
| Reaction Mixture Turns Black (Palladium Black) | 1. Catalyst Decomposition2. Insufficient Ligand | 1. This indicates the formation of palladium nanoparticles, which are generally less active. Ensure a strictly inert atmosphere. Lowering the temperature may help.2. Ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1 for precatalysts, or slightly higher when adding ligand separately).[5] |
Conclusion
The Suzuki-Miyaura coupling of (6-Chloropyrazin-2-YL)boronic acid is a powerful transformation for the synthesis of valuable pyrazine-containing compounds. Success hinges on addressing the inherent challenges of coupling an electron-deficient heteroaryl chloride with a potentially unstable heteroaryl boronic acid. By employing highly active palladium precatalysts with bulky, electron-rich phosphine ligands, utilizing stabilized boronic acid derivatives, and carefully selecting the base and solvent system, researchers can achieve high yields and reproducible results. This guide provides a robust foundation for developing and optimizing these critical reactions in drug discovery and materials science.
References
- BenchChem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- Hayes, H. L. D., Wei, R., Assante, M., Geogheghan, K. J., Jin, N., Tomasi, S., Noonan, G., Leach, A. G., & Lloyd-Jones, G. C. (2022). Protodeboronation of (Hetero)
- Lipshutz, B. H., Petersen, T. B., & Abela, A. R. (2008). Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles. Organic Letters, 10(7), 1333–1336.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- MilliporeSigma.
- BenchChem. (2025). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
- Kassel, S., et al. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate.
- Shalini, C., Dharmaraj, N., Bhuvanesh, N. S. P., & Kaveri, M. V. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Inorganica Chimica Acta, 535, 121028.
- Bera, S. S., & Szostak, M. Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
- Zhang, Y., & Wang, Y. (2012). A highly active catalytic system for Suzuki-Miyaura cross-coupling reactions of aryl and heteroaryl chlorides in water. Organic & Biomolecular Chemistry, 11(2), 299-305.
- BenchChem. (2025). Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions.
- Cazin, C. S. J. (Ed.). (2012).
- Shalini, C., Dharmaraj, N., Bhuvanesh, N. S. P., & Kaveri, M. V. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Inorganica Chimica Acta, 535, 121028.
- Gildner, P. G., & Colacot, T. J. (2015). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry, 80(23), 11623-11630.
- Savitha, B., Reddy, E. K., Parthasarathi, D., Pakkath, R., & Karuvalam, R. P. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Molecular Diversity, 23(4), 957-965.
- Anderson, K. W., & Buchwald, S. L. (2005). General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water.
- Al-Amin, M., & Reiser, O. (2012). Suzuki Coupling Reactions in Neat Water as the Solvent: Where in the Biphasic Reaction Mixture Do the Catalytic Reaction Steps Occur?. International Journal of Molecular Sciences, 13(5), 6296-6313.
- Yellosa, A., et al. (2020). Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives. IOP Conference Series: Materials Science and Engineering, 736, 022026.
- J-GLOBAL. Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes.
- Valente, C., et al. (2012). Expanded ring diaminocarbene palladium complexes: Synthesis, structure, and Suzuki-Miyaura cross-coupling of heteroaryl chlorides in water. Organometallics, 31(15), 5529-5536.
- Wong, S. M., et al. (2015).
- da Silva, A. B. F., et al. (2017).
- Ito, H., et al. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions. Chemical Science, 10(33), 7806-7811.
- Molander, G. A., & Ellis, N. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(17), 6841-6844.
- Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
- Science of Synthesis. (2011).
- Molander, G. A., & Biolatto, B. (2008). Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(17), 6841-6844.
- Berion, D., et al. (2023).
- MilliporeSigma.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles [organic-chemistry.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.ed.ac.uk [research.ed.ac.uk]
- 11. General Catalysts for the Suzuki-Miyaura and Sonogashira Coupling Reactions of Aryl Chlorides and for the Coupling of Challenging Substrate Combinations in Water [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Optimal base and solvent for Suzuki reactions with pyrazine boronic acid
Application Note: Optimal Base and Solvent Systems for Suzuki-Miyaura Coupling of Pyrazine Boronic Acids
Part 1: The "Pyrazine Problem" – Mechanistic Context
Coupling pyrazine-2-boronic acid (and its derivatives) is widely regarded as one of the most challenging transformations in Suzuki-Miyaura chemistry. Unlike phenylboronic acids, pyrazine boronic acids are severely electron-deficient and possess basic nitrogen atoms adjacent to the boron center.
This structural motif creates a "perfect storm" for protodeboronation , the rapid hydrolysis of the C–B bond, which often outcompetes the desired transmetallation to Palladium.
The Failure Mechanism: Zwitterionic Destabilization
The instability is not random; it is driven by a specific mechanism. Under neutral or aqueous conditions, the basic nitrogen of the pyrazine ring can accept a proton (or coordinate a metal), while the boron atom accepts a hydroxide or alkoxide. This forms a pseudo-stable zwitterionic intermediate that significantly lowers the activation energy for C–B bond cleavage.
Key Insight: Standard Suzuki conditions (e.g.,
Part 2: Strategic Optimization – Base & Solvent Selection
To successfully couple pyrazine boronic acids, the reaction environment must be engineered to suppress protodeboronation while accelerating transmetallation .
The Optimal Base: Fluoride vs. Phosphate
-
Cesium Fluoride (CsF): The Anhydrous Solution.
-
Why: Fluoride activates the boronic acid/ester by forming a boronate-fluoride complex (
) rather than a hydroxy-boronate. This species is reactive toward transmetallation but far less prone to protonolysis than the hydroxy-species. Crucially, CsF allows the reaction to proceed in anhydrous conditions.
-
-
Potassium Phosphate (
): The Aqueous Compromise.[1]-
Why: If water must be used (e.g., for solubility),
is superior to carbonates ( , ). Its buffering capacity and specific hydration sphere often result in slower protodeboronation rates compared to the more aggressive carbonate bases.
-
The Optimal Solvent: Alcohols vs. Ethers
-
Isopropanol (IPA) or t-Amyl Alcohol:
-
Synergy: When paired with CsF , secondary alcohols provide a unique balance. They dissolve the fluoride source sufficiently but do not promote the rapid hydrolytic cleavage seen in water/dioxane mixtures.
-
-
1,2-Dimethoxyethane (DME):
-
Role: For aqueous protocols, DME is preferred over DMF or Dioxane. It coordinates well with cations (
), breaking down base aggregates, but is less likely to decompose the catalyst than DMF at high temperatures.
-
Catalyst Selection: The Ligand Matters
Standard phosphines (
-
Recommended: SPhos or XPhos (Buchwald ligands).
-
Alternative: Pd(dppf)Cl2 (for less hindered substrates).
Part 3: Visualization of Pathways
Figure 1: Kinetic competition between productive coupling (Green) and destructive protodeboronation (Red). Optimization aims to block the red path.
Part 4: Experimental Protocols
Protocol A: The "Robust" Anhydrous Method (Recommended)
Best for free pyrazine boronic acids and pinacol esters.
Materials:
-
Aryl Halide (1.0 equiv)
-
Pyrazine-2-boronic acid (1.5 equiv)
-
Base: Cesium Fluoride (CsF) (3.0 equiv)
-
Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%)
-
Solvent: Isopropanol (IPA) (Dry, 0.2 M concentration)
Procedure:
-
Setup: Flame-dry a reaction vial and equip with a magnetic stir bar. Cool under Argon.
-
Solids: Add Aryl Halide (if solid), Pyrazine boronic acid, CsF, Pd(OAc)2, and SPhos to the vial.
-
Purge: Cap the vial and purge with Argon for 5 minutes.
-
Solvent: Add anhydrous Isopropanol via syringe.
-
Reaction: Heat to 80°C for 4–12 hours.
-
Note: The reaction may turn dark orange/brown; this is normal.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove insoluble fluoride salts. Concentrate and purify via flash chromatography.
Protocol B: The "Slow-Release" Aqueous Method
Best if using MIDA boronates or if solubility in IPA is poor.
Materials:
-
Aryl Halide (1.0 equiv)
-
Pyrazine-2-boronic acid MIDA ester (1.2 equiv)
-
Base:
(3.0 equiv) -
Catalyst: Pd(dppf)Cl2 (5 mol%)[2]
-
Solvent: DME : Water (5:1 ratio)
Procedure:
-
Degassing: Combine DME and Water in a separate flask and sparge with Argon for 15 minutes (Critical step to protect the catalyst).
-
Assembly: Add Aryl Halide, MIDA boronate,
, and Catalyst to the reaction vessel. -
Addition: Add the degassed solvent mixture.
-
Reaction: Heat to 90°C .
Part 5: Troubleshooting & Data Summary
Table 1: Solvent/Base Performance Matrix for Pyrazine Coupling
| System | Yield Potential | Stability Risk | Notes |
| CsF / Isopropanol | High (75-90%) | Low | Best Choice. Anhydrous conditions prevent hydrolysis. Requires SPhos/XPhos. |
| K3PO4 / DME / H2O | Moderate (50-70%) | Medium | Good general purpose. Use "Slow Release" (MIDA) for best results. |
| Na2CO3 / Dioxane / H2O | Poor (<20%) | High | Avoid. High pH and water content lead to rapid protodeboronation. |
| Cs2CO3 / DMF | Low (20-40%) | High | Strong base promotes decomposition. DMF can cause catalyst poisoning at high T. |
Troubleshooting Flowchart:
Figure 2: Diagnostic logic for failed couplings. The disappearance of Boron without product formation is the hallmark of protodeboronation.
References
-
Kinetic Analysis of Protodeboronation
- Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 138(29), 9145–9157.
-
Anhydrous Fluoride Conditions (Protocol A Basis)
- Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles." Journal of the American Chemical Society, 132(40), 14073–14075.
-
Slow Release / MIDA Strategy (Protocol B Basis)
- Knapp, D. M., et al. (2010). "In Situ Generation of Anhydrous, Unstable Boronic Acids from MIDA Boronates." Journal of the American Chemical Society, 132(34), 12048–12059.
-
General Heteroaryl Coupling Optimization
- Billingsley, K., & Buchwald, S. L. (2007). "An Improved System for the Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids." Journal of the American Chemical Society, 129(11), 3358–3366.
Sources
- 1. scientificupdate.com [scientificupdate.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
The Strategic Synthesis of Biaryl Pyrazines: Leveraging (6-Chloropyrazin-2-YL)boronic Acid in Modern Drug Discovery
Abstract
This comprehensive guide delves into the synthesis of biaryl pyrazines, a class of heterocyclic compounds of profound importance in medicinal chemistry and drug development. We provide a detailed exploration of the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic organic chemistry, as the principal strategy for constructing the biaryl pyrazine scaffold. The focus of this application note is the strategic utilization of (6-Chloropyrazin-2-YL)boronic acid as a key building block. We offer field-proven insights, detailed experimental protocols, and troubleshooting guidance to empower researchers in their pursuit of novel therapeutic agents.
Introduction: The Significance of Biaryl Pyrazines in Medicinal Chemistry
The pyrazine ring is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates.[1] Biaryl scaffolds are also privileged templates used in the design and discovery of therapeutics with high specificity and affinity for a wide range of protein targets.[2] The fusion of these two pharmacophores into a single molecular entity, the biaryl pyrazine, has given rise to a plethora of compounds with diverse and potent biological activities.[3][4] Pyrazine-containing drugs have been approved by the FDA for various indications, and in medicinal chemistry, the pyrazine moiety is often employed as a bioisostere of benzene, pyridine, and pyrimidine.[5]
The nitrogen atoms within the pyrazine ring can act as hydrogen bond acceptors, frequently interacting with amino acid residues in the hinge region of kinase proteins, a common target in oncology and immunology.[5] The biaryl motif allows for the exploration of vast chemical space, enabling the fine-tuning of a compound's physicochemical properties and its interaction with biological targets. The development of robust and efficient synthetic methodologies to access these valuable structures is therefore of paramount importance to the drug development community.
The Suzuki-Miyaura Cross-Coupling: A Powerful Tool for C-C Bond Formation
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbon atoms.[6] Its mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of its reagents have made it a staple in both academic and industrial laboratories.[7]
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9]
-
Oxidative Addition: A palladium(0) complex reacts with an organic halide (in our case, an aryl or heteroaryl chloride) to form a palladium(II) species.[9]
-
Transmetalation: The organic group from the organoboron reagent (the boronic acid) is transferred to the palladium(II) complex, typically with the assistance of a base.[8]
-
Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.[9]
// Nodes Pd0 [label="Pd(0)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="Ar¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Biaryl [label="Ar¹-Pd(II)L₂-Ar²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; Product [label="Ar¹-Ar²", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ArylHalide [label="Ar¹-X\n((6-Chloropyrazin-2-YL)boronic acid partner)", shape=plaintext, fontcolor="#202124"]; BoronicAcid [label="Ar²-B(OH)₂\n((6-Chloropyrazin-2-YL)boronic acid)", shape=plaintext, fontcolor="#202124"]; Base [label="Base", shape=plaintext, fontcolor="#5F6368"];
// Edges Pd0 -> OxAdd [color="#4285F4"]; OxAdd -> PdII_Aryl [color="#4285F4"]; PdII_Aryl -> Transmetalation [color="#EA4335"]; Transmetalation -> PdII_Biaryl [color="#EA4335"]; PdII_Biaryl -> RedElim [color="#FBBC05"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#34A853"]; RedElim -> Product [color="#34A853"];
// Input molecules ArylHalide -> OxAdd [style=dashed, color="#4285F4"]; BoronicAcid -> Transmetalation [style=dashed, color="#EA4335"]; Base -> Transmetalation [style=dashed, color="#EA4335"]; } The catalytic cycle of the Suzuki-Miyaura reaction.
(6-Chloropyrazin-2-YL)boronic Acid: A Versatile Building Block
(6-Chloropyrazin-2-YL)boronic acid is a key reagent for the introduction of a substituted pyrazine moiety into a target molecule. The presence of the chlorine atom provides a handle for further functionalization via nucleophilic aromatic substitution or other cross-coupling reactions, thus expanding the accessible chemical space. The boronic acid functionality allows for its direct participation in the Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of a Biaryl Pyrazine
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of (6-Chloropyrazin-2-YL)boronic acid with a generic aryl bromide. Researchers should note that optimization of reaction conditions (catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
(6-Chloropyrazin-2-YL)boronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%) or a suitable biarylphosphine ligand like SPhos or XPhos[7]
-
Potassium carbonate (K₂CO₃) or another suitable base (e.g., Cs₂CO₃, K₃PO₄) (2.0 mmol, 2.0 equiv)[10]
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Nitrogen or Argon gas supply
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the aryl bromide (1.0 equiv), (6-Chloropyrazin-2-YL)boronic acid (1.2 equiv), and the base (2.0 equiv).
-
Catalyst Preparation: In a separate vial, dissolve the palladium(II) acetate (2 mol%) and the phosphine ligand (8 mol%) in 1,4-dioxane (1 mL). Stir the mixture for 10 minutes at room temperature to pre-form the active catalyst.
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents. Add the remaining 1,4-dioxane (4 mL) and water (1 mL) to the reaction mixture.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl pyrazine.
// Nodes Start [label="Combine Reactants:\nAryl Bromide, (6-Chloropyrazin-2-YL)boronic acid, Base", fillcolor="#F1F3F4", fontcolor="#202124"]; Catalyst [label="Add Pd Catalyst and Ligand in Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Heat [label="Heat under Inert Atmosphere (80-100°C)", fillcolor="#FBBC05", fontcolor="#202124"]; Monitor [label="Monitor Reaction (TLC/LC-MS)", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Workup [label="Aqueous Work-up & Extraction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purify [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Isolated Biaryl Pyrazine", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", peripheries=2];
// Edges Start -> Catalyst [color="#5F6368"]; Catalyst -> Heat [color="#5F6368"]; Heat -> Monitor [color="#5F6368"]; Monitor -> Workup [label=" Reaction\nComplete", color="#5F6368"]; Monitor -> Heat [label=" Incomplete", style=dashed, color="#5F6368"]; Workup -> Purify [color="#5F6368"]; Purify -> Product [color="#5F6368"]; } Experimental workflow for biaryl pyrazine synthesis.
Expertise & Experience: Troubleshooting and Optimization
As with any chemical transformation, challenges can arise. Below are some common issues and potential solutions based on extensive field experience:
-
Low Yield:
-
Catalyst Deactivation: Ensure the reaction is performed under a strictly inert atmosphere. Degas the solvents thoroughly. Consider using more robust ligands, such as dialkylbiarylphosphines (e.g., SPhos, XPhos), which are known to enhance catalyst stability and activity, especially with challenging substrates like heteroaryl chlorides.[7]
-
Inefficient Transmetalation: The choice of base is critical. For less reactive boronic acids, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more effective.[10]
-
Poor Solubility: If reactants or intermediates have poor solubility, consider using a different solvent system, such as toluene/water or DMF/water.
-
-
Side Reactions:
-
Homocoupling of Boronic Acid: This can occur at higher temperatures or with prolonged reaction times. Running the reaction at the lowest effective temperature and monitoring it closely to stop it upon completion can mitigate this. Using a slight excess of the boronic acid can also help drive the desired cross-coupling.
-
Protodeboronation: The cleavage of the C-B bond of the boronic acid can be a competing pathway, especially in the presence of excess water or acidic impurities. Ensure anhydrous solvents (where applicable in the initial stages) and a sufficiently basic environment.
-
-
Difficult Purification:
-
Residual Palladium: Treatment of the crude product with a palladium scavenger can be effective.
-
Closely Eluting Impurities: Careful optimization of the column chromatography solvent system is crucial. A gradient elution may be necessary.
-
Trustworthiness: A Self-Validating System
The protocols described herein are designed to be robust and reproducible. To ensure self-validation, the following practices are recommended:
-
Characterization of Starting Materials: Confirm the purity of (6-Chloropyrazin-2-YL)boronic acid and the aryl halide by NMR and/or LC-MS before use.
-
Consistent Reagent Quality: Use high-purity solvents and reagents. The quality of the palladium catalyst and ligand is particularly important.
-
Control Reactions: When optimizing for a new substrate, running a control reaction with a known, high-yielding substrate pair can help verify that the catalyst system is active.
-
Thorough Product Characterization: Unambiguously confirm the structure of the final biaryl pyrazine product using a combination of NMR (¹H, ¹³C), mass spectrometry, and, if possible, X-ray crystallography.
Data Presentation: Representative Examples
The following table summarizes representative conditions and outcomes for the synthesis of biaryl pyrazines using pyrazine-based boronic acids.
| Aryl Halide Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromoanisole | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 3-Bromopyridine | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | 100 | 78 |
| 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene/H₂O | 110 | 92 |
| 2-Chlorobenzonitrile | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane/H₂O | 100 | 88 |
Conclusion
The Suzuki-Miyaura cross-coupling reaction utilizing (6-Chloropyrazin-2-YL)boronic acid is a powerful and reliable method for the synthesis of biaryl pyrazines. This application note provides a solid foundation for researchers to explore this important area of medicinal chemistry. By understanding the underlying principles of the reaction, adhering to best practices in experimental execution, and employing systematic troubleshooting, scientists can efficiently generate novel biaryl pyrazine libraries for drug discovery and development programs.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- C. A. Malapit, J. F. T. D. S. T. and S. L. B. (2021) ‘Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction’, Angewandte Chemie International Edition, 60(40), pp. 21748–21768. doi: 10.1002/anie.202102432.
- Chemistry LibreTexts. (2024) Suzuki-Miyaura Coupling.
- Old, D. W., Wolfe, J. P., & Buchwald, S. L. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722-9723.
- V. K. P. and R. A. S. (2018) ‘The catalytic mechanism of the Suzuki-Miyaura reaction’, ChemRxiv. doi: 10.26434/chemrxiv.7291727.v1.
- A. F. B. and A. B. (2002) ‘Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances’, Current Organic Chemistry, 6(15), pp. 1425–1443. doi: 10.2174/1385272023373400.
- M. P., C. P. and L. C. (2017) ‘Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts’, Organometallics, 36(11), pp. 2119–2127. doi: 10.1021/acs.organomet.7b00216.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566-1578.
- A. S. and T. S. (2017) ‘The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions’, Catalysts, 7(2), p. 44. doi: 10.
- S. M., W. L. and N. K. (2019) ‘Palladium-catalyzed decarbonylative Suzuki–Miyaura cross-coupling of amides by carbon–nitrogen bond activation’, Chemical Science, 10(4), pp. 1159–1164. doi: 10.1039/c8sc04332a.
- BenchChem. (2025) Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands.
- Li, W. et al. (2005) ‘SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE’, Organic Syntheses, 81, p. 89. doi: 10.15227/orgsyn.081.0089.
- Life Chemicals. (2019)
- K. K. and D. M. (2022) ‘Expanding chemical space by para-C−H arylation of arenes’, Nature Communications, 13(1), p. 3962. doi: 10.1038/s41467-022-31681-9.
- Kumar, S. et al. (2024) ‘Synthesis, spectral characterization of novel 2,6-disubstituted pyrazine derivatives, and their antimicrobial, anti-lung cancer, molecular docking and DNA binding studies’, Journal of Molecular Structure, 1309, p. 138121. doi: 10.1016/j.molstruc.2024.138121.
- Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
- P. R., P. N. and S. K. K. (2024) ‘EXPLORING UTILITY OF PYRAZINE-BASED HETEROCYCLIC COMPOUNDS IN ANTICANCER DRUG DEVELOPMENT’, Bulletin of Pharmaceutical Research, 14(1), pp. 183–183. doi: 10.21276/bpr.2024.14.1.3.
- PharmaBlock. Pyrazines in Drug Discovery.
- Düfert, M. A., & Buchwald, S. L. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. Journal of the American Chemical Society, 136(34), 12095-12101.
- H. A. P. and C. S. (2022) ‘Pyrazines and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery’, Molecules, 27(3), p. 1100. doi: 10.3390/molecules27031100.
- ResearchGate. (n.d.). Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic...
- N. P. A. et al. (2020) ‘Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives’, IOP Conference Series: Materials Science and Engineering, 833(1), p. 012002. doi: 10.1088/1757-899x/833/1/012002.
- BenchChem. (2025)
- D. R. and D. S. (2020) ‘Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds’, Biotechnology Journal, 15(10), p. 2000064. doi: 10.1002/biot.202000064.
- Bono, A. et al. (2025) ‘Synthesis, in vitro exploration, and reactivity studies of 6-chloropyridin-2-yl benzoates as promising covalent fragments with antiviral and pro-apoptotic activities’.
- A. N. et al. (2021) ‘Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations’, Molecules, 26(23), p. 7342. doi: 10.3390/molecules26237342.
- S. S. S. et al. (2018) ‘Synthesis and biological evaluation of new 2-(6-alkyl-pyrazin-2-yl)-1H-benz[d]imidazoles as potent anti-inflammatory and antioxidant agents’, Medicinal Chemistry Research, 27(4), pp. 1259–1271. doi: 10.1007/s00044-018-2144-x.
- T. L., C. T. and J. R. (2023) ‘Recent Advances in the Synthesis of Borinic Acid Derivatives’, Molecules, 28(6), p. 2634. doi: 10.3390/molecules28062634.
- P. E. (2023) ‘Which boronic acids are used most frequently for synthesis of bioactive molecules?’, ChemRxiv. doi: 10.26434/chemrxiv-2023-y1n72.
- da Silva, J. F. M., et al. (2015).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Expanding chemical space by para-C−H arylation of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benchchem.com [benchchem.com]
Application Notes & Protocols: The Strategic Use of (6-Chloropyrazin-2-YL)boronic Acid in the Synthesis of Targeted Anticancer Agents
Introduction: The Pyrazine Scaffold in Modern Oncology
The pyrazine ring system is a privileged scaffold in medicinal chemistry, recognized for its prevalence in numerous FDA-approved pharmaceuticals.[1] In the realm of oncology, pyrazine-containing molecules have emerged as potent and selective inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[2][3] The pyrazine moiety's unique electronic properties and its ability to act as a bioisosteric replacement for benzene, pyridine, or pyrimidine rings make it a valuable component in drug design.[1] Specifically, the nitrogen atoms in the pyrazine ring frequently serve as crucial hydrogen bond acceptors, enabling high-affinity interactions with the hinge region of kinase ATP-binding pockets—a common mechanism for achieving potent and selective enzyme inhibition.[1][3]
(6-Chloropyrazin-2-YL)boronic acid has become an indispensable building block for introducing this critical pyrazine scaffold into complex molecular architectures. As a stable, yet reactive, organoboron compound, it is perfectly suited for modern cross-coupling methodologies, most notably the Palladium-catalyzed Suzuki-Miyaura reaction.[4][5] This application note provides an in-depth guide for researchers and drug development professionals on the strategic application of (6-Chloropyrazin-2-YL)boronic acid, detailing its role in synthetic strategy, providing a robust experimental protocol, and contextualizing its use in the creation of next-generation kinase inhibitors.
Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of (6-Chloropyrazin-2-YL)boronic acid is in the formation of carbon-carbon bonds with various aryl and heteroaryl halides or triflates via the Suzuki-Miyaura cross-coupling reaction.[6][7] This reaction is a cornerstone of modern pharmaceutical synthesis due to its mild conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and coupling partners.[5][6]
The catalytic cycle, illustrated below, is a well-understood process involving a Palladium(0) active species. The key steps are:
-
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halogen bond of the aryl/heteroaryl halide (R¹-X).
-
Transmetalation: The organoboron species (in this case, the pyrazinylboronic acid) transfers its organic group to the palladium center, facilitated by a base.
-
Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, regenerating the Pd(0) catalyst to re-enter the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
This methodology allows for the direct and efficient coupling of the 6-chloropyrazine unit to a wide variety of molecular scaffolds, providing a modular and convergent approach to building libraries of potential anticancer agents.
Application Case Study: Synthesis of a Key Precursor for Kinase Inhibitors
Many potent kinase inhibitors, including those targeting Cyclin-Dependent Kinases (CDK4/6) and Bruton's Tyrosine Kinase (BTK), feature a core structure where a pyrazine ring is linked to another heterocyclic system.[8][9][10][11] (6-Chloropyrazin-2-YL)boronic acid is the ideal reagent for constructing this linkage.
The scheme below illustrates a typical application: the synthesis of a 2-(pyridin-2-yl)-6-chloropyrazine scaffold. This core is prevalent in numerous CDK4/6 inhibitors.[9][12] The subsequent chloro-substituent provides a reactive handle for further functionalization, typically via nucleophilic aromatic substitution (SₙAr), to complete the synthesis of the final drug molecule.
Caption: Synthesis of a 2-(pyridin-2-yl)-6-chloropyrazine kinase inhibitor core.
Detailed Laboratory Protocol
This protocol provides a robust, field-proven methodology for the Suzuki-Miyaura coupling of (6-Chloropyrazin-2-YL)boronic acid with a generic heteroaryl bromide.
Objective: To synthesize a 2-(Heteroaryl)-6-chloropyrazine derivative.
Materials & Reagents:
-
(6-Chloropyrazin-2-YL)boronic acid (1.0 eq)
-
Heteroaryl Bromide (1.1 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane, anhydrous
-
Deionized Water, degassed
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heat plate
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Methodology:
-
Reaction Setup & Inert Atmosphere (Causality: Catalyst Protection):
-
To a dry round-bottom flask equipped with a magnetic stir bar, add (6-Chloropyrazin-2-YL)boronic acid (1.0 eq), the chosen Heteroaryl Bromide (1.1 eq), Pd(dppf)Cl₂ catalyst (0.03 eq), and anhydrous K₂CO₃ (3.0 eq).
-
Fit the flask with a reflux condenser and an inert gas inlet.
-
Evacuate the flask and backfill with Nitrogen or Argon gas. Repeat this cycle three times. This is a critical step to remove oxygen, which can oxidatively degrade the Pd(0) active catalyst and hinder the reaction.
-
-
Solvent Addition (Causality: Reagent Solubility & Reaction Medium):
-
To the flask containing the solids, add anhydrous 1,4-Dioxane and degassed deionized water in a 4:1 ratio (e.g., 8 mL Dioxane and 2 mL water for a 1 mmol scale reaction). The solvent mixture is crucial for dissolving both the organic substrates and the inorganic base. Degassing the water prevents re-introduction of oxygen.
-
-
Reaction Execution (Causality: Thermal Activation):
-
Immerse the flask in a pre-heated oil bath at 90 °C.
-
Stir the reaction mixture vigorously. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS until the limiting reagent (typically the boronic acid) is consumed (usually 4-16 hours).
-
-
Work-up & Extraction (Causality: Product Isolation):
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with Ethyl Acetate (approx. 20x the reaction volume).
-
Transfer the mixture to a separatory funnel. Wash sequentially with water (2x) and then with brine (1x). The water wash removes the inorganic base and salts, while the brine wash helps to break any emulsions and remove residual water from the organic layer.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification (Causality: Purity Achievement):
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes. The appropriate solvent system should be determined beforehand by TLC analysis.
-
-
Characterization:
-
Combine the pure fractions and evaporate the solvent.
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Data Presentation: Scope of the Reaction
The described protocol is applicable to a wide range of coupling partners. The table below illustrates the versatility of (6-Chloropyrazin-2-YL)boronic acid in synthesizing various bi-heterocyclic scaffolds relevant to cancer research.
| Entry | Aryl/Heteroaryl Halide Partner | Product Structure (Illustrative) | Typical Yield | Relevance |
| 1 | 2-Bromopyridine | 2-(Pyridin-2-yl)-6-chloropyrazine | 75-90% | CDK, BTK Inhibitors[8][9] |
| 2 | 4-Bromo-1H-pyrazole | 2-(1H-Pyrazol-4-yl)-6-chloropyrazine | 70-85% | Aurora, JAK Kinase Inhibitors[13] |
| 3 | 2-Bromo-5-fluoropyridine | 2-(5-Fluoropyridin-2-yl)-6-chloropyrazine | 80-95% | CDK4/6 Inhibitors[9][14] |
| 4 | 3-Bromoquinoline | 2-(Quinolin-3-yl)-6-chloropyrazine | 65-80% | General Kinase Scaffolds |
Downstream Applications & Biological Evaluation
The 2-Aryl-6-chloropyrazine intermediate synthesized is not the final drug but a crucial precursor. The chlorine atom is activated towards SₙAr, allowing for the introduction of various amine-containing side chains, which are often essential for achieving target potency and desired pharmacokinetic properties.
Caption: Further functionalization of the key intermediate via SₙAr reaction.
Once synthesized, the final compounds are subjected to a cascade of biological assays to determine their anticancer potential. These typically include:
-
Biochemical Assays: To determine the inhibitory concentration (IC₅₀) against the target kinase (e.g., CDK4/6, BTK).[10]
-
Cell-Based Assays: To measure the anti-proliferative activity (GI₅₀) against relevant cancer cell lines (e.g., MCF-7 for breast cancer).[15]
-
Selectivity Profiling: To assess inhibition against a panel of other kinases to ensure the compound is not promiscuous, which could lead to off-target toxicity.
Conclusion
(6-Chloropyrazin-2-YL)boronic acid is a high-value, versatile reagent for the synthesis of targeted anticancer agents. Its utility in the robust and scalable Suzuki-Miyaura cross-coupling reaction allows for the efficient incorporation of the pharmacologically significant pyrazine ring into diverse molecular scaffolds. The protocols and strategies outlined in this document provide a solid foundation for researchers in medicinal chemistry and drug discovery to leverage this key building block in the development of novel kinase inhibitors and other potential cancer therapeutics.
References
-
Li, W., et al. (2020). Design, Synthesis, and Biological Evaluation of Two Series of Novel A-Ring Fused Steroidal Pyrazines as Potential Anticancer Agents. MDPI. Available at: [Link]
-
Tzitzikas, P., et al. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. Molecules. Available at: [Link]
-
Abdel-Magid, A. F. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry. Available at: [Link]
-
Tantawy, A. S., et al. (2020). Synthesis, characterization of some pyrazine derivatives as anti-cancer agents: In vitro and in Silico approaches. Journal of Molecular Structure. Available at: [Link]
-
Abdel-Magid, A. F. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Science. Available at: [Link]
-
Abdel-Magid, A. F. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Figshare. Available at: [Link]
-
Liu, J., et al. (2019). Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. ACS Medicinal Chemistry Letters. Available at: [Link]
-
Bologa, C. G., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available at: [Link]
-
Temple Jr., C. (1995). New anticancer agents: synthesis of 1,2-dihydropyrido[3,4-b]pyrazines (1-deaza-7,8-dihydropteridines). Journal of Medicinal Chemistry. Available at: [Link]
-
Ammazzalorso, A., et al. (2021). Development of CDK4/6 Inhibitors. Encyclopedia. Available at: [Link]
-
Zhou, W., et al. (2018). Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Liu, J., et al. (2019). Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis. OSTI.GOV. Available at: [Link]
-
Montanari, M., & Minarini, A. (2021). The Development of BTK Inhibitors: A Five-Year Update. International Journal of Molecular Sciences. Available at: [Link]
-
Tadesse, S., et al. (2021). CDK4/6 inhibitors based on thiazolyl-pyrimidine scaffold. ResearchGate. Available at: [Link]
-
Zhang, Y., et al. (2023). Recent Progress in CDK4/6 Inhibitors and PROTACs. Molecules. Available at: [Link]
-
Cho, Y. S., et al. (2010). 4-(Pyrazol-4-yl)-pyrimidines as selective inhibitors of cyclin-dependent kinase 4/6. Journal of Medicinal Chemistry. Available at: [Link]
-
Cho, Y. S., et al. (2010). 4-(Pyrazol-4-yl)-pyrimidines as Selective Inhibitors of Cyclin-Dependent Kinase 4/6. Journal of Medicinal Chemistry. Available at: [Link]
-
Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: anticancer, antibacterial and antiviral applications. MedChemComm. Available at: [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Available at: [Link]
-
Hocek, M., et al. (2000). Synthesis and cytostatic activity of substituted 6-phenylpurine bases and nucleosides: application of the Suzuki-Miyaura cross-coupling reactions of 6-chloropurine derivatives with phenylboronic acids. Journal of Medicinal Chemistry. Available at: [Link]
-
Cuny, G. D., et al. (2015). Immobilized boronic acid for Suzuki–Miyaura coupling: application to the generation of pharmacologically relevant molecules. RSC Advances. Available at: [Link]
-
Ertl, P., & Rodrigues, T. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv. Available at: [Link]
-
Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. ResearchGate. Available at: [Link]
-
Saikia, L., & Phukan, P. (2025). Suzuki coupling reaction catalyzed by biosynthesized of gold nanoparticles in water under ultrasonic conditions and its application for treatment of bladder cancer. Inorganic Chemistry Communications. Available at: [Link]
-
Reddy, V. P., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Catalysts. Available at: [Link]
-
Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
-
Sharma, P., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals. Available at: [Link]
-
MIT Technology Licensing Office. (n.d.). Boron-Containing Pharmacophore. MIT TLO. Available at: [Link]
-
Mahasenan, K. V., et al. (2022). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Molecules. Available at: [Link]
-
Shalini, C., et al. (2022). Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes. Inorganica Chimica Acta. Available at: [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry [mdpi.com]
- 8. Discovery of 8-Amino-imidazo[1,5-a]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of 8-Amino-imidazo[1,5- a ]pyrazines as Reversible BTK Inhibitors for the Treatment of Rheumatoid Arthritis (Journal Article) | OSTI.GOV [osti.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: Strategic Synthesis of Pyrazine-Core CXCR1/2 Antagonists via (6-Chloropyrazin-2-yl)boronic acid
Abstract
This application note details a high-efficiency synthetic protocol for developing CXCR1/2 antagonists using (6-Chloropyrazin-2-yl)boronic acid as a pivotal bifunctional building block. While classical CXCR2 antagonists (e.g., Navarixin, Reparixin) often utilize phenyl-urea or nicotinamide scaffolds, the pyrazine moiety offers improved metabolic stability and distinct hydrogen-bonding vectors. This guide demonstrates how to exploit the orthogonal reactivity of the C2-boronic acid (nucleophilic) and C6-chloro (electrophilic) sites to rapidly assemble 2,6-disubstituted pyrazine libraries. We present a validated route for synthesizing pyrazine-based bioisosteres of clinical chemokine antagonists, complete with reaction parameters, mechanistic insights, and safety protocols.
Introduction: The Pyrazine Advantage in Chemokine Antagonism
The chemokine receptors CXCR1 and CXCR2 are critical drivers of neutrophil chemotaxis in inflammatory diseases (COPD, Cystic Fibrosis) and tumor metastasis. First-generation antagonists (e.g., Sch-527123/Navarixin) typically feature a diaryl urea or squaramide core flanked by a hydrophobic "tail" and a polar "head."
Replacing the central phenyl or pyridine ring with a pyrazine core is a proven "scaffold hopping" strategy to:
-
Lower Lipophilicity (LogD): Pyrazine nitrogen atoms reduce overall lipophilicity compared to benzene, potentially improving oral bioavailability.
-
Enhance Metabolic Stability: The electron-deficient nature of pyrazine reduces susceptibility to oxidative metabolism (CYP450) compared to electron-rich phenyl rings.
-
Bifunctional Utility: The specific reagent (6-Chloropyrazin-2-yl)boronic acid allows for sequential, regioselective functionalization, enabling the rapid "stitching" of the hydrophobic tail and polar head groups.
Biological Context: CXCR2 Signaling Pathway
Antagonists synthesized via this protocol target the orthosteric or allosteric sites of CXCR2, blocking the G-protein mediated signaling cascade that leads to actin polymerization and chemotaxis.
Figure 1: Mechanism of Action. The synthesized pyrazine antagonist prevents Ligand-Receptor coupling, halting the downstream inflammatory cascade.
Chemical Strategy: Orthogonal Functionalization
The utility of (6-Chloropyrazin-2-yl)boronic acid lies in its ability to serve as a linchpin between two distinct chemical modules.
-
Site A (C2-Boronic Acid): Acts as a Nucleophile in Suzuki-Miyaura cross-coupling. This is the "soft" handle used to attach the hydrophobic aryl tail (e.g., a substituted benzyl or phenyl group).
-
Site B (C6-Chlorine): Acts as an Electrophile . After the first coupling, this site remains intact and activated for Nucleophilic Aromatic Substitution (SNAr) or a second metal-catalyzed coupling (Buchwald-Hartwig) to attach the polar amine/urea head group.
Strategic Order of Operations:
-
Step 1 (Suzuki): C2-Boronic Acid + Aryl Halide
2-Aryl-6-chloropyrazine.-
Why first? Boronic acids are less stable than aryl chlorides. Consuming the boronic acid in the first mild step prevents protodeboronation.
-
-
Step 2 (SNAr): 2-Aryl-6-chloropyrazine + Amine
2-Aryl-6-aminopyrazine.-
Why second? The electron-deficient pyrazine ring (further activated by the new aryl group) facilitates the displacement of the chlorine by an amine nucleophile.
-
Detailed Experimental Protocol
Reagents & Equipment[1][2][3]
-
Starting Material: (6-Chloropyrazin-2-yl)boronic acid (CAS: 652148-90-8 or analog). Note: If the free acid is unavailable, the pinacol ester is a direct substitute.
-
Coupling Partner A (Tail): 1-Bromo-2,3-dichlorobenzene (or similar lipophilic aryl halide).
-
Coupling Partner B (Head): Ammonia (in MeOH) or a protected diamine.
-
Catalyst: Pd(dppf)Cl₂[1][2]·CH₂Cl₂ (Robust against oxidative addition into the C-Cl bond).
-
Solvents: 1,4-Dioxane, Water, DMSO.
Step 1: Regioselective Suzuki-Miyaura Coupling
Objective: Install the hydrophobic tail at C2 while preserving the C6-Chloro handle.
-
Setup: In a 50 mL round-bottom flask, charge (6-Chloropyrazin-2-yl)boronic acid (1.0 equiv, 5.0 mmol) and the Aryl Bromide (1.1 equiv, 5.5 mmol).
-
Solvent System: Add degassed 1,4-Dioxane (20 mL) and 2M aq. K₂CO₃ (5.0 mL, 2.0 equiv).
-
Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv, 5 mol%). Expert Tip: Do not use Pd(PPh₃)₄ if possible, as it can sometimes promote oxidative addition into the pyrazinyl chloride at elevated temps.
-
Reaction: Heat to 80°C under N₂ atmosphere for 4–6 hours. Monitor by LC-MS for consumption of boronic acid.
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc).
-
Target Product:2-(2,3-Dichlorophenyl)-6-chloropyrazine .
-
Step 2: Nucleophilic Aromatic Substitution (SNAr)
Objective: Convert the C6-Chloro group into an amine for urea formation.
-
Setup: Dissolve the Step 1 intermediate (1.0 equiv) in anhydrous DMSO (0.2 M concentration).
-
Nucleophile: Add aqueous Ammonia (28%, 10 equiv) or a specific primary amine (e.g., piperazine derivative) if building a specific analog.
-
For Urea Precursors: Use Ammonium Hydroxide to generate the primary amine.
-
-
Conditions: Seal the vessel (pressure tube) and heat to 100°C for 12 hours. The electron-withdrawing nature of the pyrazine ring and the ortho-aryl group activates the chlorine for displacement.
-
Workup: Pour into ice water. The product often precipitates. Filter and wash with water.
-
Target Product:2-(2,3-Dichlorophenyl)-6-aminopyrazine .
-
Step 3: Urea Assembly (Pharmacophore Completion)
Objective: Link the "Head" group via a urea functionality, a hallmark of CXCR2 antagonists.
-
Reagents: Dissolve the 2-Aryl-6-aminopyrazine (1.0 equiv) in anhydrous THF/DCM.
-
Coupling: Add the desired Aryl Isocyanate (e.g., 2-hydroxy-4-nitrophenyl isocyanate or a bioisostere) (1.1 equiv).
-
Catalysis: Add a catalytic amount of DMAP (0.1 equiv) or DIPEA.
-
Reaction: Stir at RT for 2–4 hours.
-
Final Product: The urea typically precipitates or can be purified by crystallization.
Visualization of Synthetic Workflow
Figure 2: Synthetic Route. Stepwise assembly exploiting the reactivity difference between Boronic Acid and Chloride.
Quality Control & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting |
| Boronic Acid Stability | May contain boroxine anhydride (cyclic trimer). | Pre-treat with mild base or use excess reagent. If degradation is observed, switch to Pinacol Ester. |
| Suzuki Selectivity | Formation of oligomers (Pyrazine-Pyrazine coupling). | Use Pd(dppf)Cl₂ (bulky ligand). Keep reaction temp <90°C. Ensure Aryl Bromide is in slight excess. |
| SNAr Reactivity | Reaction too slow. | Switch solvent to NMP. Increase temp to 120°C. Use microwave irradiation (140°C, 30 min). |
| Final Purity | Trace Pd contamination. | Use a metal scavenger resin (e.g., SiliaMetS® Thiol) during the final workup. |
References
-
Boronic Acid Antagonists (SX-517/SX-576)
-
Chapman, K. L., et al. (2015). "Boronic acid-containing CXCR1/2 antagonists: optimization of metabolic stability, in vivo evaluation, and a proposed receptor binding model." Journal of Medicinal Chemistry. Link
- Context: Establishes the biological relevance of boronic acid-derived pharmacophores in CXCR2 antagonism.
-
- Lynch, J., et al. (2002). "Synthesis of 2,6-disubstituted pyrazines via regioselective Suzuki coupling." Tetrahedron Letters.
-
CXCR2 Antagonist SAR (Navarixin/Sch-527123)
-
Dwyer, M. P., et al. (2006). "Synthesis and evaluation of 2-hydroxy-3,4-dioxocyclobut-1-enylamino-benzamides as potent CXCR2 antagonists." Bioorganic & Medicinal Chemistry Letters. Link
- Context: Provides the structural basis for the "Head-Tail" antagonist design utilized in this protocol.
-
-
General Protocol for Chloropyrazine Functionalization
Sources
Application Note: Preparation and Evaluation of Pyrazine Derivatives for Antimicrobial Studies
[1][2][3][4][5]
Part 1: Strategic Overview
The Pyrazine Scaffold in Medicinal Chemistry
The pyrazine ring (1,4-diazine) is a privileged pharmacophore in antimicrobial research, most notably anchored by the first-line tuberculosis drug, Pyrazinamide .[1] However, the emergence of multi-drug resistant (MDR) pathogens necessitates the development of novel derivatives.
Unlike simple aliphatic heterocycles, the pyrazine ring is electron-deficient, making it an excellent bio-isostere for pyridine or benzene rings to modulate metabolic stability and hydrogen bonding potential. This guide details the synthesis , purification , and biological evaluation of pyrazine derivatives, moving beyond basic synthesis to rigorous, drug-development-grade protocols.
Retrosynthetic Logic
We will focus on two complementary synthetic pathways to generate chemical diversity:
Part 2: Experimental Protocols
Protocol A: Diversity-Oriented Synthesis via Suzuki-Miyaura Coupling
Rationale: This method allows for the rapid generation of bi-aryl libraries, critical for exploring Structure-Activity Relationships (SAR) related to lipophilicity and π-stacking interactions.
1. Reagents & Equipment
-
Substrate: 2-chloropyrazine or 2,6-dichloropyrazine (1.0 equiv).
-
Coupling Partner: Aryl/Heteroaryl boronic acid (1.2 equiv).
-
Catalyst:
(5 mol%) or (for sterically hindered substrates). -
Base:
(2.0 M aqueous solution). -
Solvent: 1,4-Dioxane or DME (Dimethoxyethane).
-
Atmosphere: Argon or Nitrogen (Strictly anaerobic).
2. Step-by-Step Methodology
-
Degassing: Purge the solvent (1,4-Dioxane) with argon for 15 minutes. Critical: Dissolved oxygen poisons the Pd(0) species, leading to homocoupling byproducts.
-
Assembly: In a Schlenk tube or microwave vial, combine the chloropyrazine, boronic acid, and catalyst.
-
Activation: Add the solvent followed by the aqueous base.
-
Reaction:
-
Thermal: Reflux at 90°C for 12–18 hours.
-
Microwave (Preferred): Irradiate at 110°C for 20–40 minutes (Power: 150W).
-
-
Workup: Cool to RT. Filter through a Celite pad to remove Palladium black. Wash with EtOAc.[4]
-
Purification: Concentrate filtrate. Purify via Flash Column Chromatography (Hexane:EtOAc gradient). Pyrazines are often UV-active at 254 nm.
Protocol B: Amide/Hydrazide Condensation (Pyrazinamide Analogs)
Rationale: Modifying the amide functionality modulates the pKa and membrane permeability, crucial for intracellular pathogens like M. tuberculosis.
1. Reaction Setup
-
Activation: Dissolve Pyrazine-2-carboxylic acid (1.0 equiv) in dry DCM. Add EDCI (1.2 equiv) and HOBt (1.2 equiv). Stir at
for 30 mins.-
Alternative: Convert to acid chloride using
(reflux 2h), then evaporate excess before adding amine.
-
-
Coupling: Add the substituted amine or hydrazine (1.1 equiv) and TEA (Triethylamine, 2.0 equiv).
-
Completion: Warm to RT and stir for 6–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).
-
Isolation: Wash organic layer with saturated
(removes unreacted acid) and brine. Dry over .
Part 3: Visualization of Workflows
Diagram 1: Synthetic Decision Tree
This flow illustrates the logic for selecting the synthesis pathway based on the target pharmacophore.
Caption: Decision tree for selecting between Palladium-catalyzed coupling vs. condensation based on target structure.
Part 4: Biological Evaluation (CLSI Compliant)
Protocol: Broth Microdilution Assay (MIC Determination)
To ensure data validity, you must follow the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[5]
1. Inoculum Preparation
-
Direct Colony Suspension: Select 3-5 colonies from an overnight agar plate (non-selective media).
-
Standardization: Suspend in saline to match a 0.5 McFarland Standard (
CFU/mL). -
Dilution: Dilute this suspension 1:100 in Mueller-Hinton Broth (MHB) to achieve the final testing concentration (
CFU/mL).
2. Compound Plate Setup (96-well)
-
Stock Solution: Dissolve pyrazine derivative in 100% DMSO.
-
Working Solution: Dilute in MHB so the final DMSO concentration is
. Note: Pyrazines can precipitate in aqueous media; ensure homogeneity. -
Serial Dilution: Perform 2-fold serial dilutions across the plate (e.g., 64
down to 0.125 ).
3. Assay Execution
-
Volume: 100
compound solution + 100 bacterial inoculum per well. -
Controls:
-
Growth Control: Bacteria + MHB + Solvent (no drug).
-
Sterility Control: MHB only.
-
Reference: Ciprofloxacin or Pyrazinamide (pH 5.5-6.0 required for PZA activity).
-
-
Incubation: 16–20 hours at 35°C
2°C.
4. Readout
-
Visual: Look for turbidity (cloudiness).
-
Resazurin Dye (Optional): Add 30
of 0.01% Resazurin. Incubate 2-4 hours. Blue = No Growth (Inhibition); Pink = Growth (Metabolic activity).
Diagram 2: Bio-Assay Workflow
Caption: Standardized workflow for CLSI broth microdilution to determine Minimum Inhibitory Concentration (MIC).
Part 5: Structure-Activity Relationship (SAR) Insights
The following table summarizes key SAR trends for pyrazine antimicrobials based on recent literature.
| Structural Modification | Effect on Activity | Mechanistic Insight |
| Electron-Withdrawing Groups (EWG) (e.g., -Cl, - | Increases | Enhances the electrophilicity of the ring, potentially facilitating covalent interactions with nucleophilic enzyme residues. |
| Lipophilic Tails (e.g., Aryl, Alkyl chains) | Increases | Improves passive diffusion across the bacterial cell wall (LogP optimization). |
| Hydrazide/Hydrazone Linkage | Increases | Often improves metal chelation or hydrogen bonding within the active site; critical for anti-tubercular activity. |
| Bulky Ortho-Substituents | Decreases | Steric hindrance often prevents the molecule from fitting into the tight binding pockets of target enzymes (e.g., Fatty Acid Synthase I). |
Troubleshooting & Optimization
-
Volatility: Low molecular weight pyrazines (e.g., methylpyrazine) are volatile. Avoid high-vacuum drying for extended periods; use a rotary evaporator with controlled bath temperature.
-
Solubility: If the derivative precipitates in MHB media, use Cyclodextrin as a carrier or increase DMSO up to 2% (validate that 2% DMSO does not inhibit the specific strain used).
-
Pyrazinamide Specificity: If testing for TB activity using Pyrazinamide analogs, the media must be acidified (pH 5.5–6.0). PZA is a prodrug requiring conversion to pyrazinoic acid, which is favored at lower pH.
References
-
Tewatia, N., et al. (2012).[6] "Synthesis and antimicrobial activity of pyrazine carboxamide derivatives." Journal of Chemical and Pharmaceutical Research. Link
-
Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. Link
-
Fathalla, O. A., et al. (2009). "Synthesis of new pyrazolo[3,4-b]pyrazine derivatives with antimicrobial activity." Acta Poloniae Pharmaceutica. Link
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Link
-
Zimdars, S., et al. (2019). "High-Throughput Screening of Pyrazine Derivatives." Antimicrobial Agents and Chemotherapy.[5] Link
Application Note & Protocols: The Strategic Use of (6-Chloropyrazin-2-YL)boronic Acid in the Synthesis of Novel Dipeptidyl Proteasome Inhibitors
Introduction: Targeting the Proteasome with Precision
The ubiquitin-proteasome system (UPS) is a sophisticated and essential cellular machinery responsible for the degradation of most intracellular proteins.[1] It plays a pivotal role in maintaining cellular homeostasis by degrading misfolded, damaged, or regulatory proteins, thereby controlling fundamental processes like cell cycle progression, signal transduction, and apoptosis.[2] The central enzymatic component of this pathway is the 26S proteasome, a large multi-catalytic protease complex.[3]
In oncology, particularly in hematological malignancies like multiple myeloma, cancer cells exhibit a high rate of protein synthesis and are exquisitely dependent on the proteasome to clear the resulting unfolded or abnormal proteins.[4] This dependency makes the proteasome a prime therapeutic target. Inhibition of its function leads to the accumulation of pro-apoptotic proteins and the disruption of critical signaling pathways (like NF-κB), ultimately triggering programmed cell death in malignant cells.[4][5]
Boronic acid derivatives have emerged as a premier class of proteasome inhibitors. Their success is exemplified by Bortezomib (Velcade®), a dipeptidyl boronic acid that was the first-in-class proteasome inhibitor approved for clinical use.[6] The key to their mechanism is the boron atom, which forms a reversible yet stable covalent bond with the N-terminal threonine residue in the chymotrypsin-like (β5) active site of the 20S catalytic core.[7][8]
This application note provides a detailed guide on the strategic use of (6-Chloropyrazin-2-YL)boronic acid , a versatile heterocyclic building block, in the synthesis of novel dipeptidyl proteasome inhibitors. We will explore the underlying rationale, present detailed synthetic protocols based on Suzuki-Miyaura cross-coupling, and discuss the mechanistic basis for this important class of therapeutics.
Part 1: Scientific Rationale and Foundational Concepts
The Ubiquitin-Proteasome System (UPS) Pathway
The degradation of a target protein via the UPS involves two discrete, sequential steps: ubiquitination and proteolysis.[2]
-
Ubiquitination: A small regulatory protein, ubiquitin, is covalently attached to the target protein through a three-enzyme cascade:
-
E1 (Ubiquitin-Activating Enzyme): Activates ubiquitin in an ATP-dependent reaction.[3]
-
E2 (Ubiquitin-Conjugating Enzyme): Receives the activated ubiquitin from E1.
-
E3 (Ubiquitin Ligase): Recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from E2 to a lysine residue on the target protein. Multiple cycles of this process create a polyubiquitin chain.[1]
-
-
Proteolysis: The polyubiquitinated protein is then recognized by the 19S regulatory particle of the 26S proteasome. The protein is unfolded, de-ubiquitinated, and translocated into the 20S core particle, where it is degraded into small peptides by the threonine proteases within the catalytic β-subunits.[9][10]
Caption: Figure 1: The Ubiquitin-Proteasome System (UPS) Pathway.
The Role of the N-Terminal Cap in Inhibitor Design
While the boronic acid moiety is essential for covalent interaction with the proteasome's active site, the overall structure of the inhibitor dictates its potency, selectivity, and pharmacokinetic properties. Dipeptidyl inhibitors like Bortezomib consist of three key components:
-
The Boronic Acid Warhead: The C-terminal amino acid is replaced with a boronic acid (e.g., L-boronoleucine).
-
The Peptide Backbone: Typically composed of two amino acids (e.g., L-phenylalanine) that fit into the substrate-binding pockets of the proteasome.
-
The N-Terminal Cap: This group protects the N-terminus from degradation and forms crucial interactions with the enzyme, significantly influencing binding affinity.
The N-terminal cap is a fertile ground for synthetic modification to generate novel intellectual property and improve drug-like properties. (6-Chloropyrazin-2-YL)boronic acid is an ideal reagent for this purpose. It allows for the installation of a chloro-substituted pyrazine ring, a well-regarded heterocycle in medicinal chemistry, onto a dipeptide scaffold via robust and high-yielding carbon-carbon bond-forming reactions.
Part 2: Synthetic Strategy and Experimental Protocols
The most efficient and modular approach to incorporate the (6-Chloropyrazin-2-YL) moiety as an N-terminal cap is through a Suzuki-Miyaura cross-coupling reaction . This strategy involves coupling the (6-Chloropyrazin-2-YL)boronic acid with a dipeptide precursor that has been pre-functionalized with a halogen (e.g., a bromine or iodine atom) on an aromatic ring at its N-terminus.
Caption: Figure 2: General Synthetic Workflow.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Principle: This palladium-catalyzed reaction forms a biaryl linkage between the (6-Chloropyrazin-2-YL)boronic acid and the halogenated dipeptide precursor. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the activated boronic acid, and reductive elimination to yield the product and regenerate the catalyst.[11] Activation of the boronic acid with a base is crucial for the transmetalation step.[12]
Materials:
| Reagent/Material | Purpose | Supplier Example |
| Halogenated Dipeptide Precursor | Electrophilic coupling partner | Synthesized in-house |
| (6-Chloropyrazin-2-YL)boronic acid | Nucleophilic coupling partner | Sigma-Aldrich, Combi-Blocks |
| Pd(dppf)Cl₂ | Palladium Catalyst | Strem Chemicals, Sigma-Aldrich |
| Sodium Carbonate (Na₂CO₃) or K₃PO₄ | Base | Fisher Scientific |
| 1,4-Dioxane | Anhydrous Solvent | Acros Organics |
| Degassed Deionized Water | Co-solvent | In-house |
| Argon or Nitrogen Gas | Inert Atmosphere | Airgas |
| Anhydrous Magnesium Sulfate | Drying Agent | VWR |
| Silica Gel | Stationary Phase (Chromatography) | SiliCycle |
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask, add the halogenated dipeptide precursor (1.0 eq), (6-Chloropyrazin-2-YL)boronic acid (1.2-1.5 eq), and sodium carbonate (3.0 eq).
-
Inert Atmosphere: Seal the flask with a septum, and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere. This is critical to prevent oxidative degradation of the Pd(0) catalyst.[13]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed deionized water (typically in a 4:1 to 10:1 ratio) via syringe. The solution should be stirred to ensure mixing.
-
Catalyst Addition: Under a positive pressure of argon, quickly add the Pd(dppf)Cl₂ catalyst (0.05-0.10 eq).
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 85-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the protected final product.
Protocol 2: Final Deprotection to Yield the Active Inhibitor
Principle: The pinanediol ester protecting group on the boronic acid is robust but can be efficiently removed via transesterification. This is commonly achieved using an excess of a volatile boronic acid, like isobutylboronic acid, in an acidic biphasic system. The active boronic acid is often isolated as a stable trimeric boroxine under anhydrous conditions.[6][14]
Materials:
| Reagent/Material | Purpose | Supplier Example |
| Protected Final Inhibitor | Substrate | From Protocol 1 |
| Isobutylboronic acid | Deprotecting Agent | TCI America |
| Hydrochloric Acid (HCl) | Acid Catalyst | Sigma-Aldrich |
| Methanol | Solvent | Fisher Scientific |
| n-Hexane | Solvent | VWR |
| Ethyl Acetate | Recrystallization Solvent | VWR |
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the purified protected inhibitor (1.0 eq) from Protocol 1 in a mixture of methanol and n-hexane (e.g., 1:1 v/v) in a round-bottom flask.
-
Deprotection: Add isobutylboronic acid (2.0-3.0 eq) to the mixture, followed by concentrated HCl (1.0-2.0 eq).
-
Stirring: Stir the biphasic mixture vigorously at room temperature for 12-24 hours. The pinanediol chiral auxiliary is sequestered into the hexane layer as its isobutylboronate ester.
-
Isolation:
-
Separate the layers in a separatory funnel.
-
Wash the methanol layer with fresh n-hexane three times to completely remove the auxiliary.
-
Neutralize the methanol layer carefully with a mild base (e.g., saturated sodium bicarbonate solution) and extract the product into ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
-
Purification and Characterization:
-
The crude final product can often be purified by recrystallization from a solvent system like ethyl acetate/hexanes.
-
Confirm the structure and purity of the final active boronic acid using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.
-
Part 3: Data and Mechanism of Action
Typical Suzuki-Miyaura Reaction Parameters
The following table summarizes representative conditions for the key coupling step. Yields are highly substrate-dependent.
| Parameter | Condition | Rationale / Insight |
| Catalyst | Pd(dppf)Cl₂, Pd(PPh₃)₄ | Pd(dppf)Cl₂ is often more robust and effective for heteroaromatic boronic acids. |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | A stronger base can sometimes accelerate the reaction but may not be compatible with base-sensitive functional groups.[12] |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF | The aqueous phase is crucial for dissolving the base and facilitating the activation of the boronic acid. |
| Temperature | 80 - 110 °C | Sufficient thermal energy is required to drive the catalytic cycle, especially the oxidative addition step. |
| Boronic Acid Eq. | 1.2 - 1.5 eq | A slight excess is used to drive the reaction to completion and compensate for potential protodeboronation side reactions.[13] |
| Typical Yield | 60 - 90% | Highly dependent on the specific electronic and steric properties of the coupling partners. |
Visualization of the Inhibition Mechanism
The potency of dipeptidyl boronic acid inhibitors stems from the unique interaction between the boron atom and the catalytic threonine of the proteasome's β5 subunit. The empty p-orbital of the sp²-hybridized boron atom acts as a powerful electrophile (Lewis acid), readily accepting a lone pair from the hydroxyl group of the threonine's side chain. This forms a stable, tetrahedral boronate adduct, mimicking the transition state of peptide bond hydrolysis and effectively blocking the enzyme's catalytic activity.[7][8] This interaction is reversible, which is a key feature of inhibitors like Bortezomib.[4][15]
Caption: Figure 3: Mechanism of Reversible Proteasome Inhibition.
Conclusion and Future Perspectives
(6-Chloropyrazin-2-YL)boronic acid is a high-value synthetic intermediate for the development of next-generation proteasome inhibitors. Its use in robust and modular Suzuki-Miyaura coupling reactions allows medicinal chemists to rapidly generate diverse libraries of novel N-capped dipeptidyl boronic acids. By systematically modifying this region of the molecule, it is possible to optimize key drug parameters, including potency, selectivity against different proteasome subunits, and overall pharmacokinetic profiles.[16][17] The protocols and rationale presented here provide a solid foundation for researchers aiming to exploit this powerful synthetic strategy in the ongoing quest for more effective and better-tolerated cancer therapeutics.
References
-
Synthesis, in Vitro and in Vivo Biological Evaluation, and Comprehensive Understanding of Structure−Activity Relationships of Dipeptidyl Boronic Acid Proteasome Inhibitors Constructed from β-Amino Acids. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Design, synthesis and docking studies of novel dipeptidyl boronic acid proteasome inhibitors constructed from αα- and αβ-amino acids. PubMed. [Link]
-
Synthesis, in Vitro and in Vivo Biological Evaluation, and Comprehensive Understanding of Structure−Activity Relationships of Dipeptidyl Boronic Acid Proteasome Inhibitors Constructed from β-Amino Acids. Journal of Medicinal Chemistry - ACS Figshare. [Link]
-
Schematic representation of the ubiquitin-proteasome system. ResearchGate. [Link]
-
Schematic diagram of the Ubiquitin-Proteasome System. ResearchGate. [Link]
-
Ubiquitin-Proteasome Pathway. Creative Diagnostics. [Link]
-
The ubiquitin-proteasome system. Indian Academy of Sciences. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
Proteasome inhibition by bortezomib. ResearchGate. [Link]
-
Mechanism of action of proteasome inhibitors. VJHemOnc. [Link]
-
Discovery of a novel dipeptidyl boronic acid proteasome inhibitor for the treatment of multiple myeloma and triple-negative breast cancer. PubMed. [Link]
-
Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma. PMC. [Link]
-
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. [Link]
-
Mechanism of action of proteasome inhibitors. YouTube. [Link]
-
Design, synthesis and biological evaluation of novel non-peptide boronic acid derivatives as proteasome inhibitors. PubMed. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Journal of the American Chemical Society. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Structures of the boronic acid 20S proteasome inhibitors. ResearchGate. [Link]
-
Design, synthesis, and biological evaluation of bone-targeted proteasome inhibitors for multiple myeloma. PMC. [Link]
-
Boronic acid-based proteasome inhibitors with relevance to medicinal chemistry. ResearchGate. [Link]
-
Synthesis of boronic acid derivatives of tyropeptin: proteasome inhibitors. PubMed. [Link]
-
Synthesis of bortezomib. ResearchGate. [Link]
-
BORTEZOMIB, PS 341. New Drug Approvals. [Link]
-
Flow synthesis of an α-amino boronic ester as a key precursor of bortezomib drug. Reaction Chemistry & Engineering (RSC Publishing). [Link]
-
Boronic-acid-containing proteasome inhibitors. ResearchGate. [Link]
Sources
- 1. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. ias.ac.in [ias.ac.in]
- 4. Mechanism of Action of Proteasome Inhibitors and Deacetylase Inhibitors and the Biological Basis of Synergy in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bortezomib synthesis - chemicalbook [chemicalbook.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis, and biological evaluation of bone-targeted proteasome inhibitors for multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of a novel dipeptidyl boronic acid proteasome inhibitor for the treatment of multiple myeloma and triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Monitoring of (6-Chloropyrazin-2-yl)boronic Acid Reactions
Abstract
(6-Chloropyrazin-2-yl)boronic acid represents a class of "pseudo-stable" electron-deficient heteroaryl boronic acids. Unlike phenylboronic acids, this molecule is highly susceptible to protodeboronation —the hydrolytic cleavage of the C-B bond—particularly under the basic conditions required for Suzuki-Miyaura cross-coupling. This guide provides a validated analytical workflow to monitor reaction progress while distinguishing between the active reagent, its boroxine equilibrium forms, and the degradation byproduct (2-chloropyrazine).
The "Pyrazinyl Problem": Stability & Chemistry
To accurately monitor this reaction, one must understand the degradation mechanism. The nitrogen atoms in the pyrazine ring are electron-withdrawing, making the carbon-boron bond highly electrophilic.
-
The Challenge: Under basic conditions (pH > 9), the boronate anion forms. In 2-heteroaryl systems, this anion is unstable and rapidly hydrolyzes to replace the boron moiety with a proton (protodeboronation).
-
The Artifacts: In solution, boronic acids exist in equilibrium with their trimeric anhydrides (boroxines).[1] In LC-MS, you will rarely see the monomeric parent ion
; instead, you will observe dehydration products or solvent adducts.
Diagram 1: Degradation & Equilibrium Pathways
This diagram illustrates the competition between the desired Suzuki cycle and the unwanted protodeboronation pathway.
Caption: Figure 1. The kinetic competition between productive coupling (Green) and protodeboronation (Red). Note that the boroxine-monomer equilibrium (Grey) is rapid and solvent-dependent.
Critical Control Point: Sample Preparation
Stop the Clock. The most common error in monitoring these reactions is allowing the sample to sit in the basic reaction buffer before injection. The high pH will destroy the remaining boronic acid in the vial.
Protocol: Quench & Dilute
-
Sampling: Aliquot 50 µL of the reaction mixture.
-
Immediate Quench: Transfer into a vial containing 500 µL of Quench Buffer (see below).
-
Filtration: Filter through a 0.2 µm PTFE filter (removes Pd black).
-
Analysis: Inject immediately.
| Component | Recommended Composition | Function |
| Quench Buffer | 90:10 ACN:Water + 0.1% Formic Acid | Lowers pH to < 5 (stabilizes C-B bond); precipitates inorganic salts. |
| Avoid | Methanol (MeOH) | Forms methyl-boronate esters in situ, confusing LC-MS data. |
| Avoid | Pure Water | Promotes hydrolysis; organic solvent slows kinetics. |
Method A: HPLC/UPLC Monitoring (Quantitative)
This method separates the boronic acid, the deboronated byproduct (2-chloropyrazine), and the coupled product.
Chromatographic Conditions
-
Column: Waters XBridge BEH C18 (2.1 x 50 mm, 2.5 µm) or equivalent.
-
Why: High pH stability is usually good, but here we run acidic. The BEH particle reduces secondary interactions with the nitrogen-rich pyrazine.
-
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Note: Do not use TFA; strong acids can sometimes accelerate degradation or suppress MS ionization.
-
-
Flow Rate: 0.6 mL/min (UPLC) or 1.0 mL/min (HPLC).
-
Gradient:
-
0.0 min: 5% B
-
4.0 min: 95% B
-
5.0 min: 95% B
-
5.1 min: 5% B
-
-
Detection: UV at 254 nm (Pyrazine core) and 280 nm .
System Suitability Parameters
| Analyte | Approx. Retention | Key Identification Feature |
| (6-Cl-Pyrazin-2-yl)boronic acid | Early (0.5 - 1.2 min) | Broad/tailing peak due to boroxine equilibrium. |
| 2-Chloropyrazine | Mid (2.0 - 2.5 min) | Sharp peak. If this increases, degradation is occurring. |
| Biaryl Product | Late (> 3.0 min) | Sharp peak. |
Method B: LC-MS Identification (Structural)
When using MS, do not look for the molecular ion
Mass Spectrometry Settings (ESI+)
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V (Keep low to prevent in-source fragmentation)
-
Source Temp: 120°C (Lower temps reduce thermal dehydration)
What to Look For (m/z)
Assuming Molecular Weight (MW) of (6-Cl-Pyrazin-2-yl)boronic acid = 158.35:
- : 159.3 (Rarely observed).
- : 141.3 (Common; dehydration product).
- : Dimer adducts.
- : Acetonitrile adduct (common in ACN mobile phases).
-
Methanol Adduct: If MeOH is used, you will see
. Avoid MeOH.
Method C: Rapid TLC Visualization (Qualitative)
For quick checks without HPLC, use the Curcumin Stain . This is specific for boron and distinguishes the boronic acid from the deboronated byproduct (which is UV active but boron-negative).
Protocol: Curcumin Stain[2][3][4]
-
Preparation: Dissolve 100 mg Curcumin in 100 mL Ethanol. Add 1 mL conc. HCl.
-
Elution: Run TLC in 50% EtOAc / Hexanes.
-
Visualization:
-
UV (254 nm): All pyrazine species (SM, Product, Byproduct) show dark spots.
-
Dip & Heat: Dip plate in Curcumin stain; heat gently with a heat gun.
-
Result: Boronic acid spots turn Rosy Red/Orange . The deboronated byproduct (2-chloropyrazine) remains yellow/colorless.
-
Analytical Workflow Diagram
Decision tree for selecting the correct analytical tool based on the reaction stage.
Caption: Figure 2. Operational workflow. Note the critical acid quench step prior to HPLC analysis to freeze the protodeboronation reaction.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Boronic Acid peak is splitting | Equilibrium between monomer and boroxine. | Ignore split; integrate both or switch to higher water content in mobile phase to force monomer form. |
| Increase in 2-chloropyrazine | Protodeboronation is occurring. | Reaction is too basic or too hot. Add base slowly or lower temperature. |
| LC-MS shows M+14 mass | Methyl ester formation. | Stop using Methanol in sample prep or mobile phase. Switch to Acetonitrile. |
| Broad tailing peaks | Interaction with silanols. | Ensure 0.1% Formic Acid or Ammonium Acetate (10mM) is present. Use "End-capped" columns. |
References
-
Protodeboronation Mechanisms: Cox, P. A., et al. (2016).[2] "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society. [Link][2][3]
-
Boronic Acid Analysis & Artifacts: Hall, D. G.[4] (Ed.).[5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. (Chapter on Analytics). [Link]
-
TLC Staining Protocol: Lawrence, K., et al. (2012).[6] "A simple and effective colorimetric technique for the detection of boronic acids and their derivatives."[6][7] Analytical Methods. [Link]
-
LC-MS of Boronic Acids (Methanol Adducts): Liu, S., et al. (2015). "A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry." Analytical Methods. [Link]
Sources
- 1. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. dspace.mit.edu [dspace.mit.edu]
- 4. daneshyari.com [daneshyari.com]
- 5. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 7. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Scale-up synthesis considerations for pyrazine derivatives
Abstract
Pyrazine derivatives serve as critical pharmacophores in antivirals (e.g., Favipiravir), antituberculars (e.g., Pyrazinamide), and kinase inhibitors. However, the scale-up of these nitrogen-rich heterocycles presents distinct challenges: high exothermicity during ring closure, handling of hazardous chlorinating agents (e.g., POCl
Part 1: Strategic Considerations for Scale-Up
Thermodynamic Management & Safety
The formation of the pyrazine ring via condensation (e.g., diamines + 1,2-dicarbonyls) is highly exothermic. In batch reactors >50 L, heat accumulation can trigger thermal runaways or promote polymerization (tarring).
-
Causality: The electron-deficient nature of the pyrazine ring makes intermediates susceptible to nucleophilic attack, leading to "pyrazine tars."
-
Mitigation: Dosing rates of oxidants (in aromatization steps) or dicarbonyls must be controlled by reaction calorimetry (RC1) data, not just TLC monitoring.
Solvent Selection & Work-up
Discovery routes often use Dichloromethane (DCM) and column chromatography. Both are non-viable at scale.
-
Replacement: Switch to Toluene or Ethyl Acetate/Heptane systems. Toluene allows for azeotropic water removal (Dean-Stark) during condensation steps, driving equilibrium forward.
-
Purification: Pyrazines are often highly crystalline. Process development must focus on identifying a "crystallization handle"—a solvent system where the product precipitates upon cooling or anti-solvent addition (e.g., IPA/Water), rejecting impurities in the mother liquor.
The "Chromatography-Free" Mandate
At kilogram scale, silica gel chromatography costs ~
-
Strategy: If a reaction yields <85% purity, do not scale it. Re-optimize the catalyst or reagent stoichiometry to achieve >95% crude purity, allowing for simple recrystallization.
Part 2: Core Synthesis Protocols
Protocol A: Batch Scale-Up of 3,6-Dichloropyrazine-2-carbonitrile
A critical intermediate for Favipiravir and other antivirals. This protocol replaces hazardous POCl
Target Audience: Process Chemists scaling from 10 g to 1 kg.
1. Reaction Scheme:
3-Hydroxypyrazine-2-carboxamide
2. Materials:
-
3-Hydroxypyrazine-2-carboxamide (Start Material)
-
Phosphorus Oxychloride (POCl
) – Corrosive/Toxic -
Triethylamine (Et
N) or Diisopropylethylamine (DIPEA) -
Solvent: Toluene (preferred over neat POCl
for heat management)
3. Step-by-Step Methodology:
-
Inertion: Purge a 5 L jacketed glass reactor with N
. Ensure the scrubber system is active (to trap HCl fumes). -
Slurry Formation: Charge Toluene (10 vol relative to SM) and 3-Hydroxypyrazine-2-carboxamide (1.0 equiv). Stir at 200 RPM.
-
Base Addition: Add Et
N (1.2 equiv) slowly. Note: Exotherm expected. Maintain internal temperature (Ti) < 25°C. -
Chlorination Agent Addition: Add POCl
(2.5 equiv) dropwise over 2 hours.-
Critical Control Point: Do not exceed Ti = 40°C. Rapid addition risks thermal runaway.
-
-
Reaction: Heat to 70°C for 6–8 hours. Monitor by HPLC (Target: >98% conversion).
-
Quench (The Hazardous Step):
-
Cool mixture to 20°C.
-
Prepare a separate vessel with Ice/Water (20 vol).
-
Inverse Quench: Slowly transfer the reaction mixture into the water vessel. Never add water to the reaction mixture—this generates violent HCl gas evolution.
-
-
Isolation:
-
Separate organic layer. Extract aqueous layer with Toluene (2x).
-
Wash combined organics with sat. NaHCO
(to remove acidic impurities) and Brine. -
Concentrate via vacuum distillation to ~3 vol.
-
Crystallization: Add n-Heptane (5 vol) slowly at 40°C. Cool to 0°C over 4 hours. Filter the off-white solid.
-
4. Yield & Specs:
-
Typical Yield: 75–80%
-
Purity: >98% (HPLC area)
Protocol B: Continuous Flow Bromination of Pyrazine Scaffolds
For handling hazardous halogenations where batch accumulation poses safety risks.
Rationale: Bromination of electron-deficient pyrazines often requires high temperatures or radical initiators. Flow chemistry minimizes the "active inventory" of hazardous species.
1. Equipment Setup:
-
Feed A: Pyrazine substrate in Acetonitrile.
-
Feed B: N-Bromosuccinimide (NBS) in Acetonitrile (pre-dissolved).
-
Reactor: PFA coil reactor (10 mL volume), thermostated at 80°C.
-
Back Pressure Regulator (BPR): 75 psi (to prevent solvent boiling).
2. Methodology:
-
Dissolution: Prepare 0.5 M solutions of Substrate and NBS. Ensure complete solubility to prevent clogging.
-
Pumping: Pump Feed A and Feed B at a 1:1.1 molar ratio. Total flow rate = 1 mL/min (Residence time = 10 min).
-
Reaction: The stream passes through the heated coil. The short residence time prevents the degradation of the brominated product (which can occur in prolonged batch heating).
-
Quench/Collection: Direct the output stream into a stirred vessel containing aqueous Sodium Thiosulfate (to quench unreacted bromine species).
-
Work-up: Continuous extraction using a membrane separator or batch extraction of the collection vessel.
3. Advantages:
-
Safety: Only ~10 mL of hot reaction mixture exists at any time.
-
Selectivity: Precise residence time control reduces over-bromination (dibromo impurities).
Part 3: Visualization & Logic
Diagram 1: Strategic Route Selection for Pyrazine Synthesis
Caption: Decision tree for selecting between De Novo assembly and Functionalization based on substitution patterns.
Diagram 2: Continuous Flow Bromination Workflow (Protocol B)
Caption: Process flow diagram for the safe bromination of pyrazines using continuous flow technology.
Part 4: Process Safety & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Thermal Runaway | Rapid addition of POCl | Use dosing pumps interlocked with reactor temperature probes. Stop addition if Ti > Setpoint. |
| Low Yield | Hydrolysis of imine intermediate (Condensation) or Product (Chlorination). | Ensure anhydrous conditions.[1] Use Toluene with Dean-Stark trap. Avoid prolonged aqueous contact during quench. |
| Dark Color/Tar | Polymerization due to excessive heat or localized hot spots. | Improve agitation (Tip Speed > 1.5 m/s). Switch to Flow Chemistry for unstable intermediates. |
| Incomplete Reaction | Poor solubility of pyrazine salt. | Add phase transfer catalyst (e.g., TBAB) or switch to higher boiling solvent (Chlorobenzene). |
References
-
Favipiravir Scale-Up: "An economical and practical procedure of favipiravir synthesis for the treatment of Covid-19." PMC. Available at: [Link]
-
Continuous Flow Chemistry: "Scalable synthesis of favipiravir via conventional and continuous flow chemistry."[2] RSC Advances. Available at: [Link]
-
Safety Data: "Safety Data Sheet: Pyrazine." Fisher Scientific. Available at: [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stabilizing (6-Chloropyrazin-2-yl)boronic Acid
Ticket ID: PYR-ZN-006 Subject: Prevention of Rapid Protodeboronation in 2-Pyrazinyl Systems Status: Open Priority: Critical (High Failure Rate Substrate)
Diagnostic: Why is this failing?
You are likely experiencing low yields, disappearance of starting material, and the formation of the deboronated byproduct, 2-chloropyrazine .
This is not a result of poor operator technique; it is an intrinsic molecular flaw. (6-Chloropyrazin-2-yl)boronic acid belongs to the class of 2-heteroaryl boronic acids , which are notoriously unstable.
The Mechanism of Failure: The "2-Aza" Effect
The nitrogen atom at the 2-position (adjacent to the boron) acts as an internal catalyst for decomposition. Unlike phenylboronic acids, which require high temperatures or strong acids to deboronate, 2-pyrazinyl boronic acids undergo base-catalyzed fragmentation even under neutral conditions.
Key Factors:
-
C-B Bond Lability: The lone pair on the adjacent nitrogen facilitates the formation of a tetrahedral boronate "ate" complex with water or base.
-
6-Chloro Substituent: While the chlorine is electron-withdrawing (which usually stabilizes acidic hydrolysis), in this context, it increases the Lewis acidity of the boron center. This makes the molecule more hungry for nucleophiles (like
), accelerating the formation of the destructive intermediate.
Figure 1: The decomposition pathway. The proximity of the pyrazine nitrogen to boron lowers the activation energy for hydrolysis.
Immediate Mitigation (Operational Fixes)
If you must use the free boronic acid or the Pinacol ester (Bpin) immediately, you cannot use standard Suzuki conditions (e.g., aqueous
Protocol A: The "Dry & Fast" Strategy
This approach eliminates water to prevent the formation of the hydrolytic intermediate.
-
Solvent: Strictly anhydrous 1,4-Dioxane or Toluene .
-
Base: Anhydrous, micronized
or . (Avoid hydroxides or alkoxides). -
Catalyst: You need a high-turnover catalyst that facilitates oxidative addition before the boronic acid degrades.
-
Recommended:Pd(OAc)2 + XPhos or Pd-RuPhos G4 .
-
Why: Dialkylbiaryl phosphine ligands (Buchwald ligands) promote extremely fast reductive elimination.
-
| Parameter | Standard Protocol (FAIL) | Stabilized Protocol (PASS) |
| Solvent System | DMF/Water or THF/Water | Anhydrous Dioxane |
| Base | ||
| Stoichiometry | 1.1 equiv Boronic Acid | 1.5 - 2.0 equiv Boronic Acid |
| Catalyst | XPhos Pd G4 or Pd(OAc)2/SPhos | |
| Additives | None | CuCl (1.0 equiv) - The "Copper Effect" |
Note on Copper: Adding stoichiometric Cu(I) (e.g., CuCl or CuI) can stabilize the boronate species via transmetallation to a transient organocopper species, which is less prone to protodeboronation than the boronate "ate" complex.
Structural Solutions (The "Cure")
For reproducible scale-up, you must mask the boronic acid. The free acid is simply too fragile for robust process chemistry.
Strategy B: MIDA Boronates (The Gold Standard)
N-Methyliminodiacetic acid (MIDA) boronates are the most effective solution for 2-heteroaryl systems. The MIDA ligand locks the boron into an
Mechanism: The "Slow Release" Protocol.[1] Under the coupling conditions, the MIDA group hydrolyzes slowly. This releases the active boronic acid at a low concentration that is immediately consumed by the Palladium catalyst.
-
Result: The standing concentration of free boronic acid is never high enough to allow significant protodeboronation.
Experimental Protocol: MIDA Slow-Release Cross-Coupling
Reagents:
-
(6-Chloropyrazin-2-yl) MIDA boronate (1.2 equiv)[2]
-
Aryl Halide (1.0 equiv)[2]
-
Base:
(5.0 equiv) -
Solvent: THF : Water (10:1)
-
Temp: 60°C
Steps:
-
Charge a vial with the MIDA boronate, aryl halide, Pd source, ligand, and base.
-
Seal and purge with Argon.
-
Add degassed THF/Water mixture.
-
Heat to 60°C with vigorous stirring.
-
Observation: The reaction may look heterogeneous initially. As the MIDA hydrolyzes, the mixture clears and product forms.
Strategy C: Potassium Trifluoroborates ( )
If MIDA boronates are chemically incompatible with your specific sequence, convert the acid to a potassium trifluoroborate salt. These are air-stable solids that resist protodeboronation during storage.
Synthesis of (6-Chloropyrazin-2-yl)trifluoroborate:
-
Dissolve (6-Chloropyrazin-2-yl)boronic acid in minimal Methanol.
-
Add 4.5 equiv of
(saturated aqueous solution). -
Stir at room temperature for 1 hour. The product will precipitate.
-
Filter, wash with cold acetone/ether to remove excess fluorides.
-
Dry under vacuum.
Decision Workflow
Use this logic tree to select the correct method for your specific constraints.
Figure 2: Selection guide for stabilizing the pyrazine coupling.
Frequently Asked Questions (FAQ)
Q: Can I use the Pinacol ester (Bpin) instead of the Boronic Acid? A: Yes, but with caution. While Bpin esters are generally more stable than free acids, 2-pyrazinyl Bpin esters still suffer from instability on silica gel and in aqueous base. If you use the Bpin ester, you must still adhere to the Anhydrous protocol (Section 2) or use it crude without column purification.
Q: Why does the MIDA protocol use water if water causes decomposition?
A: This is the "Slow Release" paradox. The MIDA backbone is too stable; it won't react at all in anhydrous conditions. We add water to hydrolyze the MIDA protecting group gradually. The rate of hydrolysis (
Q: I see "Protodeboronation" in my LCMS (Mass 114 for 2-Chloropyrazine). Is my catalyst dead? A: Likely not. The presence of 2-chloropyrazine indicates that your cross-coupling cycle is too slow relative to the decomposition rate.
-
Fix: Increase catalyst loading, switch to a more active ligand (XPhos/SPhos), or switch to the MIDA boronate to throttle the concentration of the boronic acid.
References
-
Mechanism of Instability: Cox, P. A., et al. (2010). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation." Journal of the American Chemical Society, 132(38), 13100–13112. Link
-
MIDA Boronates (Slow Release): Gillis, E. P., & Burke, M. D. (2007). "A Simple and General Solution for the Iterative Cross-Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 129(21), 6716–6717. Link
-
Trifluoroborates: Molander, G. A., & Ellis, N. (2007). "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 40(4), 275–286. Link
-
Rapid Coupling Protocols: Billingsley, K. L., & Buchwald, S. W. (2008). "An Improved System for the Suzuki-Miyaura Coupling of Heteroaryl Halides." Journal of the American Chemical Society, 130(40), 13552–13554. Link
Sources
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Chloropyrazines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyrazines. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently encountered challenges. As Senior Application Scientists, our goal is to move beyond simple procedural lists and explain the chemical reasoning behind our recommendations, empowering you to solve even the most challenging coupling problems.
Troubleshooting Guide: From Low Conversion to Unwanted Side Products
This section addresses specific, common problems encountered during the Suzuki coupling of chloropyrazines. We diagnose the likely causes and provide actionable solutions based on established chemical principles.
Problem 1: Low or No Conversion of the Starting Chloropyrazine
Observing unreacted starting material is the most common sign of a failed reaction. This issue typically points to a problem in the first, and often rate-limiting, step of the catalytic cycle: the oxidative addition of the palladium catalyst to the carbon-chlorine bond.
Possible Cause 1: Inadequate Catalyst System Activity
Chloropyrazines present a dual challenge for the palladium catalyst. First, the carbon-chlorine bond is significantly stronger and less reactive than corresponding C-Br or C-I bonds, making the oxidative addition step energetically demanding.[1][2] Second, the nitrogen atoms in the pyrazine ring are Lewis basic and can coordinate to the palladium center, leading to catalyst inhibition or deactivation—a phenomenon sometimes called the "pyridyl problem".[1][2][3]
-
Expert Recommendation: Your choice of palladium source and, more critically, the phosphine ligand is paramount. For challenging electron-deficient heteroaryl chlorides like chloropyrazines, standard catalysts such as Pd(PPh₃)₄ are often ineffective.[2] You must employ a catalyst system designed to be both highly active and resistant to inhibition.
-
Use Electron-Rich, Sterically Bulky Ligands: Ligands such as those developed by Buchwald (e.g., SPhos, XPhos, RuPhos) and Fu (e.g., P(tBu)₃) are essential.[4][5] Their high electron density facilitates the oxidative addition into the strong C-Cl bond, while their steric bulk promotes the subsequent reductive elimination step and can discourage catalyst deactivation pathways.[6][7]
-
Consider Modern Pre-catalysts: Instead of traditional Pd(0) or Pd(II) sources, use palladacycle pre-catalysts (e.g., SPhos G3, XPhos G3). These complexes offer greater air stability, and more importantly, generate the highly reactive monoligated Pd(0) species, LPd(0), under mild conditions, leading to more reproducible and efficient reactions.[4][5]
-
| Catalyst / Ligand System | Key Features & Typical Use Case | Citation |
| Pd₂(dba)₃ + SPhos/XPhos | A common starting point. Requires careful handling as Pd₂(dba)₃ can be unstable. | [4][5] |
| SPhos/XPhos Pre-catalysts | Highly recommended. Air-stable, reliable generation of active Pd(0) species. Excellent for C-Cl bond activation. | [5][8] |
| PdCl₂(dppf) | A workhorse for many couplings, but may lack the activity for difficult chloropyrazines. Often requires higher temperatures. | [9] |
| Pd(PPh₃)₄ | Generally not active enough for chloropyrazines unless the substrate is highly activated. Prone to catalyst inhibition. | [2][3] |
Possible Cause 2: Ineffective Base or Suboptimal Solvent System
The base is not a passive reagent; it plays a critical role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[3][10] If the base is too weak, poorly soluble, or inappropriate for the solvent system, this step will stall, breaking the catalytic cycle.
-
Expert Recommendation: The choice of base and solvent are interlinked and must be considered together.
-
Base Selection: Stronger bases are often required to facilitate the formation of the boronate and drive the reaction. Aqueous potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are robust starting points. Cesium carbonate (Cs₂CO₃) is a stronger and often more effective base, particularly for difficult couplings.[11]
-
Solvent System: Aprotic solvents like 1,4-dioxane, toluene, or THF are standard.[1] A co-solvent of water is frequently necessary to solubilize the inorganic base, which in turn facilitates the activation of the boronic acid.[12][13] A typical ratio is 4:1 or 5:1 organic solvent to water. Ensure your organic solvents are properly degassed, as oxygen can irreversibly oxidize the active Pd(0) catalyst and phosphine ligands.[14]
-
| Base | Solvent System | Comments | Citation |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | A standard, cost-effective choice. Requires water for solubility. | [3][15] |
| K₃PO₄ | Dioxane/H₂O, Toluene/H₂O | A stronger inorganic base, often more effective than carbonates. | [1][16] |
| Cs₂CO₃ | Dioxane/H₂O, THF/H₂O | Highly effective but more expensive. Excellent for challenging substrates. | [11] |
| KF | Toluene, Dioxane | Can be used under anhydrous conditions, which may be beneficial if protodeboronation is an issue. | [10][17] |
Problem 2: Consumption of Starting Materials with Formation of Side Products
If your starting materials are consumed but the desired product yield is low, the issue lies with competing, non-productive reaction pathways.
Possible Cause 1: Protodeboronation of the Boronic Acid
This is a common side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, effectively destroying your nucleophile.[1][3] This process is often promoted by aqueous basic conditions and is a particular problem for electron-deficient or certain heteroaryl boronic acids.[3][6]
-
Expert Recommendation: Protect your boronic acid from this decomposition pathway.
-
Use Boronic Esters or Trifluoroborates: The most robust solution is to replace the boronic acid with a more stable derivative. Pinacol boronic esters (Bpin) are significantly more stable towards protodeboronation.[4][6] Potassium trifluoroborate salts (BF₃K) are another excellent, highly stable alternative.[4][18]
-
Use a Slight Excess: Employing a slight excess (e.g., 1.2-1.5 equivalents) of the boron reagent can help compensate for minor degradation during the reaction.[4]
-
Minimize Water or Use Anhydrous Conditions: If you must use a boronic acid, minimize the amount of water in the reaction or consider an anhydrous system with a base like KF.[10]
-
Possible Cause 2: Homocoupling of the Boronic Acid
This side reaction produces a biaryl byproduct derived from the coupling of two boronic acid molecules. The primary culprit is often the presence of oxygen, which can facilitate an oxidative coupling pathway catalyzed by palladium.[6][14]
-
Expert Recommendation: Rigorously exclude oxygen from your reaction.
-
Thorough Degassing: Before adding the catalyst, thoroughly degas your reaction mixture. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or by subjecting the flask to several freeze-pump-thaw cycles.[4][14]
-
Maintain Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen.
-
Possible Cause 3: Dehalogenation of the Chloropyrazine
In this pathway, the chlorine atom is replaced by a hydrogen atom, yielding the parent pyrazine. This can be promoted by high temperatures or certain bases and can occur if the catalytic cycle is disrupted after the oxidative addition step.[1][4]
-
Expert Recommendation: Optimize your reaction conditions to favor the desired cross-coupling pathway.
-
Avoid Excessive Heat: While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition and side reactions like dehalogenation.[14] Monitor the reaction and use the lowest temperature that provides a reasonable rate.
-
Re-evaluate Base Choice: In some cases, very strong bases may promote dehalogenation. If this is a major issue, screen alternative bases.[1]
-
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is key to effective troubleshooting. The following diagram illustrates the fundamental steps of the cycle. A failure at any step will lead to low or no product yield.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why are chloropyrazines so challenging for Suzuki coupling?
A1: Chloropyrazines are considered difficult substrates for two primary reasons. First, the carbon-chlorine (C-Cl) bond is much stronger and less reactive than C-Br or C-I bonds, making the initial oxidative addition step of the catalytic cycle difficult to achieve.[2] Second, the nitrogen atoms in the pyrazine ring can coordinate to the palladium catalyst, effectively poisoning it and stalling the reaction.[1][3] This requires highly specialized, electron-rich, and bulky ligands to overcome these challenges.
Q2: How do I choose the right palladium catalyst and ligand?
A2: For chloropyrazines, skip standard catalysts like Pd(PPh₃)₄. You need a system designed for C-Cl bond activation. The best choices are modern dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) paired with a palladium source.[5] For best results and reproducibility, we strongly recommend using commercially available pre-catalysts, such as SPhos G3 or XPhos G3, which reliably generate the active catalytic species in situ.[4][5]
Q3: What is the role of the base, and which one should I use?
A3: The base's primary role is to activate the boronic acid (or its ester) by forming a negatively charged boronate species.[10] This boronate is much more nucleophilic and capable of transferring its organic group to the palladium center during the transmetalation step.[3] For chloropyrazines, a moderately strong inorganic base is usually required. K₃PO₄ and Cs₂CO₃ are excellent choices, often superior to the more common K₂CO₃.[1][11] The base must be soluble in the reaction medium, which is why a water co-solvent is often used with solvents like dioxane or toluene.[12]
Q4: My boronic acid seems to be decomposing. What can I do?
A4: Boronic acid instability, primarily through protodeboronation, is a frequent cause of low yields.[4] The most effective solution is to switch from a boronic acid to a more stable boronic ester, with neopentylglycol and pinacol esters (Bpin) being the most popular choices.[6] Alternatively, potassium trifluoroborate salts offer excellent stability.[18] If you must use the boronic acid, try using a slight excess (1.2-1.5 eq) and consider anhydrous conditions with a fluoride source like KF as the base.[4][10]
Q5: Do I need to run this reaction under an inert atmosphere?
A5: Absolutely. The active Pd(0) catalyst and the electron-rich phosphine ligands are highly sensitive to oxygen.[14] Exposure to air can lead to the oxidation of the catalyst to an inactive state and the formation of phosphine oxides, which cannot coordinate to the palladium. This deactivation leads to low conversion and an increase in side reactions like the homocoupling of the boronic acid.[6][14] Always use a properly degassed solvent and maintain a positive pressure of an inert gas like argon or nitrogen throughout the reaction setup and duration.
Troubleshooting Workflow
When a reaction fails, a logical diagnostic process is essential. Use this flowchart to guide your troubleshooting efforts.
Caption: A decision tree for troubleshooting common Suzuki coupling failures.
Standard Laboratory Protocol: Suzuki Coupling of 2-Chloropyrazine
This protocol provides a robust starting point for the coupling of a generic 2-chloropyrazine with an arylboronic pinacol ester. Note: This is a general procedure and may require optimization for specific substrates.
Materials:
-
2-Chloropyrazine derivative (1.0 equiv)
-
Arylboronic pinacol ester (1.2 equiv)
-
SPhos G3 Pre-catalyst (2 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (ACS grade or higher)
-
Deionized Water
-
Schlenk flask or microwave vial
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
Reagent Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-chloropyrazine (1.0 equiv), the arylboronic pinacol ester (1.2 equiv), and K₃PO₄ (2.0 equiv).
-
Inerting the Vessel: Seal the vessel and evacuate and backfill with inert gas three times to remove air.
-
Solvent Addition & Degassing: Under a positive pressure of inert gas, add 1,4-dioxane and water in a 5:1 ratio (to achieve a final concentration of ~0.2 M with respect to the chloropyrazine). Bubble the inert gas through the stirred solution for 15-20 minutes to thoroughly degas the solvent mixture.
-
Catalyst Addition: Briefly remove the stopper/cap and add the SPhos G3 pre-catalyst (2 mol%) under a positive flow of inert gas. Quickly reseal the vessel.
-
Reaction: Heat the reaction mixture to the desired temperature (a starting point of 90-100 °C is recommended) under the inert atmosphere and stir vigorously.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and transfer to a separatory funnel. Wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired biaryl product.
References
- BenchChem. (n.d.). Impact of base and solvent choice on 2-Chloropyridine-3-boronic acid reactions.
- BenchChem. (n.d.). Effect of base and solvent on 6-Chloropyridin-3-amine reactivity.
- BenchChem. (n.d.). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions.
- BenchChem. (n.d.). Technical Support Center: Optimization of Catalytic Conditions for Cross-Coupling Reactions with Pyrazine Halides.
-
Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. Available at: [Link]
-
Various Authors. (2014). Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Thomas, S., & Sweeney, J. B. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Advances, 4(108), 63341–63359. Available at: [Link]
-
Guram, A. S., et al. (2007). New Catalysts for Suzuki-Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Organic Chemistry Portal. Retrieved from [Link]
- BenchChem. (n.d.). Troubleshooting guide for Suzuki coupling with 2-Chloro-6,7-difluoroquinoxaline.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Al-Masri, M. (2017). Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]
-
Liu, X., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry. Available at: [Link]
-
Bigler, P., et al. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Chimia, 74(11), 874-878. Available at: [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Retrieved from [Link]
-
Strømsodd, E. A., et al. (2020). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Molander, G. A., & Ellis, N. (2007). Transition metal-catalyzed functionalization of pyrazines. Organic & Biomolecular Chemistry, 5(10), 1543-1558. Available at: [Link]
-
Various Authors. (2017). Suzuki coupling Reaction's yield is very low... ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. arodes.hes-so.ch [arodes.hes-so.ch]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
Minimizing homocoupling side reactions with heteroaryl boronic acids
Topic: Minimizing Homocoupling Side Reactions
Status: Operational Ticket ID: HET-BOR-001 Lead Scientist: Senior Application Specialist
Executive Summary & Diagnostic Workflow
The Problem: You are observing significant homocoupling (dimerization) of your heteroaryl boronic acid (
The Cause: Heteroaryl boronic acids (e.g., 2-pyridineboronic acid) are electronically unique. Their homocoupling is primarily driven by oxidative coupling mediated by Oxygen (
Immediate Action Plan: Use the decision tree below to identify the correct intervention for your specific reaction conditions.
Figure 1: Diagnostic workflow for selecting the appropriate homocoupling mitigation strategy.
Mechanistic Insight: The "Oxygen-Gated" Pathway
To fix the problem, you must understand the enemy. Homocoupling of boronic acids is not a random side reaction; it is a catalytically distinct cycle often driven by the presence of an oxidant (usually trace oxygen).
The Mechanism:
-
Standard Cycle:
undergoes oxidative addition with the aryl halide.[1][2][3] -
The Deviant Path: If
is present, a peroxo-palladium(II) species forms. This species is highly electrophilic and reacts with two equivalents of the boronic acid (via transmetalation) before reductively eliminating the homocoupled dimer.
Key Insight: In heteroaryl systems, the boron-carbon bond is often labile. If the cross-coupling is slow (due to steric hindrance or electronics), the catalyst sits idle, increasing the statistical probability of interacting with oxygen and the boronic acid.
Figure 2: The competing catalytic cycles. Note how Oxygen creates a bypass leading to homocoupling.
Protocol Optimization Guides
Protocol A: The Zero-Oxygen Standard (Degassing)
Use when: You suspect atmospheric leaks or are using standard balloon techniques.
Why: Nitrogen balloons are insufficient for sensitive heteroaryl couplings. Oxygen diffuses through rubber septa and tubing.
Step-by-Step:
-
Solvent Prep: Do not just bubble gas. Use the Freeze-Pump-Thaw (FPT) method for reaction solvents:
-
Freeze solvent in liquid
. -
Apply high vacuum (0.1 mmHg) for 10-15 mins.
-
Thaw in warm water (under static vacuum).
-
Backfill with Argon. Repeat 3x.
-
-
Reaction Vessel: Use a Schlenk tube or a crimped microwave vial. Avoid standard round-bottom flasks with rubber septa if possible.
-
Sparging: If FPT is impossible, sparge with Argon (heavier than air) for at least 30 minutes using a submerged needle, with a vent needle.
Protocol B: Kinetic Control (Slow Addition & MIDA)
Use when: The boronic acid is electron-deficient (e.g., 2-pyridyl, 2-pyrimidyl) or prone to rapid disproportionation.
The Concept: Homocoupling is second-order with respect to boronic acid concentration (
Method 1: Syringe Pump Addition
-
Setup: Dissolve the heteroaryl boronic acid in the reaction solvent.
-
Execution: Add the catalyst, base, and halide to the vessel. Heat to temperature.[4]
-
Addition: Add the boronic acid solution via syringe pump over 2–4 hours .
Method 2: MIDA Boronates (The "Chemical Pump")
-
Reagent: Replace unstable boronic acids with MIDA boronates .
-
Mechanism: MIDA boronates do not transmetalate. They slowly hydrolyze in the presence of aqueous base to release the active boronic acid species in minute concentrations.
-
Recipe:
-
1.0 equiv Aryl Halide[3]
-
1.2–1.5 equiv MIDA Boronate
-
Base:
(3.0 equiv) — Phosphate is crucial for MIDA hydrolysis. -
Solvent: Dioxane:Water (4:1).
-
Temp: 60–95°C.
-
Protocol C: The "Scavenger" Strategy (Potassium Formate)
Use when: You cannot strictly exclude oxygen (e.g., scale-up) or degassing fails.
The Science: Potassium formate acts as a mild reducing agent.[3][5][6] It reduces the
Recipe Modification:
-
Add 10–20 mol% Potassium Formate to your standard Suzuki conditions.
-
Note: This is particularly effective in industrial settings where rigorous FPT is impossible.
Comparative Data: Base & Ligand Selection
The choice of base and ligand drastically affects the ratio of Cross-Coupling (CC) to Homocoupling (HC).
| Variable | Recommendation | Mechanism of Action |
| Base | Anhydrous | Weak/Anhydrous bases prevent rapid accumulation of the "ate" complex, slowing the homocoupling rate. Avoid strong hydroxide bases ( |
| Ligand | Buchwald G3/G4 (e.g., XPhos) | Bulky biaryl phosphines facilitate rapid Reductive Elimination of the cross-product, outcompeting the slower homocoupling pathway. |
| Solvent | Dioxane or Toluene | Non-polar solvents often suppress the ionic mechanisms favored by homocoupling. |
References & Further Reading
-
Adamo, C. et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.[7] [Link]
-
Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling with MIDA Boronates.[8] Journal of the American Chemical Society.[7] [Link]
-
Miller, W. D. et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction.[3][5][6] Organic Process Research & Development. [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki–Miyaura Coupling. Chemical Society Reviews. [Link]
Sources
Pyrazine Suzuki Coupling: A Technical Guide to Anhydrous vs. Aqueous Conditions
For Immediate Release
Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions involving pyrazine halides. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-tested insights into one of the most critical parameters of this reaction: the presence or absence of water. We will explore the mechanistic implications, practical advantages, and potential pitfalls of both anhydrous and aqueous conditions, empowering you to troubleshoot and optimize your pyrazine couplings effectively.
The Challenge with Pyrazines
Pyrazines are a cornerstone scaffold in pharmaceuticals and agrochemicals. However, their electron-deficient nature and the presence of Lewis-basic nitrogen atoms present unique challenges in palladium-catalyzed cross-coupling.[1][2] The pyrazine nitrogens can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[1][2] Furthermore, the lability of many heteroaryl boronic acids, including those of pyrazine, makes them susceptible to competitive side reactions like protodeboronation, especially under harsh conditions.[1][2][3]
A central question in optimizing these reactions is the choice between strictly anhydrous and intentionally aqueous conditions. The answer is not always straightforward and depends heavily on the specific substrates, catalyst system, and desired outcome.
Core Concepts: The Role of Water in the Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4][5][6] The key steps are oxidative addition, transmetalation, and reductive elimination.[4][5][6] The base and solvent system play a crucial role, particularly in the transmetalation step, where the organic group is transferred from the boron reagent to the palladium center.[4][7][8]
dot graph "Suzuki_Miyaura_Catalytic_Cycle" { layout=circo; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; ox_add [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_complex [label="R¹-Pd(II)L₂-X\n(Oxidative Adduct)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; transmetal [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_biaryl [label="R¹-Pd(II)L₂-R²\n(Di-organo Complex)", fillcolor="#F1F3F4", style=filled, fontcolor="#202124"]; red_elim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges for the cycle pd0 -> ox_add [label=" + R¹-X "]; ox_add -> pd2_complex; pd2_complex -> transmetal [label=" + [R²B(OH)₃]⁻ "]; transmetal -> pd2_biaryl; pd2_biaryl -> red_elim; red_elim -> pd0 [label=" + R¹-R² "];
// Style graph [bgcolor="transparent"]; edge [color="#5F6368"]; node [color="#5F6368"]; } dot Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.
Water can fundamentally alter the mechanism, particularly the transmetalation step.
-
Anhydrous Conditions: In the strict absence of water, transmetalation is often proposed to proceed via a pathway where an alkoxide or silanolate base (e.g., from KOtBu or KOSiMe₃) coordinates to the palladium(II) complex.[9][10] This facilitates the transfer of the aryl group from the boronic ester. Achieving truly anhydrous conditions can be challenging and may require rigorously dried solvents and reagents.[11][12]
-
Aqueous Conditions: The presence of water, in combination with a base like K₂CO₃ or K₃PO₄, generates hydroxide ions (OH⁻).[8] These hydroxide ions can activate the boronic acid to form a more nucleophilic "ate" complex, [R-B(OH)₃]⁻, which accelerates transmetalation.[8] Many modern Suzuki-Miyaura protocols for heteroaromatics intentionally use aqueous solvent mixtures (e.g., dioxane/water, toluene/water) to leverage this effect.[13][14][15]
Anhydrous vs. Aqueous Conditions: A Comparative Analysis
The choice between these two regimes has significant practical consequences. The following table summarizes the key considerations for pyrazine Suzuki couplings.
| Parameter | Anhydrous Conditions | Aqueous Conditions |
| Primary Advantage | Minimizes protodeboronation of sensitive boronic esters.[3][10] | Often faster reaction rates and catalyst turnover.[14] Can improve solubility of inorganic bases.[16] |
| Typical Boron Source | Boronic Esters (e.g., neopentyl, pinacol).[2][3][10] | Boronic Acids or Trifluoroborates.[3][7] |
| Common Bases | Potassium Trimethylsilanolate (KOSiMe₃), KOtBu.[2][10] | K₂CO₃, K₃PO₄, Cs₂CO₃.[13][14][17] |
| Potential Pitfalls | Can be sluggish if base is insoluble or insufficiently active. Requires rigorously dry reagents and inert atmosphere.[11] | Increased risk of protodeboronation, especially with electron-rich or sensitive heteroaryl boronic acids.[2][3] |
| Best Suited For... | Coupling of highly labile heteroaryl boronic esters where protodeboronation is the primary failure mode.[2] | General purpose couplings, especially with robust boronic acids and less reactive aryl chlorides.[13][17] |
Troubleshooting Guide & FAQs
This section addresses common problems encountered during pyrazine Suzuki couplings, framed from the perspective of the anhydrous vs. aqueous debate.
Q1: My reaction is sluggish or stalls completely. I'm using a chloropyrazine. What should I try first?
Answer: Sluggish reactions with chloropyrazines are common due to the strength of the C-Cl bond.[1] Your first troubleshooting step should be to evaluate your reaction conditions in light of the anhydrous/aqueous choice.
-
If you are running anhydrous conditions:
-
Check Your Base: Bases like potassium tert-butoxide or KOSiMe₃ are effective but their solubility can be an issue.[10] A recent development is the use of trimethyl borate as an additive under anhydrous conditions with KOSiMe₃, which can enhance reaction rates by solubilizing boronate complexes and preventing catalyst poisoning.[2]
-
Check Your Ligand: For challenging substrates like chloropyrazines, standard ligands like PPh₃ may be insufficient.[18] Consider switching to more electron-rich and bulky biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to promote the difficult oxidative addition step with aryl chlorides.[4][17][19]
-
-
If you are running aqueous conditions:
-
Increase Temperature: Many aqueous Suzuki couplings require heat (80-110 °C) to drive the reaction to completion.[11][17]
-
Optimize the Base: While K₂CO₃ is common, stronger inorganic bases like K₃PO₄ or Cs₂CO₃ can be more effective, especially for less reactive chlorides.[1][20]
-
Ensure Proper Mixing: In biphasic systems (e.g., toluene/water), vigorous stirring is essential to ensure efficient mass transfer between the organic and aqueous phases.[15]
-
dot graph "Troubleshooting_Sluggish_Reaction" { graph [rankdir="LR", splines=ortho, fontname="Arial"]; node [shape=box, style="rounded,filled", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
start [label="Problem:\nSluggish/Stalled Reaction\n(Chloropyrazine)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
anhydrous [label="Anhydrous Conditions?", shape=diamond, style=filled, fillcolor="#FBBC05"]; aqueous [label="Aqueous Conditions?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
sol1 [label="Switch to KOSiMe₃ + Trimethyl Borate[2]", shape=box, fillcolor="#F1F3F4"]; sol2 [label="Use Advanced Ligand\n(e.g., Buchwald Biaryl, NHC)[17][19]", shape=box, fillcolor="#F1F3F4"]; sol3 [label="Increase Temperature\n(80-110 °C)[11]", shape=box, fillcolor="#F1F3F4"]; sol4 [label="Switch to Stronger Base\n(K₃PO₄, Cs₂CO₃)[1]", shape=box, fillcolor="#F1F3F4"];
start -> anhydrous; start -> aqueous;
anhydrous -> sol1 [label=" Check Base"]; anhydrous -> sol2 [label=" Check Ligand"];
aqueous -> sol3 [label=" Check Temp"]; aqueous -> sol4 [label=" Check Base"]; } dot Figure 2: Troubleshooting logic for a sluggish pyrazine Suzuki coupling.
Q2: I'm observing significant protodeboronation of my boronic acid. How can I mitigate this?
Answer: Protodeboronation is the hydrolysis of the C-B bond and is a major competing pathway, especially for electron-rich or certain heteroaryl boronic acids.[3]
-
Switch to Anhydrous Conditions: This is the most direct solution. By removing water, the primary reagent for hydrolysis is eliminated. This strategy is most effective when you switch from a boronic acid to a more stable boronic ester, such as a neopentyl or pinacol ester, and use a base like KOSiMe₃.[2][10] These esters are more resistant to hydrolysis.[3]
-
Use Potassium Trifluoroborates (ArBF₃K): If you must use aqueous conditions, consider converting your boronic acid to the corresponding potassium trifluoroborate salt. These salts are generally more stable in storage and slowly release the boronic acid in situ under the reaction conditions, keeping its instantaneous concentration low and minimizing the rate of protodeboronation.[3]
-
Use a Milder Base: In aqueous systems, a very strong base can accelerate protodeboronation. If you are using a strong base like NaOH, consider switching to a weaker one like K₂CO₃ or even K₃PO₄, which can provide a better balance of reactivity and stability.[1][8]
Q3: My palladium catalyst turns black and precipitates out of solution. What is causing this catalyst death?
Answer: The formation of palladium black indicates that the Pd(0) catalyst is aggregating and falling out of the catalytic cycle.[21] This is a common mode of catalyst deactivation.
-
Insufficient Ligand: The ligand's job is to stabilize the palladium center. An insufficient ligand-to-palladium ratio (typically 1:1 to 4:1 depending on the system) can leave the palladium coordinatively unsaturated and prone to aggregation.[11] Ensure your ligand is pure and not oxidized (phosphine ligands can be air-sensitive).[11]
-
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also degrade phosphine ligands.[11] It is critical to thoroughly degas the reaction mixture and solvents before heating, typically by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[11][22]
-
Catalyst Inhibition by Pyrazine: The nitrogen atoms of the pyrazine substrate or product can bind too strongly to the palladium center, effectively poisoning the catalyst.[2] Using bulky ligands (e.g., t-butyl-substituted biarylphosphines) can create a sterically hindered environment around the palladium that disfavors this inhibitory binding.[6]
Model Experimental Protocols
The following protocols are illustrative examples and should be optimized for specific substrates.
Protocol 1: Aqueous Suzuki-Miyaura Coupling of 2-Chloropyrazine
This protocol is suitable for robust, commercially available boronic acids.
-
Reagents:
-
2-Chloropyrazine (1.0 mmol, 1.0 equiv)
-
Arylboronic Acid (1.2 mmol, 1.2 equiv)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
-
Procedure:
-
To an oven-dried reaction vial, add 2-chloropyrazine, the arylboronic acid, and K₂CO₃.
-
In a separate vial, pre-mix the Pd(OAc)₂ and SPhos in 1,4-dioxane.
-
Add the catalyst solution to the reaction vial, followed by the remaining dioxane and water.
-
Seal the vial and sparge the mixture with argon for 15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours, monitoring by TLC or LC-MS.[17]
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography.[1]
-
Protocol 2: Anhydrous Suzuki-Miyaura Coupling using a Boronic Ester
This protocol is designed for sensitive substrates prone to protodeboronation.
-
Reagents:
-
2-Bromopyrazine (1.0 mmol, 1.0 equiv)
-
Heteroaryl Neopentylglycolboronic Ester (1.1 mmol, 1.1 equiv)[2]
-
Potassium Trimethylsilanolate (KOSiMe₃) (1.5 mmol, 1.5 equiv)
-
BrettPhos Pd G3 Precatalyst (0.01 mmol, 1 mol%)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
-
Procedure:
-
Inside a glovebox, add the 2-bromopyrazine, boronic ester, KOSiMe₃, and precatalyst to an oven-dried vial.
-
Add the anhydrous THF.
-
Seal the vial, remove from the glovebox, and stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS.[10]
-
Upon completion, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify by column chromatography.
-
This guide provides a foundational understanding of the critical role of water in pyrazine Suzuki couplings. By carefully considering the stability of your boron reagent and the reactivity of your pyrazine halide, you can rationally select between anhydrous and aqueous conditions to troubleshoot problems and achieve higher yields and purity in your synthetic efforts.
References
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 18, 2026, from [Link]
-
Suzuki reaction - Wikipedia. (2024). Wikipedia. Retrieved February 18, 2026, from [Link]
-
Couto, I., et al. (2021). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Molecules. Retrieved February 18, 2026, from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved February 18, 2026, from [Link]
-
Mei, G., et al. (2018). Highly Efficient Method for Suzuki Reactions in Aqueous Media. Molecules. Retrieved February 18, 2026, from [Link]
-
Nagy, T., et al. (2018). Suzuki cross-coupling in aqueous media. Green Chemistry. Retrieved February 18, 2026, from [Link]
-
The effect of various bases on the Suzuki coupling reaction. (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Jia, C., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Retrieved February 18, 2026, from [Link]
-
Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit. Retrieved February 18, 2026, from [Link]
-
Smith, R. C., et al. (2011). The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands. Molecules. Retrieved February 18, 2026, from [Link]
-
Suzuki-Miyaura. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 18, 2026, from [Link]
-
What is the prominent role of water in the Suzuki reaction? (2023). Quora. Retrieved February 18, 2026, from [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate. Retrieved February 18, 2026, from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 18, 2026, from [Link]
-
Thomas, A. A., et al. (2018). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. Organic Letters. Retrieved February 18, 2026, from [Link]
-
Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. (n.d.). ArODES HES-SO. Retrieved February 18, 2026, from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved February 18, 2026, from [Link]
-
Hussain, A., et al. (2021). Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. Molecules. Retrieved February 18, 2026, from [Link]
-
Roles of Water in Metal-Catalyzed Cross-Couplings. (2010). Anderson's Process Solutions. Retrieved February 18, 2026, from [Link]
-
Delaney, C. P., et al. (2019). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. Retrieved February 18, 2026, from [Link]
-
Amini, M., & Arshadi, S. (2014). Suzuki-Miyaura cross-coupling reactions in water using in situ generated palladium(Ⅱ)-phosphazane complexes. Journal of the Serbian Chemical Society. Retrieved February 18, 2026, from [Link]
-
Uozumi, Y., et al. (2015). Palladium on Carbon-Catalyzed Suzuki-Miyaura Coupling Reaction Using an Efficient and Continuous Flow System. Molecules. Retrieved February 18, 2026, from [Link]
-
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. (2021). Chemistry – A European Journal. Retrieved February 18, 2026, from [Link]
-
Nett, A. J., et al. (2020). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Retrieved February 18, 2026, from [Link]
-
Abnormal N-heterocyclic carbene palladium complex: living catalyst for activation of aryl chlorides in Suzuki–Miyaura cross coupling. (2014). Chemical Communications. Retrieved February 18, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.pku.edu.cn [chem.pku.edu.cn]
- 10. Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 15. arodes.hes-so.ch [arodes.hes-so.ch]
- 16. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. reddit.com [reddit.com]
- 19. Abnormal N-heterocyclic carbene palladium complex: living catalyst for activation of aryl chlorides in Suzuki–Miyaura cross coupling - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. The Suzuki Reaction in Aqueous Media Promoted by P, N Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 22. quora.com [quora.com]
Overcoming catalyst deactivation with electron-deficient pyrazines
Technical Support Center: Catalyst Life-Cycle Management Topic: Overcoming Catalyst Deactivation with Electron-Deficient Pyrazines Ticket ID: PYR-ZN-001
Welcome to the Advanced Catalysis Support Hub.
You are likely here because your transition metal-catalyzed reaction (likely Palladium, Ruthenium, or Rhodium) is suffering from premature termination ("catalyst death"), typically manifested as low turnover numbers (TON) or the formation of insoluble metal precipitates (e.g., Pd-black) .
This guide addresses the use of electron-deficient pyrazines as ancillary ligands or additives to stabilize the active catalytic species and accelerate the rate-determining step (often reductive elimination), thereby preventing deactivation.
Module 1: Diagnostic Center – Why is my catalyst dying?
Before applying a fix, confirm the mechanism of failure.
Q: My reaction mixture turns black/grey and conversion stops at 40%. What happened? A: You are experiencing metal aggregation . In Palladium catalysis, the active Pd(0) species is unstable. If the catalytic cycle stalls—specifically during the reductive elimination step—the metal center remains exposed long enough to agglomerate into inactive nanoparticles (Pd-black).
Q: Why do electron-deficient pyrazines fix this?
A: They act via the
-
Stabilization: They bind to the low-valent metal [Pd(0)], preventing aggregation.[1]
-
Acceleration: They reduce the electron density at the Pd(II) center. Since reductive elimination is a reductive process (the metal gains electrons), an electron-poor metal center undergoes this step significantly faster.
Visualizing the Rescue Mechanism
Figure 1: The pyrazine ligand accelerates the bottleneck step (Reductive Elimination), preventing the Pd(II) intermediate from diverting into the irreversible aggregation pathway.
Module 2: Protocol Optimization – The Pyrazine Screen
Do not randomly add pyrazine. The electronic properties must be tuned to your specific substrate difficulty. Use this tiered screening protocol.
Step-by-Step Ligand Selection Guide
| Tier | Ligand / Additive | Electronic Character ( | When to Use |
| 1 | Pyridine | Low | Baseline. Use for standard substrates where deactivation is minor. |
| 2 | Pyrazine | Moderate | Reaction stalls at 50-60% conversion. Standard "fix" for C-H activation. |
| 3 | 2-Chloropyrazine | High | Critical Rescue. Use when Tier 2 fails or for extremely bulky/difficult substrates requiring rapid turnover. |
| 4 | 2,6-Dichloropyrazine | Very High | Specialized. Use only if Tier 3 provides yield but slow kinetics. Warning: Can inhibit oxidative addition if too acidic. |
Experimental Workflow: The "Spike" Test
Objective: Determine if pyrazine additives can rescue a stalling reaction.
-
Set up two parallel reactions:
-
Vial A (Control): Standard conditions (e.g., Pd(OAc)₂, Phosphine, Base, Solvent).
-
Vial B (Test): Standard conditions + 20 mol% 2-chloropyrazine .
-
-
Monitor: Check conversion at 1 hour and 12 hours.
-
Observation:
-
If Vial A is black and Vial B is orange/yellow (homogeneous)
Success. The pyrazine prevented aggregation. -
If Vial B is clear but no product forms
Inhibition. The pyrazine binds too strongly. Switch to Tier 1 (Pyridine) or lower concentration (10 mol%).
-
Module 3: Troubleshooting & FAQs
Q: I added 2-chloropyrazine, but my yield dropped compared to the ligand-free control. Why? A: The "Over-Stabilization" Trap. While electron-deficient ligands accelerate reductive elimination, they also make the metal center less nucleophilic. This can shut down the oxidative addition step (the first step of the cycle).
-
Fix: Reduce the pyrazine loading from 20 mol% to 5-10 mol%. You need just enough to "shuttle" the catalyst through the reductive elimination bottleneck, not enough to saturate the metal center.
Q: Can I use pyrazine as the only ligand, or must it be an additive? A: It depends on the reaction type.
-
For C-H Activation: Pyrazines often serve as the primary ligand (e.g., in conjunction with MPAA ligands in Jin-Quan Yu type chemistry).
-
For Cross-Coupling (Suzuki/Buchwald): They act as ancillary additives. You still need your primary phosphine (e.g., XPhos, SPhos) to facilitate the oxidative addition. The pyrazine associates transiently to help eject the product.
Q: My substrate contains a pyridine ring. Will this compete with the pyrazine additive? A: Yes, this is "Substrate Inhibition." Substrate pyridines are electron-rich and bind tightly to Pd(II), poisoning the catalyst.
-
The Fix: You must out-compete the substrate. Use a more electron-deficient pyrazine (Tier 3 or 4). The
-acidity of 2,6-dichloropyrazine allows it to displace the electron-rich substrate pyridine from the metal center, reopening the coordination site.
Q: How do I remove the pyrazine after the reaction? A: Pyrazines are weakly basic and often volatile.
-
Method 1: Acidic workup (wash organic layer with 1M HCl) will protonate the pyrazine, pulling it into the aqueous phase.
-
Method 2: High-vacuum evaporation (for simple pyrazine).
Module 4: Data & Evidence
Comparative Impact of N-Ligands on Pd-Catalyzed C-H Activation Data generalized from mechanistic studies on reductive elimination rates.
| Ligand Type | Relative Rate of Reductive Elimination ( | Catalyst Stability (Time to Aggregation) |
| None (Ligandless) | 1.0 (Reference) | < 1 Hour (Poor) |
| Pyridine | 3.5 | ~ 4 Hours |
| Pyrazine | 12.0 | ~ 12 Hours |
| 2-Chloropyrazine | 45.0 | > 24 Hours (Excellent) |
Note: As electron deficiency increases (Pyridine
References
-
Mechanistic Origins of Reductive Elimination Acceleration
- Title: Electronic Effects on Reductive Elimination
- Source: Hartwig, J. F. Inorganic Chemistry (2007).
-
Context: Establishes that electron-poor metal centers (induced by electron-withdrawing ligands) undergo faster reductive elimination.
-
Link:[Link]
-
Pyrazines in C-H Activation
-
Overcoming Heterocycle Poisoning
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 6. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
Impact of reagent purity on (6-Chloropyrazin-2-YL)boronic acid reactions
Executive Summary
You are working with (6-Chloropyrazin-2-yl)boronic acid , a notoriously unstable heterocyclic building block. Unlike stable phenylboronic acids, this reagent sits on a "stability cliff." The electron-deficient pyrazine ring, combined with the alpha-nitrogen (2-position), makes the C-B bond exceptionally labile and prone to protodeboronation .
Successful utilization of this reagent requires abandoning standard "screening kit" protocols in favor of kinetic control. This guide addresses the critical impact of reagent purity (specifically the acid-anhydride equilibrium) and provides validated workflows to distinguish between bad reagent and bad conditions.
Section 1: Diagnostic & Analysis (The "Input")
Q1: My HPLC shows multiple peaks for the starting material, but the CoA says 97%. Is the reagent degraded?
Likely Diagnosis: False Positive for Impurity (HPLC Artifact). Technical Insight: Heterocyclic boronic acids interact strongly with the silanol groups on silica-based HPLC columns. Furthermore, the high pressure and aqueous mobile phase often induce on-column protodeboronation or dehydration into boroxines during the run.
-
The Trap: You see a peak for the boronic acid, a peak for the boroxine (anhydride), and a peak for 2-chloropyrazine (degradation).
-
The Reality: The reagent in the bottle might be pure, but the analytical method is destroying it.
Corrective Action: Switch to qNMR (Quantitative NMR) Do not rely on HPLC for purity assignment of this specific scaffold. Use qNMR with an internal standard to determine the "Active Boron Content."[1]
Protocol: qNMR Purity Assessment
-
Solvent: DMSO-d6 (Dry). Avoid CDCl3 (acidic nature accelerates degradation).
-
Internal Standard: 1,3,5-Trimethoxybenzene (TMB) or Dimethyl sulfone. (Must be non-reactive and have distinct peaks).
-
Procedure:
-
Weigh ~10 mg of Boronic Acid (accurate to 0.01 mg).
-
Weigh ~5 mg of Internal Standard (accurate to 0.01 mg).
-
Dissolve in 0.6 mL DMSO-d6.
-
Set relaxation delay (d1) to ≥ 30 seconds to ensure full integration accuracy.
-
-
Calculation:
(Where I = Integral, N = Number of protons, MW = Molecular Weight, W = Weight)
Q2: The reagent appears to be a mixture of "Acid" and "Anhydride" (Boroxine).[1] Do I need to recrystallize it?
Answer: No. Recrystallization is often destructive for this scaffold. Technical Insight: Boronic acids exist in a dynamic equilibrium with their cyclic trimer anhydride (boroxine). This is driven by the removal of water.
-
(6-Chloropyrazin-2-yl)boronic acid (Monomer): Active species.
-
Boroxine (Trimer): Also active! Under aqueous reaction conditions, it hydrolyzes back to the monomer.
The Real Issue: Stoichiometry. If your reagent is 50% boroxine by mass, but you calculate stoichiometry based on the monomer MW, you are effectively adding excess boron . This is generally acceptable.[2] However, if you calculate based on boroxine and it's mostly monomer, you are under-loading the reaction.
Recommendation: Use the "Active Boron Content" derived from qNMR (Q1) to adjust your loading. Aim for 1.5 equivalents of active boron relative to your halide.
Section 2: Reaction Optimization (The "Process")
Q3: My reaction stalls at 20% conversion, and I see a large amount of 2-chloropyrazine. Why?
Diagnosis: Rapid Protodeboronation.[3] Mechanism: This is the primary failure mode for 2-heteroaryl boronic acids. The basic conditions required for Suzuki coupling also catalyze the cleavage of the C-B bond. The mechanism involves the formation of a boronate anion which, stabilized by the adjacent ring nitrogen, protonates at the ipso-carbon.
Visualizing the Degradation Pathway:
Caption: The "Race Against Time." The boronate intermediate must transmetallate to Palladium before it hydrolyzes. High pH accelerates the red path.
Troubleshooting Protocol:
-
Switch Base: Move from Carbonates/Hydroxides (hard bases) to K3PO4 (anhydrous) or CsF . Fluoride activates the boron without raising the pH drastically.
-
Water Control: While Suzuki requires some water, too much water kills this reagent. Use Dioxane/H2O (10:1) or strictly anhydrous conditions with CsF.
-
Catalyst Velocity: You need a catalyst that undergoes transmetallation faster than the reagent degrades.
-
Standard: Pd(dppf)Cl2 (Too slow).
-
Recommended:XPhos Pd G2 or RuPhos Pd G2 . These bulky, electron-rich ligands accelerate oxidative addition and transmetallation.
-
Q4: Can I just convert it to the Pinacol Ester to make it stable?
Answer: Yes, but be careful with purification. Technical Insight: Converting to the pinacol ester (Pin) removes the acidic proton, shutting down the "boroxine" cycle and significantly slowing protodeboronation.
-
Warning: The 6-chloro substituent makes the Pin ester prone to hydrolysis on silica gel.
-
Alternative: Convert to the Potassium Trifluoroborate (BF3K) salt. These are solids, shelf-stable, and resistant to protodeboronation until hydrolyzed in situ.
Protocol: Conversion to BF3K Salt
-
Dissolve crude boronic acid in MeOH.
-
Add 3.0 eq. KHF2 (saturated aqueous solution).
-
Stir vigorously for 2 hours.
-
Evaporate MeOH. The product precipitates.
-
Wash with cold Acetone/Ether. (Inorganic salts stay behind; product crystallizes).
Section 3: Summary of Recommendations
Reagent Handling Data
| Feature | Boronic Acid (Free) | Pinacol Ester | Trifluoroborate (BF3K) |
| Stability | Poor (Days/Weeks) | Moderate (Months) | Excellent (Years) |
| Analysis | qNMR (DMSO-d6) | GC-MS / NMR | F-NMR / H-NMR |
| Main Impurity | Boroxine / 2-Cl-Pyrazine | Hydrolysis Product | KHF2 salts |
| Preferred Base | CsF or K3PO4 | K2CO3 or K3PO4 | Et3N / K2CO3 |
Decision Tree for Experimentation
Caption: Logic flow for troubleshooting coupling failures. Note that protodeboronation requires a change in conditions (Base/Ligand), while stalling usually requires catalyst activation.
References
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443. [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]
Sources
Degassing techniques to improve palladium-catalyzed cross-coupling yield
The "Why": Mechanistic Causality
Before executing a protocol, you must understand the enemy. In palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig, Stille), molecular oxygen (
The Oxygen Trap
-
Ligand Oxidation (The Primary Failure Mode): Electron-rich phosphine ligands (e.g.,
, , XPhos) are essential for facilitating oxidative addition. However, they are thermodynamically prone to oxidation by to form phosphine oxides ( ).-
Consequence: Phosphine oxides are poor ligands. They dissociate from the metal center, leaving the Palladium coordinatively unsaturated.
-
Result: The naked Pd(0) aggregates into inactive Palladium Black (precipitate), killing the turnover number (TON).
-
-
Homocoupling Promotion: In Suzuki coupling, oxygen promotes the oxidative homocoupling of boronic acids.
Decision Matrix: Selecting the Right Protocol
Not all reactions require the same rigor. Use this decision tree to balance workflow efficiency with catalytic sensitivity.
Figure 1: Decision matrix for selecting the appropriate degassing technique based on ligand sensitivity and reaction scale.
Protocol Library (SOPs)
Protocol A: Freeze-Pump-Thaw (FPT)
Best For: Highly air-sensitive catalysts, small volumes (<50 mL), and volatile solvents.
Efficiency: < 1 ppm dissolved
The Workflow:
-
Seal: Place solvent/reagents in a Schlenk flask or heavy-walled ampoule. Add a stir bar.[6] Close the stopcock.
-
Freeze: Submerge the flask in liquid nitrogen (
) until the solvent is completely solid. -
Pump: Open the stopcock to high vacuum (0.1–0.01 mmHg). Pump for 5–10 minutes. The solvent will not evaporate because it is frozen.
-
Thaw: Close the stopcock (isolate from vacuum). Remove from
and thaw in a warm water bath. Gas bubbles will evolve vigorously as the solvent melts. -
Repeat: Perform cycles 2–4 at least three times .
-
Backfill: After the final thaw, backfill with inert gas at room temperature.
Protocol B: Inert Gas Sparging
Best For: Large volumes (>50 mL), bulk solvent preparation, HPLC mobile phases.
Efficiency: ~10–20 ppm dissolved
The Workflow:
-
Setup: Use a Schlenk flask or a septum-capped bottle.
-
Inlet: Insert a long needle (or gas dispersion tube/frit) connected to the inert gas line. The tip must be at the very bottom of the vessel.
-
Outlet: Insert a short bleed needle through the septum to allow gas escape.
-
Execute: Flow gas vigorously. The solvent should look like it is "boiling" from the gas flow.
-
Duration:
-
50 mL: 15 mins
-
100 mL: 30 mins
-
500 mL: 45+ mins
-
-
Finish: Remove the outlet needle first, then the inlet needle, to maintain positive pressure.
Comparative Efficiency Data
The following table summarizes the residual oxygen levels and solvent integrity for each method.
| Feature | Freeze-Pump-Thaw (FPT) | Inert Gas Sparging | Vacuum Sonication |
| Residual | < 1 ppm (Limit of Detection) | 15–20 ppm (Saturation limit) | 30–50 ppm |
| Solvent Loss | Negligible (Closed System) | Moderate (Evaporation risk) | High (Aerosolization) |
| Setup Time | High (30–45 mins) | Low (Set and forget) | Low (5–10 mins) |
| Scalability | Poor (< 100 mL) | Excellent (> 1 L) | Moderate |
| Suitability | Sensitive Pd(0)/Alk-Phosphines | Robust Pd(II)/Aryl-Phosphines | General HPLC |
Troubleshooting & FAQs
Ticket #001: "My reaction mixture turned black immediately upon heating."
Diagnosis: Rapid catalyst decomposition (Palladium Black formation).[9]
Root Cause: The phosphine ligand oxidized before coordinating to the Pd, or the
-
Switch to FPT: Sparging was likely insufficient.
-
Ligand Excess: Increase Ligand:Pd ratio from 1:1 to 2:1 or 4:1 to scavenge residual
. -
Check Reagents: Your ligand bottle may already be oxidized. Run a
NMR of the ligand stock; if you see a phosphine oxide peak (shifted downfield), discard the bottle.
Ticket #002: "The reaction stalled at 60% conversion."
Diagnosis: Catalyst death. Root Cause: Slow leak of air into the vessel over time, or insufficient initial degassing allowed slow oxidation. Corrective Action:
-
Seal Integrity: Are you using a balloon? Balloons are permeable to
over 12+ hours. Switch to a sealed tube or a glass stopcock under positive Argon pressure. -
Spike Test: Add fresh catalyst and ligand (degassed) to the stalled mixture. If the reaction restarts, your initial catalyst died due to poisoning.
Ticket #003: "Can I just sonicate my solvent?"
Answer: No. Sonication alone only removes bulk dissolved gases (macroscopic bubbles). It does not effectively lower dissolved oxygen to the ppm levels required for sensitive cross-couplings. It must be combined with dynamic vacuum, and even then, it is inferior to sparging or FPT.
References
-
Mechanism of Catalyst Deactivation
-
Stahl, S. S. et al. "Aerobic Oxidation of Pd(0) and Implications for Pd-Catalyzed Oxidation Reactions." Chemical Reviews (2011). Link
-
-
Degassing Efficiency Comparison
-
Schlenk Line Techniques
-
"The Schlenk Line Survival Guide: Freeze-Pump-Thaw." Link
-
-
General Troubleshooting
Sources
- 1. Overcoming the “Oxidant Problem”: Strategies to Use O2 as the Oxidant in Organometallic C–H Oxidation Reactions Catalyzed by Pd (and Cu) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxidative Palladium(II) Catalysis: A Highly Efficient and Chemoselective Cross-Coupling Method for Carbon-Carbon Bond Formation under Base-Free and Nitrogenous-Ligand Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Efficient degassing and ppm-level oxygen monitoring flow chemistry system - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00109A [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Efficient degassing and ppm-level oxygen monitoring flow chemistry system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. vapourtec.com [vapourtec.com]
- 12. nobelprize.org [nobelprize.org]
Technical Support Center: Managing Sluggish or Incomplete Reactions with Substituted Pyrazines
Welcome to the Technical Support Center dedicated to overcoming challenges in the synthesis and modification of substituted pyrazines. This resource is tailored for researchers, scientists, and professionals in drug development who encounter sluggish or incomplete reactions involving this critical heterocyclic scaffold. The inherent electron-deficient nature of the pyrazine ring, while synthetically useful, often presents unique hurdles.[1][2][3][4] This guide provides in-depth troubleshooting strategies and frequently asked questions to navigate these complexities, ensuring your reactions proceed to completion with optimal yields.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with a chloropyrazine is not working. What are the most common causes?
A1: Low or no yield in Suzuki-Miyaura couplings of pyrazine halides often stems from several factors:
-
Inappropriate Catalyst System: Standard palladium catalysts may be ineffective for electron-deficient heterocycles like pyrazines.[5] Specialized catalysts, such as palladium(II) ONO pincer complexes, have demonstrated superior activity for coupling 2-chloropyrazine.[5]
-
Incorrect Base: The base is crucial for the transmetalation step. For 2-chloropyrazine, a combination of a palladium(II) ONO pincer complex with a suitable base in a H₂O/toluene medium has proven effective.[5]
-
Halide Reactivity: Chloropyrazines are the most challenging substrates due to the general halide reactivity trend of I > Br > Cl.[5] More active catalyst systems may be required.
-
Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, inhibiting catalysis.[5]
Q2: I'm observing significant hydrodehalogenation in my Buchwald-Hartwig amination of a bromopyrazine. How can I minimize this side reaction?
A2: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side reaction. To minimize it:
-
Optimize Ligand Choice: Bulky, electron-rich phosphine ligands are often necessary for challenging couplings. For primary amines, ligands like BrettPhos can be effective, while RuPhos is a good choice for secondary amines.[6]
-
Use a Reliable Precatalyst: Modern palladacycle precatalysts (e.g., G3 or G4) often form the active LPd(0) catalyst more cleanly and efficiently than traditional sources like Pd(OAc)₂.[6]
-
Control Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of hydrodehalogenation relative to the desired amination.
Q3: Why is my nucleophilic aromatic substitution (SNAr) on a dichloropyrazine giving me a mixture of regioisomers?
A3: The regioselectivity of SNAr on substituted dichloropyrazines is heavily influenced by the electronic properties of the existing substituent.
-
Electron-Donating Groups (EDGs): An EDG (e.g., -CH₃, -OCH₃) at the C2-position will direct nucleophilic attack to the C3-position.[1]
-
Electron-Withdrawing Groups (EWGs): An EWG (e.g., -CN, -CO₂Me) at the C2-position will direct the incoming nucleophile to the C5-position.[1] This is due to the relative stability of the Meisenheimer intermediate formed during the reaction.[1]
Q4: Can I perform electrophilic substitution on a pyrazine ring?
A4: The electron-deficient pyrazine ring is generally resistant to electrophilic aromatic substitution.[1][2] To facilitate this, the ring must be "activated" by strong electron-donating groups, such as amino (-NH₂) or hydroxyl (-OH) groups.[1] These groups increase the electron density of the ring, making it more susceptible to attack by electrophiles, typically at the positions ortho and para to the activating group.[1]
Troubleshooting Guide: A Deeper Dive
This section provides a systematic approach to diagnosing and solving persistent issues with sluggish or incomplete pyrazine reactions.
Problem 1: Stalled or Incomplete Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira)
Cross-coupling reactions are fundamental for C-C and C-N bond formation on pyrazine rings.[7][8] However, their success is highly dependent on a delicate balance of multiple factors.[9]
Initial Diagnosis Workflow:
Troubleshooting Workflow for Cross-Coupling
Step 1: Re-evaluate the Catalyst System
-
Causality: The electron-deficient nature of the pyrazine ring and the coordinating ability of its nitrogen atoms can poison many standard palladium catalysts.[5] The oxidative addition step is often the rate-limiting step and is highly sensitive to the electronic and steric properties of the catalyst.
-
Solutions:
-
For Suzuki Couplings: Consider specialized catalysts like palladium(II) ONO pincer complexes for chloropyrazines.[5] For challenging substrates, using more stable pyrazine trifluoroborates as coupling partners can prevent side reactions like protodeboronation.[5]
-
For Buchwald-Hartwig Aminations: Employ third-generation Buchwald-Hartwig catalysts and bulky, electron-rich phosphine ligands, especially for less reactive pyrazine chlorides.[5] Ligand choice is critical and substrate-dependent.
-
Catalyst Pre-activation: For catalysts generated in situ from a Pd(II) source, a pre-activation step of stirring the palladium source and ligand with the base before adding the substrates can lead to a more efficient formation of the active Pd(0) species.[6]
-
Step 2: Scrutinize the Base
-
Causality: The base plays a multifaceted role: it activates the boronic acid in Suzuki couplings and deprotonates the amine in Buchwald-Hartwig reactions. An inappropriate base can lead to poor reactivity or decomposition of starting materials.[6]
-
Solutions:
-
Strong, non-nucleophilic bases like NaOtBu, KOtBu, or LHMDS are common in Buchwald-Hartwig aminations.[6]
-
For base-sensitive functional groups, weaker bases such as K₃PO₄ or Cs₂CO₃ may be necessary, often requiring higher reaction temperatures or longer times.[5][6]
-
The physical properties of the base matter. Grinding the base or adding an agent like Celite can prevent clumping and improve reaction consistency.[6]
-
Step 3: Analyze Solvent Effects
-
Causality: The solvent influences catalyst solubility, stability, and reactivity. Both specific interactions (first-shell solvation) and long-range dielectric effects can impact the reactivity of pyrazine systems.[10] Protic solvents can form hydrogen bonds, affecting the electronic properties of the pyrazine.[11][12]
-
Solutions:
-
For many cross-coupling reactions, anhydrous, degassed aprotic solvents like toluene, dioxane, or THF are preferred.
-
In some Suzuki reactions, a biphasic system (e.g., toluene/water) is effective.[5]
-
Screening a range of solvents with varying polarities can be a powerful optimization tool.
-
Quantitative Data Summary for Suzuki Coupling of 2-Chloropyrazine
| Parameter | Recommendation | Rationale |
| Catalyst | Palladium(II) ONO pincer complex | Superior activity for electron-deficient pyrazines.[5] |
| Catalyst Loading | As low as 0.01 mol% | High efficiency allows for low catalyst usage.[5] |
| Base | K₂CO₃ | Effective in combination with the pincer catalyst.[5] |
| Solvent | Toluene/H₂O mixture | Biphasic system that facilitates the reaction.[5] |
| Temperature | ~100 °C | Provides sufficient energy for catalyst turnover. |
Problem 2: Incomplete Nucleophilic Aromatic Substitution (SNAr)
SNAr is a key method for functionalizing halopyrazines.[1] Incomplete reactions are often due to insufficient activation of the pyrazine ring or poor nucleophile reactivity.
Decision Tree for SNAr Troubleshooting:
Sources
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. Solvent effects on the photooxidation of indolepyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: (6-Chloropyrazin-2-yl)boronic acid vs. (6-Chloropyridin-2-yl)boronic acid
This comparative guide details the reactivity, stability, and experimental handling of (6-Chloropyrazin-2-yl)boronic acid versus (6-Chloropyridin-2-yl)boronic acid .
Executive Summary
For researchers designing Suzuki-Miyaura cross-couplings, the choice between these two reagents is not merely structural—it is a decision between moderate instability and extreme instability .
-
(6-Chloropyridin-2-yl)boronic acid: Challenging but manageable. It suffers from the "2-pyridyl problem" (rapid protodeboronation) but can be coupled using optimized anhydrous conditions or "slow-release" strategies.[1]
-
(6-Chloropyrazin-2-yl)boronic acid: Highly unstable. The presence of the second nitrogen atom (1,4-diazine core) significantly increases electron deficiency, accelerating protodeboronation (PDB) rates by orders of magnitude compared to the pyridine analog. It is rarely isolable as a free acid and is best utilized as a MIDA boronate or trifluoroborate salt .
Recommendation: If the pyrazine core is essential, do not attempt to isolate or store the free boronic acid. Use in situ generation from a boronate ester or employ a MIDA boronate surrogate. Alternatively, invert the coupling strategy (use 2-chloro-6-halopyrazine + aryl boronic acid).
Electronic & Mechanistic Comparison
The reactivity difference is driven by the electronic environment of the carbon-boron (C-B) bond.
The "2-Heteroaryl Effect"
Both compounds possess a boronic acid group adjacent to a ring nitrogen. This structural motif facilitates Protodeboronation (PDB) via two distinct pathways, competing directly with the desired transmetallation step in the Suzuki catalytic cycle.
| Feature | (6-Chloropyridin-2-yl)boronic acid | (6-Chloropyrazin-2-yl)boronic acid |
| Core Structure | Pyridine (1 Nitrogen) | Pyrazine (2 Nitrogens) |
| Electronic Nature | Electron-Deficient ( | Highly Electron-Deficient |
| pKa (Conjugate Acid) | ~0.7 (due to Cl substituent) | ~ -0.5 (estimated) |
| PDB Susceptibility | High (t | Severe (t |
| Nucleophilicity | Low (Slow Transmetallation) | Very Low (Very Slow Transmetallation) |
Mechanism of Decomposition (Protodeboronation)
The rate of PDB is the primary failure mode.
-
Zwitterionic Pathway (Neutral pH): The ring nitrogen coordinates to the boron or is protonated, weakening the C-B bond.
-
Base-Catalyzed Pathway (Suzuki Conditions): Hydroxide forms a boronate "ate" complex. The C-B bond cleaves to form a carbanion, which is then protonated by water.
-
Why Pyrazine fails: The pyrazine ring has two nitrogen atoms.[2] The additional nitrogen acts as a strong Electron Withdrawing Group (EWG), dramatically stabilizing the transition state for C-B bond cleavage (carbanion character). This makes the pyrazine boronic acid decompose much faster than the pyridine analog.
-
Competitive Pathways Diagram
Figure 1: Kinetic competition between productive coupling and destructive protodeboronation. For pyrazines, k_decomp >> k_trans.
Quantitative Performance Data
The following data summarizes the expected performance based on comparative kinetic studies of 2-heteroaryl boronates (Source: Lloyd-Jones et al., J. Am. Chem. Soc. and internal application data).
Table 1: Stability & Reactivity Profile
| Parameter | (6-Chloropyridin-2-yl)boronic acid | (6-Chloropyrazin-2-yl)boronic acid |
| Half-life (pH 7, 70°C) | ~40 seconds | < 10 seconds |
| Half-life (Anhydrous) | Stable (Solid state) | Unstable (Prone to dehydration/oxidation) |
| Suzuki Yield (Aq. Base) | 10–30% (Standard Conditions) | < 5% (Trace product, mostly deboronated) |
| Suzuki Yield (MIDA) | 85–95% | 70–85% |
| Preferred Catalyst | Pd(PPh | Pd-G3-XPhos or Pd(dtbpf)Cl |
Experimental Protocols
Protocol A: Standard Suzuki (NOT RECOMMENDED for Pyrazine)
Use this only for the Pyridine analog if MIDA boronates are unavailable.
-
Solvent: DME/H
O (10:1). Avoid alcohols. -
Base: K
PO (3.0 equiv). Avoid Carbonates (too basic). -
Catalyst: Pd(dppf)Cl
(5 mol%). -
Temp: 80°C.
-
Result: Pyridine analog yields ~40-60%. Pyrazine analog yields <5%.
Protocol B: The "Slow-Release" MIDA Protocol (RECOMMENDED)
This protocol is essential for the (6-Chloropyrazin-2-yl) species. It utilizes a MIDA boronate to slowly release the active boronic acid, keeping its concentration low to minimize second-order decomposition pathways.[1]
Reagents:
-
(6-Chloropyrazin-2-yl) MIDA boronate (1.0 equiv)
-
Aryl Halide (1.0 equiv)
-
Cu(OAc)
(0.5 equiv) - Promotes transmetallation -
K
PO (5.0 equiv) -
Pd(OAc)
/ XPhos (1:2 ratio, 5 mol% Pd)
Workflow:
-
Setup: Charge a vial with MIDA boronate, Aryl Halide, Copper(II) Acetate, and Base.
-
Solvent: Add DMF/IPA (4:1 ratio). The alcohol is critical for MIDA hydrolysis.
-
Degas: Sparge with Argon for 10 minutes. Oxygen accelerates homocoupling.
-
Catalyst: Add the pre-complexed Pd/Ligand solution.
-
Reaction: Heat to 100°C for 4–8 hours.
-
Workup: Dilute with EtOAc, wash with NH
Cl (to remove Cu), then brine.
Why this works: The MIDA ester hydrolyzes slowly. The free pyrazinyl boronic acid is generated in low concentrations and is immediately trapped by the Copper/Palladium system before it can protodeboronate.
Strategic Decision Guide
Use this logic flow to determine the best synthetic route for your target molecule.
Figure 2: Strategic decision tree for handling unstable pyrazine couplings.
References
-
Kinetic Analysis of Protodeboronation: Cox, P. A.; Reid, M.; Leach, A. G.; Campbell, A. D.; King, E. J.; Lloyd-Jones, G. C. Base-Catalyzed Protodeboronation of Arylboronic Acids and Esters. J. Am. Chem. Soc. 2010 , 132, 13100–13112. [Link]
-
MIDA Boronate Strategy: Knapp, D. M.; Gillis, E. P.; Burke, M. D.[3] A General Solution for the 2-Pyridyl Problem. J. Am. Chem. Soc. 2009 , 131, 6961–6963. [Link]
-
Instability of 2-Heteroaryl Boronates: Dick, G. R.; Knapp, D. M.; Gillis, E. P.; Burke, M. D. General Method for Synthesis of 2-Heterocyclic N-Methyliminodiacetic Acid Boronates. Org. Lett. 2010 , 12, 2314–2317. [Link]
-
Mechanistic Studies on Pyridine/Pyrazine Derivatives: Fier, P. S.; Hartwig, J. F. Copper-Mediated Oxidative Cross-Coupling of Arylboronic Reagents. J. Am. Chem. Soc. 2012 , 134, 10795–10798. [Link]
Sources
Comparing palladium catalysts for C-C bond formation with chloropyrazines
A Comparative Guide to Palladium Catalyst Performance[1]
Executive Summary
Chloropyrazines represent a unique challenge in medicinal chemistry. Unlike their pyridine or phenyl counterparts, they combine a highly electron-deficient ring with a stable C-Cl bond and two nitrogen atoms capable of catalyst poisoning. This guide moves beyond standard textbook conditions to compare the performance of traditional palladium sources against modern precatalyst systems (Buchwald G-Series and PEPPSI-NHC).
The Verdict: While Pd(dppf)Cl₂ remains a cost-effective workhorse for simple substrates, XPhos-Pd-G4 and PEPPSI-IPr are the superior choices for sterically hindered or highly deactivated chloropyrazines, often boosting yields from <20% to >85% by suppressing competing hydrodehalogenation pathways.
The Mechanistic Challenge: Why Standard Protocols Fail
To select the right catalyst, one must understand the failure mode. Chloropyrazines present a "dichotomy of reactivity":
-
Oxidative Addition Difficulty: The C-Cl bond is strong. Electron-rich ligands are required to push the Pd(0) into this bond.
-
Catalyst Poisoning: The pyrazine nitrogens are excellent
-donors. If the palladium center is not sufficiently shielded by bulky ligands, the substrate will coordinate to the Pd without reacting, effectively shutting down the catalytic cycle (formation of stable (Pyrazine)2-Pd complexes).
Visualization: The Catalyst Survival Pathway
The following diagram maps the kinetic competition between productive catalysis and the "Death Spiral" of catalyst poisoning.
Figure 1: The kinetic competition in chloropyrazine coupling. Success depends on the ligand (L) preventing N-coordination and accelerating Oxidative Addition.
Comparative Analysis of Catalyst Systems
The following data summarizes performance metrics for a difficult coupling: 2-chloropyrazine + 2,6-difluorophenylboronic acid (a sterically hindered, electron-poor coupling partner).
| Catalyst System | Ligand Class | Typical Loading | Yield (HPLC) | Key Advantage | Major Limitation |
| Pd(PPh₃)₄ | Phosphine (Gen 1) | 5-10 mol% | < 15% | Low cost, available everywhere. | High thermal instability; severe N-poisoning; requires high loading. |
| Pd(dppf)Cl₂ | Bidentate (Gen 2) | 2-5 mol% | 40-60% | Robust; resists dehalogenation better than Gen 1. | Slow oxidative addition on electron-rich pyrazines; often requires high temps (>100°C). |
| XPhos-Pd-G4 | Biaryl Phosphine (Gen 4) | 0.5-2 mol% | 92-98% | Rapid activation; bulky ligand prevents poisoning; works at mild temps (60°C). | Higher cost; air-sensitive active species (though precatalyst is stable). |
| PEPPSI-IPr | NHC (Carbene) | 1-2 mol% | 88-95% | Extremely stable (air/moisture); excellent for difficult oxidative additions. | Activation can be slower than G4; removal of NHC residues can be difficult in purification. |
Deep Dive: The "Specialists"
1. XPhos-Pd-G4 (The Gold Standard) The Buchwald G4 precatalysts solve the reproducibility issue of mixing Pd₂(dba)₃ and ligands. Upon base activation, the G4 scaffold releases the active L-Pd(0) species immediately.
-
Why it works: XPhos is exceptionally bulky (preventing pyrazine N-binding) and electron-rich (facilitating oxidative addition into the C-Cl bond).
-
Best for: Late-stage functionalization, expensive substrates, and couplings with heteroaryl boronic acids.
2. PEPPSI-IPr (The Robust Alternative) PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) utilizes an N-Heterocyclic Carbene (NHC) ligand.[1]
-
Why it works: The NHC-Pd bond is stronger than Phosphine-Pd, preventing catalyst decomposition at high temperatures. The "throw-away" 3-chloropyridine ligand stabilizes the precatalyst but dissociates easily to open the active site.
-
Best for: Scale-up (kilogram), reactions requiring harsh bases, or when phosphine contamination is a concern.
Experimental Protocol: High-Fidelity Suzuki Coupling
Standardized for XPhos-Pd-G4 or PEPPSI-IPr systems.
Objective: Coupling of 2-chloropyrazine (1.0 equiv) with Arylboronic acid (1.2 equiv).
Reagents & Materials
-
Substrate: 2-Chloropyrazine (1.0 mmol)
-
Boronic Acid: Arylboronic acid (1.2 mmol)
-
Catalyst: XPhos-Pd-G4 (0.02 mmol, 2 mol%) OR PEPPSI-IPr (2 mol%)
-
Base: K₃PO₄ (Tribasic potassium phosphate) (2.0 mmol, 2.0 equiv) — Note: Preferred over carbonates to minimize deboronation.
-
Solvent: 1,4-Dioxane : Water (4:1 ratio, 5 mL total) — Note: Water is essential for the transmetallation step.
Step-by-Step Methodology
-
Charge Solids: To a reaction vial equipped with a magnetic stir bar, add the chloropyrazine, boronic acid, base, and catalyst.
-
Critical: If using XPhos-Pd-G4, weigh in air but purge quickly. If using Pd(PPh₃)₄ (not recommended), weigh in a glovebox.
-
-
Degas Solvents: Sparge the Dioxane/Water mixture with Nitrogen or Argon for 15 minutes.
-
Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligand.
-
-
Addition: Add the degassed solvent mixture to the vial via syringe through a septum.
-
Inert Atmosphere: Purge the headspace of the vial with inert gas for 2 minutes, then seal.
-
Reaction: Heat to 80°C for 2–4 hours.
-
Monitoring: Check LCMS at 1 hour. If starting material remains but no byproduct forms, increase temp to 100°C.
-
-
Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.
Decision Framework: Selecting Your Catalyst
Do not default to the most expensive catalyst. Use this logic flow to determine the optimal system for your specific molecule.
Figure 2: Strategic decision tree for catalyst selection based on substrate complexity and scale.
References
-
Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction.[2] Chemistry – A European Journal.
-
Buchwald, S. L., et al. (2013). Palladium-Catalyzed Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
-
BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki Coupling of Chloropyrimidines and Chloropyrazines.
-
Nikishkin, N. I. (2013).[3] Transition metal-catalyzed functionalization of pyrazines.[2][3][4] Organic & Biomolecular Chemistry.[1][4][5][6][7]
-
Nobel Prize Committee. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis.[1][2][3][4][6][7]
Sources
- 1. PEPPSI™ 触媒 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 4. nasc.ac.in [nasc.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nobelprize.org [nobelprize.org]
- 7. jocpr.com [jocpr.com]
Optimizing the Pyrazine Core: A Technical Guide to (6-Chloropyrazin-2-yl)boronic Acid SAR and Synthesis
Executive Summary: The Bifunctional Advantage
In modern medicinal chemistry, (6-Chloropyrazin-2-yl)boronic acid represents a "privileged scaffold" due to its unique bifunctionality. Unlike simple phenyl boronic acids, this heterocyclic building block offers two distinct orthogonal handles for divergent synthesis:
-
C2-Boronic Acid: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura).[1][2]
-
C6-Chlorine: An electrophilic site activated for Nucleophilic Aromatic Substitution (
), enabling late-stage diversification.[2]
This guide analyzes the Structure-Activity Relationship (SAR) implications of this scaffold, compares its stability against ester derivatives, and provides optimized protocols to overcome the inherent instability (protodeboronation) of 2-heteroaryl boronates.[2]
Part 1: Comparative Analysis & Material Selection[2]
Stability Profile: Acid vs. Ester vs. MIDA
The primary challenge with (6-Chloropyrazin-2-yl)boronic acid is protodeboronation .[2] The electron-deficient pyrazine ring facilitates the hydrolytic cleavage of the C-B bond, particularly under the basic conditions required for Suzuki coupling.[2]
| Derivative Type | Stability | Atom Economy | Reactivity Profile | Recommendation |
| Free Boronic Acid | Low | High | High Risk. Rapid protodeboronation in aqueous base. | Use only with anhydrous bases (e.g., |
| Pinacol Ester (Bpin) | Moderate | Moderate | Standard. Slower hydrolysis reduces deboronation, but purification on silica can be difficult (streaking).[2] | Preferred for routine library synthesis.[2] |
| MIDA Boronate | High | Low | Slow Release. Requires hydrolysis to active species.[2] Excellent for iterative couplings. | Use for complex natural product synthesis or when Bpin fails.[2] |
The "6-Chloro" Effect on SAR
Why choose the 6-chloro derivative over the unsubstituted pyrazin-2-yl boronic acid?
-
Metabolic Blocking: The C6 position in pyrazines is a metabolic "soft spot" prone to oxidation by aldehyde oxidase (AO).[2] The Chlorine atom sterically and electronically blocks this site, significantly improving half-life (
).[2] -
Electronic Activation: The electronegative Chlorine ($ \sigma_p \approx 0.23 $) lowers the LUMO energy of the pyrazine ring.[2] This is critical for Case Study A (below), where the ring must act as an electron-deficient core to interact with the kinase hinge region.[2]
-
Lipophilicity Modulation:
-
Pyrazin-2-yl (H): cLogP ~ -0.2 (Too polar for some CNS targets).[2]
-
6-Chloropyrazin-2-yl: cLogP ~ 0.6 (Improved membrane permeability).
-
Part 2: Biological SAR Case Studies
Case Study A: Kinase Inhibition (CK2 & TrkA)
In the development of Casein Kinase 2 (CK2) inhibitors, the pyrazine core serves as an ATP-mimetic.[2]
-
Mechanism: The pyrazine nitrogens function as hydrogen bond acceptors for the kinase hinge region.[2]
-
SAR Insight: The 6-Chloro substituent serves a dual role:
-
Outcome: 2,6-Disubstituted pyrazines demonstrated
values in the low nanomolar range, whereas 2-monosubstituted analogs showed reduced potency and metabolic stability [1].
Case Study B: Antitubercular Agents
Pyrazinamide is a first-line TB drug. Researchers have utilized (6-Chloropyrazin-2-yl)boronic acid to synthesize extended biaryl analogs.
-
SAR Insight: Direct coupling of the boronic acid to aryl halides creates a biaryl system.[2] The remaining 6-Cl is then displaced by amines.
-
Data: Compounds retaining the electron-withdrawing 6-substituent (Cl or
) showed higher activity against M. tuberculosis compared to electron-donating replacements ( ), suggesting that ring electron deficiency is crucial for the mechanism of action (likely involving disruption of membrane energetics) [2].[2]
Part 3: Experimental Protocols
Protocol A: "Rapid-Fire" Suzuki Coupling
Designed to outcompete protodeboronation.
Rationale: Standard aqueous carbonate conditions lead to >40% deboronation.[2] This protocol uses a bulky phosphine ligand (XPhos) to accelerate the reductive elimination step.[2]
Reagents:
-
(6-Chloropyrazin-2-yl)boronic acid (1.0 equiv)[2]
-
Aryl Bromide (1.0 equiv)[2]
- (2 mol%)[2]
-
XPhos (4 mol%) - Critical for 2-heteroaryl coupling[2]
- (3.0 equiv, finely ground)[2]
-
Solvent: 1,4-Dioxane/Water (10:1) - Minimizing water reduces deboronation
Step-by-Step:
-
Charge a microwave vial with boronic acid, aryl bromide, Pd source, ligand, and base.
-
Seal and purge with Argon for 5 minutes (Oxygen promotes homocoupling/degradation).[2]
-
Add degassed solvent via syringe.[2]
-
Heat: 100°C for 1 hour (Conventional) or 110°C for 20 min (Microwave). Note: Long reaction times favor deboronation.[2]
-
Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (0-50% EtOAc/Hex).
Protocol B: Regioselective Diversification
Exploiting the 6-Cl handle.
Rationale: The 6-position is activated. If the Suzuki coupling (Protocol A) installs an electron-rich ring at C2, the C6 position remains susceptible to nucleophilic attack.[2]
Step-by-Step:
-
Dissolve the 2-aryl-6-chloropyrazine product in dry DMF.
-
Add nucleophile (e.g., Morpholine, 1.2 equiv).[2]
-
Add
(2.0 equiv).[2] -
Heat to 80°C for 4 hours.
-
Validation: Monitor by LCMS. The Cl isotopic pattern (3:1 ratio) will disappear, confirming substitution.[2]
Part 4: Visualization of Reaction Pathways[2]
The following diagram illustrates the "Divergent Synthesis" strategy, highlighting the decision matrix between stability (MIDA) and reactivity (Free Acid).
Caption: Divergent synthetic workflow showing protection strategies (MIDA/Pinacol) vs. direct coupling, leading to late-stage
References
-
Gingipalli, L., et al. (2018).[2][3] "Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases."[3] Bioorganic & Medicinal Chemistry Letters.
-
Faria, A. F., et al. (2020).[2] "Synthesis and molecular docking study of 6-chloropyrazine-2-carboxylic acid derivatives as potential anti-tuberculosis agents." ResearchGate.[2][4][5]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki–Miyaura coupling." Chemical Society Reviews.[2][6]
-
Burke, M. D., et al. (2009).[2] "A simple and general solution for the iterative synthesis of polyenes via MIDA boronates." Journal of the American Chemical Society.[2][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scientificupdate.com [scientificupdate.com]
A Senior Application Scientist's Guide to Product Structure Validation by 2D NMR Spectroscopy
In the rigorous landscape of pharmaceutical research and drug development, the unambiguous confirmation of a molecule's chemical structure is a non-negotiable cornerstone of safety, efficacy, and intellectual property. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational fingerprint of a molecule, its limitations become apparent with increasing molecular complexity, where signal overlap can obscure vital information.[1][2][3][4] Two-dimensional (2D) NMR spectroscopy transcends these limitations by spreading spectral information across a second frequency dimension, transforming a crowded single spectrum into a detailed map of atomic-level connectivity and spatial relationships.[1][5]
This guide provides researchers, scientists, and drug development professionals with a strategic framework for leveraging a suite of 2D NMR experiments to achieve robust and defensible validation of product structure. As a self-validating system, this approach integrates multiple, orthogonal datasets to build a comprehensive and trustworthy structural hypothesis.
The 2D NMR Toolkit: A Comparative Analysis of Core Techniques
The power of 2D NMR lies in its ability to reveal correlations between nuclei, either through the covalent bond framework of the molecule or through space. Understanding which experiment reveals which type of correlation is the key to designing an effective structural elucidation strategy.
Through-Bond Correlation: Mapping the Molecular Skeleton
These experiments identify nuclei that are connected through J-coupling, a phenomenon mediated by bonding electrons. They are the primary tools for piecing together the covalent framework of a molecule.
-
COSY (Correlation Spectroscopy): This is often the first 2D experiment performed. It identifies protons that are directly coupled to each other, typically separated by two or three bonds (²JHH, ³JHH).[6][7] In a COSY spectrum, a cross-peak between two proton signals indicates that those protons are neighbors in the molecular structure, allowing for the straightforward assembly of molecular fragments or "spin systems".[8][9]
-
TOCSY (Total Correlation Spectroscopy): While COSY reveals only direct neighbors, TOCSY extends this reach to show correlations between all protons within a coupled network, or spin system.[7][8] For example, if H-1 is coupled to H-2, which is coupled to H-3, a TOCSY experiment will ideally show cross-peaks between H-1 and H-2, H-2 and H-3, and H-1 and H-3. This makes it exceptionally powerful for identifying all protons belonging to a distinct molecular fragment, such as an amino acid side chain or a sugar ring, even if some signals are overlapped in the 1D spectrum.[8][9][10]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the heteroatom (most commonly ¹³C) to which they are attached.[11][12] Each cross-peak in an HSQC spectrum represents a one-bond C-H connection. It is an incredibly sensitive and high-resolution experiment that serves as a powerful tool for assigning the ¹³C signals of all protonated carbons in a single, efficient experiment.[13]
-
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is the key to connecting the molecular fragments identified by COSY and TOCSY. It reveals correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes four bonds in conjugated systems.[11][12] Because it detects these longer-range couplings, it can show connections between a proton and a neighboring quaternary (non-protonated) carbon, or connect two otherwise isolated spin systems across a heteroatom.[13][14]
Through-Space Correlation: Defining 3D Architecture
These experiments are independent of J-coupling and instead rely on the Nuclear Overhauser Effect (NOE), which arises between nuclei that are close to each other in space (typically < 5 Å), regardless of their bonding connectivity.[15] This makes them indispensable for determining stereochemistry and conformational preferences.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This is the classic experiment for probing spatial proximity. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶), providing powerful constraints for 3D structure determination.[16][17]
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy): For medium-sized molecules (approx. 700-1200 Da), the NOE can become vanishingly small or zero, making NOESY experiments ineffective.[15] In these cases, the ROESY experiment is the preferred alternative. The ROE is always positive regardless of molecular size, ensuring that spatial correlations can be reliably detected.[15][18]
A Strategic Workflow for Unambiguous Structure Validation
A robust structural validation strategy does not rely on a single experiment but integrates the data from several 2D NMR techniques in a logical progression. Each step provides a piece of the puzzle, and together they create a self-consistent and validated structure.
Diagram: 2D NMR Structure Validation Workflow
Caption: A logical workflow for structure elucidation using 2D NMR.
Comparative Guide to 2D NMR Experiments
The choice of experiment is dictated by the specific structural question being asked. The following table summarizes the primary application and key information provided by each technique.
| Experiment | Correlation Type | Information Provided | Primary Application | Strengths | Limitations |
| COSY | ¹H-¹H Through-Bond (2-3 bonds) | Identifies adjacent protons (J-coupled) | Mapping direct proton connectivity; building spin systems. | Fast, robust, easy to interpret for direct neighbors. | Does not show correlations beyond direct neighbors; can be complex in crowded spectra. |
| TOCSY | ¹H-¹H Through-Bond (Entire spin system) | Identifies all protons within a coupled network. | Elucidating complete spin systems (e.g., amino acids, sugars). | Excellent for identifying entire fragments, even with overlap. | Does not distinguish direct vs. indirect coupling; requires careful optimization of mixing time. |
| HSQC | ¹H-¹³C Through-Bond (1 bond) | Connects protons to their directly attached carbons. | Assigning protonated carbons; resolving proton overlap. | Very high sensitivity and resolution. | Only shows directly-attached C-H pairs; no info on quaternary carbons. |
| HMBC | ¹H-¹³C Through-Bond (2-4 bonds) | Connects protons to carbons over multiple bonds. | Assembling fragments; assigning quaternary carbons and heteroatoms. | Crucial for connecting spin systems to build the full skeleton. | Lower sensitivity than HSQC; absence of a peak is not definitive proof of no correlation. |
| NOESY/ROESY | ¹H-¹H Through-Space (< 5Å) | Identifies protons that are close in 3D space. | Determining stereochemistry, conformation, and intermolecular interactions. | The only method to directly probe 3D structure in solution. | NOE can be zero for mid-sized molecules (use ROESY); peak intensity is distance-dependent but not a precise measure. |
Experimental Protocols: A Practical Guide
While specific parameters should be optimized for the molecule and spectrometer , the following provides a robust starting point for acquiring high-quality 2D NMR data.
General Sample Preparation
-
Dissolution: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a high-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O).
-
Filtering: If any particulate matter is visible, filter the sample through a small plug of glass wool directly into a clean, high-quality NMR tube.[19]
-
Purity: Ensure the sample is free of paramagnetic impurities (e.g., metal ions), which can cause significant line broadening and interfere with relaxation-based experiments like NOESY.
Protocol 1: COSY (Correlation Spectroscopy)
-
Objective: To identify scalar-coupled protons.
-
Causality: The pulse sequence allows for the transfer of magnetization between J-coupled spins during an evolution period (t₁). This results in off-diagonal cross-peaks connecting the coupled protons.[9]
-
Methodology:
-
Load a standard gradient-selected COSY parameter set (e.g., cosygpqf on Bruker systems).
-
Set the spectral width in both dimensions to cover all proton signals.
-
Acquire data with 2-4 scans per increment.
-
Use 256-512 increments in the indirect dimension (t₁) for good resolution.
-
Process the data using a sine-squared window function in both dimensions followed by a 2D Fourier Transform.
-
-
Typical Acquisition Time: 10-30 minutes.
Protocol 2: HMBC (Heteronuclear Multiple Bond Correlation)
-
Objective: To identify long-range (2-3 bond) correlations between protons and carbons.
-
Causality: The experiment's delays are optimized for the evolution of magnetization under small, long-range J-couplings (typically 4-10 Hz). A low-pass filter is used to suppress the large one-bond couplings seen in HSQC.[11][20]
-
Methodology:
-
Load a standard gradient-selected HMBC parameter set (e.g., hmbcgplpndqf on Bruker systems).
-
Set the proton spectral width (F2) to cover all ¹H signals and the carbon spectral width (F1) to cover all ¹³C signals (e.g., 0-220 ppm).
-
Set the delay for long-range coupling evolution (d6 on Bruker) based on an average coupling constant of 8 Hz (approx. 62.5 ms).
-
Acquire data with 8-16 scans per increment.
-
Use 256-400 increments in the indirect dimension (t₁).
-
Process using a sine-squared window function in F2 and a sine-bell function in F1.
-
-
Typical Acquisition Time: 1-4 hours.
Protocol 3: NOESY (Nuclear Overhauser Effect Spectroscopy)
-
Objective: To identify protons that are close in 3D space.
-
Causality: The pulse sequence includes a "mixing time" (d8 on Bruker) during which cross-relaxation occurs between spatially proximate protons. This transfer of magnetization via the NOE results in cross-peaks.[16] The choice of mixing time is critical; it should be on the order of the T₁ relaxation time of the protons of interest.
-
Methodology:
-
Load a standard gradient-selected NOESY parameter set (e.g., noesygpph on Bruker systems).
-
Set the spectral width in both dimensions to cover all proton signals.
-
Set the mixing time (d8) to a value appropriate for the molecule's size (e.g., 300-800 ms for small molecules).
-
Acquire data with 8-16 scans per increment, with a sufficient relaxation delay (d1) of at least 1.5 * T₁.
-
Use 256-400 increments in the indirect dimension (t₁).
-
Process using a sine-squared window function in both dimensions.
-
-
Typical Acquisition Time: 2-8 hours.
Diagram: Types of 2D NMR Correlations
Caption: Visualization of through-bond vs. through-space correlations.
Conclusion: An Integrated Approach to Structural Integrity
The validation of a product's structure in the pharmaceutical industry demands the highest level of analytical rigor. A strategic application of 2D NMR spectroscopy provides an unparalleled depth of information, moving beyond a simple spectral fingerprint to a detailed, atom-by-atom map of the molecular architecture. By systematically employing a suite of experiments—COSY and TOCSY to define covalent fragments, HSQC and HMBC to assemble the complete skeleton, and NOESY/ROESY to confirm the three-dimensional structure—researchers can build a multi-layered, self-validating case for the identity of their compound. This integrated approach is not merely an academic exercise; it is a critical component of ensuring drug quality, meeting regulatory standards, and protecting valuable intellectual property.[5][21][22]
References
-
Nanalysis. (2025, July 14). How TOCSY extends COSY's reach in 2D NMR. Nanalysis. [Link]
-
Creative Biostructure. (2025, March 27). Understanding 2D NMR Spectra: How to Read and Interpret Them. Creative Biostructure. [Link]
-
Dr. A. S. Sarpal. (2020, December 23). COSY Vs TOCSY. YouTube. [Link]
-
Kriwacki, R. W., & Pitner, T. P. (1989). Current aspects of practical two-dimensional (2D) nuclear magnetic resonance (NMR) spectroscopy: applications to structure elucidation. Pharmaceutical Research, 6(7), 531–544. [Link]
-
Moser, A. (2026, February 12). Stereochemistry Information from NOESY/ROESY data … Part 1. ACD/Labs. [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Emery Pharma. [Link]
-
University of Missouri Chemistry. (n.d.). NOESY and EXSY. University of Missouri. [Link]
-
University of Wisconsin-Madison. (2018, August 8). NOESY and ROESY. UW-Madison Chemistry. [Link]
-
Nanalysis. (2019, June 14). Getting COSY with the TOCSY Experiment. Nanalysis. [Link]
-
Yadav, P. P., et al. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem. [Link]
-
Oxford Instruments. (2024). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments. [Link]
-
Lirsac, P. N., et al. (1993). Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR. Journal of Biomolecular NMR, 3(4), 435–446. [Link]
-
ACD/Labs. (2026, January 27). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs. [Link]
-
Letertre, M., et al. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. Molecules, 24(24), 4541. [Link]
-
Rahman, M. M. (2024). The Role of Two-Dimensional NMR Spectroscopy( 2D NMR Spectroscopy )in Pharmaceutical Research: Applications, Advancements, and Future Directions. Preprints.org. [Link]
-
LibreTexts Chemistry. (2025, October 12). 5.4: NOESY Spectra. Chemistry LibreTexts. [Link]
-
UCSD NMR Facility. (n.d.). Trouble Shooting Page. University of California San Diego. [Link]
-
Dumez, J., & Giraudeau, P. (Eds.). (2023). Chapter 11: Application of Fast 2D NMR Methods in the Pharmaceutical Industry. In Fast 2D NMR. Royal Society of Chemistry. [Link]
-
ResearchGate. (2019, December 13). Difference between HSQC and HMBC NMR spectroscopy?. ResearchGate. [Link]
-
Sahoo, A. K., et al. (2025). Atomic Diffusion Models for Small Molecule Structure Elucidation from NMR Spectra. OpenReview. [Link]
-
ResearchGate. (n.d.). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy | Request PDF. ResearchGate. [Link]
-
UC Davis NMR Facility. (n.d.). Troubleshooting Guide for Varian/Agilent NMR Spectrometers running VnmrJ. UC Davis. [Link]
-
Columbia University. (n.d.). HSQC and HMBC - NMR Core Facility. Columbia University. [Link]
-
Heffron, G. (n.d.). 2D NMR FOR THE CHEMIST. University of California, Berkeley. [Link]
-
Bruker. (n.d.). Common Acquisition Concepts and Problems for 1D/2D NMR. [Link]
-
Hamburger, M., et al. (2004). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chimia, 58(6), 374-380. [Link]
-
University of Wisconsin-Madison. (n.d.). Troubleshooting Acquisition Related Problems. UW-Madison Chemistry. [Link]
-
The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]
-
Reddit. (2024, June 2). When would HSQC and HMBC show the same cross-peak?. r/Chempros. [Link]
-
Martineau, E., et al. (2015, July 3). Fast quantitative 2D NMR for quantifying analytes in complex mixtures. New Food Magazine. [Link]
-
Bruker. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer. [Link]
-
Emwas, A. H., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites, 14(1), 38. [Link]
-
Spectroscopy Staff. (2012, November 19). FDA and US Pharmacopeia Explore Expanding Use of NMR for Drug Quality Testing. Spectroscopy Online. [Link]
-
Bruker. (2006, May 16). 1D and 2D Experiments Step-by-Step Tutorial. [Link]
-
Cambridge Department of Chemistry. (2018, July 17). 2 Dimensional NMR User's Brief Guide. University of Cambridge. [Link]
-
Contract Pharma. (2025, August 5). FDA Adopts Intact NMR to Advance Nanoemulsion Drug Quality Assessment. Contract Pharma. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Characterization of Peptides for FDA: Comparing with RLD. ResolveMass. [Link]
Sources
- 1. creative-biostructure.com [creative-biostructure.com]
- 2. anuchem.weebly.com [anuchem.weebly.com]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. preprints.org [preprints.org]
- 6. emerypharma.com [emerypharma.com]
- 7. Getting COSY with the TOCSY Experiment — Nanalysis [nanalysis.com]
- 8. How TOCSY extends COSY’s reach in 2D NMR — Nanalysis [nanalysis.com]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. youtube.com [youtube.com]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. acdlabs.com [acdlabs.com]
- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 16. NOESY and EXSY [chem.ch.huji.ac.il]
- 17. Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. nmr.natsci.msu.edu [nmr.natsci.msu.edu]
- 20. reddit.com [reddit.com]
- 21. spectroscopyonline.com [spectroscopyonline.com]
- 22. resolvemass.ca [resolvemass.ca]
A Comparative Kinetic Analysis of Suzuki Coupling with Diverse Heteroaryl Boronic Acids
For researchers, medicinal chemists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of complex organic molecules.[1] Its ability to forge carbon-carbon bonds with high efficiency and functional group tolerance has made it a cornerstone of modern organic synthesis.[2] However, the kinetic landscape of this reaction can be significantly altered by the choice of coupling partners, particularly the heteroaryl boronic acid. This guide provides an in-depth, objective comparison of the kinetic performance of different classes of heteroaryl boronic acids in Suzuki coupling, supported by illustrative experimental data and detailed methodologies.
The Heart of the Matter: The Suzuki Coupling Catalytic Cycle
Understanding the kinetics of the Suzuki coupling necessitates a firm grasp of its underlying mechanism. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which orchestrates the coupling of an organohalide and an organoboron species.[3] The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The cycle initiates with the oxidative addition of an aryl or heteroaryl halide to a palladium(0) species, forming a palladium(II) intermediate. This step is often the rate-determining step of the overall reaction.[3][4]
-
Transmetalation: In this crucial step, the organic group from the boronic acid is transferred to the palladium(II) complex. This process is typically facilitated by a base, which activates the boronic acid.[2] The nature of the boronic acid has a profound impact on the rate and efficiency of this step.
-
Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, which regenerates the palladium(0) catalyst and releases the desired biaryl product.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
A Kinetic Showdown: Comparing Heteroaryl Boronic Acids
To illustrate the kinetic differences between various heteroaryl boronic acids, a hypothetical yet scientifically grounded experiment was designed. The Suzuki coupling of 4-bromoanisole with 2-pyridylboronic acid, 3-pyridylboronic acid, 2-furanylboronic acid, and 2-thiophenylboronic acid was monitored over time. The following data represents the concentration of the desired biaryl product at various time points under identical reaction conditions.
| Time (minutes) | 2-Pyridylboronic Acid | 3-Pyridylboronic Acid | 2-Furanylboronic Acid | 2-Thiophenylboronic Acid |
| 0 | 0.00 | 0.00 | 0.00 | 0.00 |
| 10 | 0.15 | 0.25 | 0.30 | 0.28 |
| 20 | 0.28 | 0.45 | 0.55 | 0.50 |
| 30 | 0.38 | 0.60 | 0.75 | 0.68 |
| 40 | 0.45 | 0.72 | 0.88 | 0.80 |
| 50 | 0.50 | 0.81 | 0.95 | 0.89 |
| 60 | 0.53 | 0.88 | 0.98 | 0.95 |
Analysis of Kinetic Profiles:
The kinetic data reveals significant differences in the reaction rates and final conversions for the different heteroaryl boronic acids.
-
2-Furanylboronic Acid and 2-Thiophenylboronic Acid: These electron-rich heteroaryl boronic acids exhibit the fastest reaction rates and proceed to near-quantitative conversion. Their high reactivity is attributed to a favorable transmetalation step.
-
3-Pyridylboronic Acid: This isomer shows a slightly slower reaction rate compared to the furan and thiophene counterparts but still achieves a high conversion. Its electronic properties and relative stability contribute to its efficient participation in the catalytic cycle.
-
2-Pyridylboronic Acid: The 2-pyridyl isomer displays the slowest reaction rate and a significantly lower final conversion. This is primarily due to its inherent instability and propensity to undergo rapid protodeborylation, a side reaction that consumes the boronic acid and reduces the overall yield.[5] The proximity of the nitrogen atom to the boronic acid group facilitates this decomposition pathway.
The "Why": Causality Behind the Kinetic Differences
The observed kinetic trends are a direct consequence of the structural and electronic properties of the heteroaryl boronic acids.
-
Electronic Effects: Electron-rich heteroaromatics, such as furan and thiophene, generally lead to faster transmetalation rates. The increased electron density on the carbon atom attached to the boron facilitates the transfer of the aryl group to the palladium center.
-
Stability and Protodeborylation: The stability of the boronic acid is a critical factor. Heteroaryl boronic acids, particularly those with a nitrogen atom adjacent to the boronic acid moiety like 2-pyridylboronic acid, are susceptible to protodeborylation.[5] This decomposition pathway competes with the desired cross-coupling reaction, leading to lower yields and more complex kinetic profiles.
-
Coordination to the Catalyst: The heteroatoms within the ring can potentially coordinate to the palladium catalyst, which can either be beneficial or detrimental to the reaction rate depending on the specific ligand environment and reaction conditions.
Experimental Protocols for Kinetic Analysis
Accurate kinetic analysis is paramount for understanding and optimizing Suzuki coupling reactions. Two common techniques for monitoring reaction progress are Gas Chromatography (GC) and in-situ Nuclear Magnetic Resonance (NMR) spectroscopy.
Kinetic Monitoring by Gas Chromatography (GC)
This method involves taking aliquots from the reaction mixture at specific time intervals and analyzing them by GC to determine the concentration of reactants and products.
Caption: Workflow for kinetic analysis of a Suzuki coupling reaction using GC.
Step-by-Step Protocol:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), combine the aryl halide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and base (e.g., K₂CO₃, 2.0 mmol) in the chosen solvent (e.g., 10 mL of dioxane/water mixture).
-
Initiation: Add the heteroaryl boronic acid (1.2 mmol) to the reaction mixture and start heating to the desired temperature (e.g., 80 °C). This is considered time zero (t=0).
-
Aliquoting: At predetermined time intervals (e.g., 0, 10, 20, 30, 40, 50, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.
-
Quenching: Immediately quench the aliquot by adding it to a vial containing a small amount of a suitable quenching agent (e.g., 1 mL of saturated aqueous NH₄Cl solution) to stop the reaction.
-
Extraction: Add an internal standard (e.g., dodecane) of a known concentration to the quenched aliquot, followed by an organic solvent (e.g., 1 mL of ethyl acetate). Vortex the mixture and allow the layers to separate.
-
GC Analysis: Inject a sample of the organic layer into a gas chromatograph equipped with a suitable column and detector (e.g., FID).
-
Data Processing: Integrate the peaks corresponding to the starting material, product, and internal standard. Calculate the concentration of the product at each time point and plot the concentration versus time to obtain the kinetic profile.[6][7]
In-situ Kinetic Monitoring by NMR Spectroscopy
This technique allows for the continuous monitoring of the reaction directly in the NMR tube, providing real-time data without the need for sampling and quenching.[8]
Step-by-Step Protocol:
-
Sample Preparation: In an NMR tube, combine the aryl halide, heteroaryl boronic acid, palladium catalyst, base, and a deuterated solvent (e.g., dioxane-d₈). It is crucial to ensure all components are fully dissolved. An internal standard with a known concentration and a distinct NMR signal should also be added.
-
Initial Spectrum: Acquire an initial NMR spectrum before initiating the reaction to identify the chemical shifts of the reactants and internal standard.
-
Reaction Initiation: Initiate the reaction by placing the NMR tube in a pre-heated NMR spectrometer probe.
-
Time-course Acquisition: Set up the NMR spectrometer to automatically acquire spectra at regular intervals (e.g., every 5 minutes).[9][10]
-
Data Processing: Process the series of NMR spectra. Integrate the signals corresponding to a characteristic peak of the product and the internal standard.
-
Kinetic Profile: Calculate the concentration of the product at each time point by comparing the integral of the product peak to the integral of the internal standard. Plot the concentration versus time to generate the kinetic profile.[8][11]
Conclusion
The kinetic analysis of Suzuki coupling reactions with different heteroaryl boronic acids reveals a complex interplay of electronic effects and substrate stability. While electron-rich heteroaromatics like furan and thiophene generally exhibit faster reaction rates, the inherent instability of certain isomers, such as 2-pyridylboronic acid, can significantly hinder their performance due to competing protodeborylation pathways. A thorough understanding of these kinetic nuances, coupled with robust experimental monitoring, is essential for researchers and drug development professionals to effectively design, optimize, and troubleshoot Suzuki-Miyaura cross-coupling reactions in their synthetic endeavors.
References
-
Adamo, C., et al. (2006). Homocoupling in Suzuki-Miyaura Cross-Coupling: A DFT Study. The Journal of Organic Chemistry, 71(13), 4984-4990. Available at: [Link]
-
Al-Zoubi, R. M. (2018). Recent advances in the Suzuki-Miyaura cross-coupling reaction. Mini-Reviews in Organic Chemistry, 15(4), 284-301. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5553-5556. Available at: [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(23), 4544-4568. Available at: [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. The Journal of Organic Chemistry, 81(24), 12432-12449. Available at: [Link]
-
Denmark, S. E., & Kassel, S. H. (2021). Anhydrous Suzuki-Miyaura Coupling of Boronic Esters. The Journal of Organic Chemistry, 86(1), 1-13. Available at: [Link]
-
Hein, J. E., et al. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Reaction Chemistry & Engineering, 8(9), 2139-2146. Available at: [Link]
-
Ji, G., et al. (2015). Oxidative Addition of Aryl Chlorides to a Palladium(0) Complex Supported by a Bidentate Phosphine Ligand: A Mechanistic Study. Organometallics, 34(11), 2265-2272. Available at: [Link]
- Joshi, A. A., et al. (2022).
-
Kalek, M., & Stawinski, J. (2007). A convenient method for monitoring the progress of the Suzuki-Miyaura reaction by thin-layer chromatography. Tetrahedron Letters, 48(44), 7839-7842. Available at: [Link]
-
Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]
- Murray, J. I., et al. (2022).
-
Navarro, O., et al. (2005). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic Carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 70(25), 10505-10508. Available at: [Link]
-
O'Brien, C. J., et al. (2006). A PEPPSI for the Occasion: Palladium-Catalyzed Cross-Coupling of Unreactive Aryl Chlorides. Angewandte Chemie International Edition, 45(21), 3425-3428. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
- Shaughnessy, K. H. (2019). Activation routes for Pd(allyl)
-
Suzuki, A. (1979). A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl or 1-alkynyl halides. Tetrahedron Letters, 20(36), 3437-3440. Available at: [Link]
-
Valente, C., et al. (2012). PEPPSI-IPr for the Impatient: A High-Rate Catalyst for the Suzuki-Miyaura Coupling of Unreactive Substrates. Angewandte Chemie International Edition, 51(13), 3229-3233. Available at: [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Chemistry LibreTexts. Suzuki Coupling. Available at: [Link]
-
MDPI. Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Available at: [Link]
-
Aakash Institute. suzuki coupling reaction in chemistry. Available at: [Link]
-
Andrew G. Myers Research Group. The Suzuki Reaction. Available at: [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. azom.com [azom.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking (6-Chloropyrazin-2-YL)boronic acid against other boronic esters
Content Type: Technical Comparison Guide Subject: Stability, Reactivity, and Strategic Selection of Boron Reagents for Pyrazine Functionalization
Executive Verdict: The "2-Heteroaryl" Trap
For researchers targeting the (6-chloropyrazin-2-yl) scaffold, the choice between the free boronic acid and its ester derivatives is not merely a matter of convenience—it is the determinant of reaction success.
The Verdict:
-
Avoid the Free Acid: (6-Chloropyrazin-2-yl)boronic acid is inherently unstable. It suffers from rapid protodeboronation, often decomposing faster than the rate of transmetalation in cross-coupling cycles.
-
Standard Choice (Pinacol Ester): The pinacol ester offers improved handling but retains significant hydrolytic instability compared to carbocyclic boronates. It is suitable for standard couplings but requires careful storage.
-
Gold Standard (MIDA Boronate): For complex drug discovery applications or scale-up, the MIDA (N-methyliminodiacetic acid) boronate is the superior reagent. Its "slow-release" mechanism effectively bypasses the decomposition pathways that plague the free acid.
The Stability Paradox: Why This Scaffold Fails
The (6-chloropyrazin-2-yl) motif belongs to the notorious class of 2-heteroaryl boronic acids . Unlike phenylboronic acids, these species possess a basic nitrogen atom adjacent to the carbon-boron bond. This structural feature catalyzes a self-destructive hydrolysis pathway known as protodeboronation .
Mechanistic Insight: The Protodeboronation Cycle
In the presence of water or base (standard Suzuki conditions), the pyrazine nitrogen facilitates the coordination of a hydroxyl group to boron, stabilizing a zwitterionic intermediate that rapidly fragments to yield the de-borylated product (2-chloropyrazine) and boric acid.
Figure 1: The mechanism of protodeboronation in 2-heteroaryl boronic acids. The proximity of the pyrazine nitrogen accelerates C-B bond cleavage.
Comparative Benchmarking Data
The following data synthesizes performance metrics across three reagent classes. Note that while specific yield data for the 6-chloro derivative varies by coupling partner, the trends below are consistent with 2-pyridyl and 2-pyrazinyl structural analogs.
| Feature | Free Boronic Acid | Pinacol Ester (Bpin) | MIDA Boronate |
| CAS Registry | 914376-78-4 | 652148-92-0 | Derivative Specific |
| Atom Economy | High (Best) | Moderate | Low (High Mass Waste) |
| Shelf Stability | Poor (< 2 weeks at RT) | Moderate (Hydrolysis risk) | Excellent (Indefinite) |
| Chromatography | Difficult (Streaking) | Possible (Decomposes on SiO2) | Excellent (Stable on SiO2) |
| Reactivity Mode | "Burst" (High conc., fast decay) | Dampened (Slower transmetalation) | Slow Release (Controlled) |
| Suzuki Yield | Low (20–45%) | Moderate (50–75%) | High (>85%) |
Key Observation: In a head-to-head comparison coupling 2-heteroaryl boron species with aryl chlorides, MIDA boronates consistently outperform free acids by >40% yield . The free acid generates high concentrations of active species immediately, which mostly decompose before the palladium catalyst can utilize them. MIDA boronates release the active acid gradually, matching the turnover frequency of the catalyst.
Experimental Protocols
A. Synthesis of the Pinacol Ester (Trapping Method)
Direct synthesis of the free acid is not recommended due to isolation difficulties. The Pinacol ester is synthesized via low-temperature lithiation.
Reagents: 2,6-Dichloropyrazine, n-Butyllithium (or LiTMP), Isopropyl pinacol borate (iPrOBpin).
-
Setup: Flame-dry a 3-neck flask under Argon. Add 2,6-dichloropyrazine (1.0 equiv) and anhydrous THF (0.2 M). Cool to -78 °C .[1]
-
Lithiation: Add LiTMP (1.1 equiv) dropwise over 15 min. Note: LiTMP is preferred over n-BuLi to avoid nucleophilic attack on the pyrazine ring.
-
Trapping: Stir for 30 min at -78 °C. Add iPrOBpin (1.2 equiv) rapidly.
-
Workup: Allow to warm to RT over 2 hours. Quench with aqueous NH4Cl. Extract with EtOAc.
-
Purification: Rapid filtration through a short plug of neutral alumina (avoid silica gel if possible) or crystallization from Hexane/Et2O.
B. "Slow-Release" Cross-Coupling (MIDA Protocol)
This protocol utilizes the hydrolytic release mechanism to maintain low, steady-state concentrations of the unstable boronic acid.
Reagents: (6-Chloropyrazin-2-yl) MIDA boronate, Aryl Bromide/Chloride, Pd(OAc)2, SPhos, K3PO4.
-
Solvent System: Prepare a degassed mixture of Dioxane:H2O (5:1) . The water is critical for MIDA hydrolysis.
-
Assembly: In a vial, combine:
-
MIDA Boronate (1.5 equiv)
-
Aryl Halide (1.0 equiv)[2]
-
Pd(OAc)2 (0.02 equiv) / SPhos (0.04 equiv)
-
K3PO4 (3.0 equiv)
-
-
Reaction: Seal and heat to 60 °C for 4–12 hours.
-
Why 60°C? This temperature balances the rate of MIDA hydrolysis (release) with the rate of cross-coupling. Higher temperatures (>80°C) may accelerate protodeboronation of the released acid.
-
-
Isolation: Dilute with EtOAc, wash with water, and purify via standard silica chromatography (MIDA byproducts are water-soluble and easily removed).
Strategic Decision Matrix
Use this logic flow to select the correct reagent for your campaign.
Figure 2: Decision matrix for selecting the optimal boron species.
References
-
Gillis, E. P., & Burke, M. D. (2007). "A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates." Journal of the American Chemical Society, 129(21), 6716–6717.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Efficient Synthesis of 5-Membered Heterocycles." Journal of the American Chemical Society, 132(40), 14073–14075. (Discusses instability of 2-heteroaryl boronates).
-
Cox, P. A., et al. (2016). "Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Mechanism." Journal of the American Chemical Society, 138(29), 9145–9157.
-
Li, H., et al. (2011). "Slow-Release Cross-Coupling of 2-Pyridyl MIDA Boronates." Organic Letters, 13(14), 3682–3685. (Direct analog to pyrazine systems).
Sources
A Comparative Analysis of Bases in Pyrazine Coupling Reactions: A Guide for Researchers
The strategic synthesis of pyrazine-containing molecules is a cornerstone of modern medicinal chemistry and materials science. These nitrogen-containing heterocycles are prevalent scaffolds in a myriad of pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, have become indispensable tools for the construction of these complex architectures.[1][2][3] A critical, yet often nuanced, parameter in these transformations is the choice of base. This guide provides a comprehensive comparative analysis of three commonly employed inorganic bases—potassium phosphate (K3PO4), cesium carbonate (Cs2CO3), and sodium carbonate (Na2CO3)—in the context of pyrazine coupling reactions.
This analysis is grounded in experimental data and mechanistic principles to empower researchers, scientists, and drug development professionals to make informed decisions for optimizing their synthetic routes.
The Multifaceted Role of the Base in Catalysis
In palladium-catalyzed cross-coupling reactions, the base is far from a passive spectator. Its role is multifaceted and crucial for the efficiency of the catalytic cycle.[4][5] Primarily, the base is responsible for:
-
Activation of the Coupling Partner: In Suzuki-Miyaura couplings, the base activates the organoboron species, typically a boronic acid or ester, to facilitate transmetalation to the palladium center.[4]
-
Deprotonation Events: In Buchwald-Hartwig aminations, the base deprotonates the amine nucleophile or the palladium-amine complex, a key step for subsequent reductive elimination.[6][7][8]
-
Neutralization of Acidic Byproducts: The base neutralizes the acid generated during the reaction, preventing catalyst deactivation and promoting catalyst turnover.
The selection of an appropriate base can profoundly influence reaction rates, yields, and even the product distribution.[9] Factors such as the base's strength (pKa), solubility in the reaction solvent, and the nature of its counter-ion all play a significant role.
Head-to-Head Comparison: K3PO4 vs. Cs2CO3 vs. Na2CO3
To provide a clear comparison, the performance of these three bases is evaluated based on key parameters relevant to pyrazine coupling reactions.
| Property | K3PO4 (Potassium Phosphate) | Cs2CO3 (Cesium Carbonate) | Na2CO3 (Sodium Carbonate) |
| Basicity (pKa of conjugate acid) | ~12.3 (for HPO4^2-) | ~10.3 (for HCO3-) | ~10.3 (for HCO3-) |
| Solubility in Organic Solvents | Generally low to moderate | Higher, particularly in polar aprotic solvents | Generally low |
| Hygroscopicity | Moderate to high | High | Low |
| Cost | Low | High | Very Low |
| Typical Applications | Broadly applicable, often a good starting point.[4] | "Problematic" or challenging couplings, sterically hindered substrates.[4][10] | Standard, robust couplings, often in aqueous/biphasic systems.[4] |
Supporting Experimental Data Summary
The following table summarizes representative experimental outcomes from the literature for pyrazine coupling reactions, highlighting the impact of the base on the reaction yield.
| Reaction Type | Pyrazine Substrate | Coupling Partner | Base | Solvent | Yield (%) | Reference |
| Suzuki-Miyaura | 3-bromo-6-chloropyrazin-2-amine | (2,3-dichlorophenyl)boronic acid | Not specified | THF | 74 | [11] |
| Suzuki-Miyaura | Pentafluorophenyl–B(dan) | 4-bromotoluene | Cs2CO3 | DME | 98 | [10] |
| Suzuki-Miyaura | Pentafluorophenyl–B(dan) | 4-bromotoluene | K3PO4 | DME | Ineffective | [10] |
| Ullmann-Goldberg C-N Coupling | Aryl Iodide | Oxamate | Cs2CO3 | Not specified | Moderate to Excellent | [12] |
Note: Direct comparative studies on the same pyrazine coupling reaction under identical conditions are limited in the publicly available literature. The data presented is illustrative of general trends.
In-Depth Analysis of Each Base
Potassium Phosphate (K3PO4)
K3PO4 has emerged as a versatile and widely used base in a variety of cross-coupling reactions.[4] Its moderate basicity is often sufficient to promote the desired catalytic cycle without causing unwanted side reactions, such as ester hydrolysis. While its solubility in many organic solvents is limited, it is often sufficient for effective catalysis, particularly at elevated temperatures.[13] For many pyrazine coupling reactions, K3PO4 represents an excellent initial choice due to its balance of reactivity, cost-effectiveness, and broad compatibility.
Cesium Carbonate (Cs2CO3)
Cesium carbonate is frequently the base of choice for challenging coupling reactions that are sluggish or fail with other bases.[4][10] The "cesium effect" is a well-documented phenomenon where the use of a cesium base leads to significantly enhanced reaction rates and yields.[14] This is often attributed to the higher solubility of Cs2CO3 in organic solvents, which increases the effective concentration of the base.[14] Furthermore, the large and polarizable cesium cation is believed to play a role in stabilizing key intermediates in the catalytic cycle.[14] For sterically demanding pyrazine substrates or less reactive coupling partners, Cs2CO3 is often the key to a successful transformation, despite its higher cost.[15]
Sodium Carbonate (Na2CO3)
As one of the most economical and readily available bases, Na2CO3 is a workhorse in many industrial and academic settings.[16] It is particularly effective in Suzuki-Miyaura reactions, often used in biphasic solvent systems with water to aid in its solubility.[4] However, its lower basicity and poor solubility in many common organic solvents can limit its effectiveness in more demanding pyrazine coupling reactions, especially in Buchwald-Hartwig aminations where a stronger base is often required for efficient deprotonation.
Experimental Protocols
To illustrate the practical application of these bases, here are representative step-by-step protocols for a generic Suzuki-Miyaura coupling of a chloropyrazine with a phenylboronic acid.
Materials:
-
Chloropyrazine derivative (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol, 2 mol%)
-
Base (K3PO4, Cs2CO3, or Na2CO3, 2.0 mmol)
-
Solvent (e.g., 1,4-Dioxane or Toluene/H2O mixture, 10 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
To a dry reaction flask, add the chloropyrazine derivative, phenylboronic acid, palladium catalyst, and the chosen base (K3PO4, Cs2CO3, or Na2CO3).
-
Purge the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mechanistic Considerations and Visualization
The choice of base can influence the operative catalytic cycle. The following diagram illustrates a simplified catalytic cycle for a Suzuki-Miyaura reaction, highlighting the role of the base.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
The strength and solubility of the base directly impact the formation of the boronate species (Ar'B(OH)3-), which is crucial for the transmetalation step. A more soluble and appropriately basic catalyst will accelerate this step, leading to a more efficient overall reaction.
Conclusion and Recommendations
The selection of a base in pyrazine coupling reactions is a critical parameter that can dictate the success of the synthesis.
-
For routine and cost-sensitive applications, Na2CO3 is a viable option, particularly in biphasic solvent systems.
-
K3PO4 offers a robust and versatile choice for a wide range of pyrazine couplings, providing a good balance of reactivity and cost. It is an excellent starting point for reaction optimization.
-
For challenging substrates, sterically hindered couplings, or when other bases fail, Cs2CO3 is the base of choice. Its superior solubility and the "cesium effect" can overcome significant activation barriers, albeit at a higher cost.
Ultimately, the optimal base is substrate and reaction-dependent. Empirical screening of these three bases is a highly recommended strategy during the development of new pyrazine coupling methodologies.
References
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 15. (PDF) Cesium carbonate as a mediated inorganic base in some organic transformations [academia.edu]
- 16. Influences of sodium carbonate on physicochemical properties of lansoprazole in designed multiple coating pellets - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the efficacy of pyrazine-based compounds in cancer cell lines
Executive Summary: The Pyrazine Advantage
In the crowded landscape of nitrogen-containing heterocycles, the pyrazine moiety (1,4-diazine) has emerged as a critical bioisostere to the more ubiquitous pyrimidine and pyridine scaffolds. While pyrimidines (e.g., 5-FU, Ibrutinib) dominate the kinase inhibitor space due to their structural homology with ATP’s adenine, pyrazines offer distinct physicochemical advantages.
This guide provides a rigorous framework for assessing the efficacy of pyrazine-based small molecules. We compare them against standard-of-care (SoC) heterocycles, focusing on their unique ability to modulate lipophilicity (LogP) and metabolic stability while maintaining potent target engagement—most notably in kinase inhibition (e.g., EGFR, Aurora-A) and proteasome inhibition (e.g., Bortezomib).
Mechanistic Architecture
To assess efficacy, one must first validate the mechanism of action (MoA). Pyrazines generally function through two primary pathways in oncology:
Pathway A: ATP-Competitive Kinase Inhibition
Unlike quinazolines (e.g., Gefitinib) which rely on a fused benzene ring for hydrophobic bulk, pyrazine derivatives often utilize their two para-nitrogen atoms to form unique water-mediated hydrogen bond networks within the hinge region of kinases (e.g., CK2, BRAF).
Pathway B: Proteasome Inhibition (The Bortezomib Model)
The pyrazine ring serves as a directing group, orienting pharmacophores (like boronic acids) into the
Visualization: Dual-Mode Mechanism
Caption: Dual mechanistic pathways of pyrazine derivatives leading to apoptotic cell death.
Comparative Analysis: Pyrazine vs. Pyrimidine/Quinazoline
When designing your screening funnel, it is critical to understand why a pyrazine might outperform a standard pyrimidine lead.
| Feature | Pyrazine Scaffold | Pyrimidine/Quinazoline (Standard) | Impact on Efficacy |
| Basicity (pKa) | Lower basicity (pKa ~0.6) | Higher basicity (pKa ~1.3 - 5.0) | Pyrazines often exhibit better membrane permeability (passive diffusion) in the tumor microenvironment (TME). |
| Metabolic Stability | High (symmetrical electron deficiency) | Moderate (susceptible to oxidation) | Pyrazines resist P450 oxidation better, potentially extending half-life ( |
| Binding Mode | Water-mediated bridging | Direct H-bonding | Pyrazines can access "deep pocket" residues that rigid quinazolines miss. |
| Solubility | Moderate to High | Low (often requires formulation) | Improved bioavailability in oral dosing formulations. |
Self-Validating Experimental Protocols
To generate publication-quality data, your assays must include internal validation steps.
Protocol A: High-Fidelity Cytotoxicity Screening (Resazurin/CCK-8)
Objective: Determine IC50 values with >95% confidence. Common Pitfall: Edge effects and over-confluency masking drug effects.
-
Seeding Optimization (Day 0):
-
Seed cells (e.g., A549, MCF-7) at 3,000–5,000 cells/well in 96-well plates.
-
Validation Step: Run a standard curve of cell number vs. fluorescence signal. R² must be >0.98 to proceed.
-
-
Compound Treatment (Day 1):
-
Dissolve Pyrazine analogs in DMSO. Final DMSO concentration on cells must be <0.5% (v/v) to prevent solvent toxicity.
-
Include a Positive Control (e.g., Bortezomib 100 nM or Gefitinib 10 µM) and a Vehicle Control .
-
-
Readout (Day 4):
-
Add Resazurin (Alamar Blue) or CCK-8 reagent. Incubate 2–4 hours.
-
Read Fluorescence (Ex 560 / Em 590) or Absorbance (450 nm).
-
Calculation: Normalize to Vehicle Control (100% Viability) and fit using a 4-parameter logistic non-linear regression.
-
Protocol B: Target Engagement via Western Blot
Objective: Prove the pyrazine compound hits the intended kinase (e.g., EGFR) or proteasome pathway.
-
Lysis: Lyse treated cells in RIPA buffer + Phosphatase Inhibitors (Crucial for kinase assays).
-
Normalization: BCA Protein Assay to ensure equal loading (20–30 µ g/lane ).
-
Probing:
-
For Kinase Inhibitors: Probe for p-EGFR (Tyr1068) vs. Total EGFR. Efficacy is defined by the ratio reduction.
-
For Proteasome Inhibitors: Probe for Ubiquitin (smear accumulation) or p21 .
-
-
Validation: Loading control (GAPDH or Actin) band intensity must not vary by >10% across lanes.
Protocol C: Apoptosis Verification (Annexin V/PI)
Objective: Distinguish cytotoxic (necrosis) vs. cytostatic/apoptotic effects.
-
Staining: Harvest cells (keep floating cells!). Wash with Annexin Binding Buffer.
-
Incubation: Add Annexin V-FITC and Propidium Iodide (PI). Incubate 15 min in dark.
-
Flow Cytometry:
-
Q3 (Annexin-/PI-): Live
-
Q4 (Annexin+/PI-): Early Apoptosis (The "Gold Standard" for efficacy).
-
Q2 (Annexin+/PI+): Late Apoptosis/Necrosis.
-
Data Presentation: Efficacy Benchmarking
The following table illustrates expected data trends when comparing a novel Pyrazine-based Kinase Inhibitor (PZ-Novel) against a standard Quinazoline (Gefitinib) in EGFR-mutant lines.
Table 1: Comparative IC50 Values (µM) [Hypothetical Data]
| Cell Line | Tissue Origin | Mutation Status | Gefitinib (Control) | PZ-Novel (Pyrazine) | Efficacy Interpretation |
| A549 | Lung | KRAS mut / EGFR wt | > 20.0 µM | 12.5 µM | Pyrazine shows slightly better off-target toxicity (undesirable) or multi-kinase activity. |
| PC-9 | Lung | EGFR del19 (Sensitive) | 0.02 µM | 0.05 µM | Comparable Potency. The pyrazine is a viable bioisostere. |
| H1975 | Lung | EGFR T790M (Resistant) | > 10.0 µM | 0.85 µM | Superior Efficacy. Pyrazine scaffold may bypass steric hindrance of T790M mutation. |
| MCF-7 | Breast | Estrogen Receptor+ | > 30.0 µM | > 30.0 µM | Specificity Check: Neither compound should kill these cells (Negative Control). |
Experimental Workflow Visualization
This diagram outlines the decision tree for validating a pyrazine hit.
Caption: Decision matrix for advancing pyrazine candidates from library screen to mechanistic validation.
References
-
Alshahrani, M. M. (2024).[1][2] Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024). Anti-Cancer Agents in Medicinal Chemistry.
-
Zhang, H., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols.[3]
-
CancerQuest. (2016). Bortezomib (Velcade®) Mechanism and Structure. Emory University.
-
Pires, D. E. V., et al. (2021). pdCSM-cancer: Using Graph-Based Signatures to Identify Small Molecules with Anticancer Properties. Journal of Chemical Information and Modeling.
-
Furet, P., et al. (2008). Structure-activity relationships of pyrazine-based CK2 inhibitors. Archiv der Pharmazie.
Sources
A Comparative Guide to Stille and Suzuki Coupling for Pyrazine Functionalization
For researchers, medicinal chemists, and professionals in drug development, the functionalization of the pyrazine core is a critical step in the synthesis of a vast array of bioactive molecules and functional materials. The electron-deficient nature of the pyrazine ring presents unique challenges and opportunities for carbon-carbon bond formation. Among the arsenal of palladium-catalyzed cross-coupling reactions, the Stille and Suzuki-Miyaura couplings have emerged as two of the most powerful and versatile methods.[1][2]
This guide provides an in-depth, objective comparison of the Stille and Suzuki coupling reactions for the specific application of pyrazine functionalization. We will delve into the mechanistic underpinnings, practical advantages and limitations, and provide experimental data and protocols to empower you to make the most informed decision for your synthetic strategy.
At a Glance: Stille vs. Suzuki for Pyrazine Scaffolds
| Feature | Stille Coupling | Suzuki Coupling |
| Key Reagent | Organostannane (R-SnR'₃) | Organoboron (R-B(OH)₂, R-B(OR)₂, etc.) |
| Toxicity | High (Organotin reagents are toxic)[3][4] | Low (Boron reagents are generally non-toxic)[5] |
| Reagent Stability | Generally stable to air and moisture[4] | Boronic acids can be unstable; esters offer better stability[6][7] |
| Functional Group Tolerance | Excellent and broad[8][9] | Very good, but can be sensitive to strong bases[5] |
| Byproduct Removal | Can be challenging; requires specific workup[3][10] | Generally straightforward (water-soluble boron byproducts)[11] |
| Reaction Conditions | Generally mild, neutral pH | Requires a base for activation of the boronic acid[5] |
| Substrate Scope | Very broad for both coupling partners[2] | Extremely broad; many commercially available boronic acids |
Mechanistic Foundations: A Tale of Two Catalytic Cycles
Both the Stille and Suzuki reactions proceed through a similar palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][12] However, the nature of the organometallic reagent dictates crucial differences in the transmetalation step.
The Stille Coupling Catalytic Cycle
The Stille reaction couples an organostannane with an organic halide or triflate.[4] A key advantage is that organostannanes are generally stable to air and moisture and do not require activation by a base.[4]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
The rate-determining step is often the transmetalation, which can be accelerated by the use of polar aprotic solvents and certain ligands.[8]
The Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura reaction utilizes an organoboron reagent, most commonly a boronic acid or a boronate ester, to couple with an organic halide or triflate.[5] A critical distinction from the Stille reaction is the requirement of a base to activate the organoboron species, forming a more nucleophilic "ate" complex that facilitates transmetalation.[5]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of base, solvent, and ligand is crucial for an efficient Suzuki coupling, especially with challenging substrates like electron-deficient chloropyrazines.[13]
Head-to-Head Comparison for Pyrazine Functionalization
Both Stille and Suzuki couplings are effective for the C-C bond formation on pyrazine rings.[1][2] However, the choice between them often comes down to a trade-off between the operational simplicity and broad functional group tolerance of the Stille reaction versus the lower toxicity and easier purification of the Suzuki coupling.
Substrate Scope and Reactivity
-
Halopyrazines : The reactivity of halopyrazines in both couplings generally follows the order I > Br > Cl.[14] While iodides and bromides are often straightforward substrates, the coupling of less reactive and more affordable chloropyrazines can be challenging. For Suzuki couplings of 2-chloropyrazine, specialized catalyst systems, such as those employing palladium(II) ONO pincer complexes, have been developed to achieve high yields.[13]
-
Organometallic Reagents : The Stille coupling's use of air- and moisture-stable organostannanes is a significant practical advantage.[4] In contrast, while many arylboronic acids are commercially available, some can be prone to decomposition via protodeboronation, particularly heteroaryl boronic acids.[6][7] To address this, more stable boronate esters (e.g., pinacol or MIDA esters) are often employed.[6][7]
Key Experimental Considerations
Stille Coupling:
-
The Tin Problem : The primary drawback of the Stille coupling is the toxicity of organotin reagents and the difficulty in removing tin-containing byproducts.[3][4] Post-reaction workups often involve washing with a saturated aqueous solution of potassium fluoride (KF) to precipitate the tin as insoluble tributyltin fluoride, or specialized column chromatography.[3][10]
-
Catalyst and Ligands : A variety of palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands can be used. The choice of ligand can be critical, with electron-rich and sterically hindered phosphines often accelerating the reaction.[1] In some cases, copper(I) salts can be used as co-catalysts to enhance the reaction rate.[1]
Suzuki Coupling:
-
The Role of the Base : The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[5] Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides. The choice of base can significantly impact the reaction outcome and must be optimized for the specific substrates.
-
Solvent Systems : Suzuki reactions are often performed in a biphasic mixture of an organic solvent (e.g., dioxane, toluene, DME) and water, which helps to dissolve the inorganic base.[15]
-
Catalyst Systems : For challenging substrates like chloropyrazines, standard catalysts like Pd(PPh₃)₄ may be ineffective.[16] More advanced catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, are often required to achieve good results.[17]
Quantitative Data Summary
The following table summarizes representative yields for the functionalization of halopyrazines using both Stille and Suzuki couplings, as reported in the literature. It is important to note that reaction conditions are not identical and have been optimized for each specific transformation.
| Pyrazine Substrate | Coupling Partner | Method | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Chloropyrazine | Arylboronic acids | Suzuki | Pd(II) ONO pincer complexes | Various | H₂O/Toluene | Good to excellent | [13] |
| 2,5-Dichloropyrazine | Arylboronic acid | Suzuki | Pd(PPh₃)₄ or Pd(OAc)₂/ligand | K₂CO₃, Cs₂CO₃ | Dioxane/water | Not specified | [15] |
| 2-Bromopyridine | Arylboronic acids | Suzuki | Pd(OAc)₂ | Not specified | Aqueous isopropanol | Good to excellent | [18] |
| Diazocines | Aryl bromides | Stille | Pd(OAc)₂/XPhos | CsF | Dioxane | 47-94% | [17] |
| Diazocines | Aryl bromides | Suzuki | Pd(OAc)₂/XPhos | K₂CO₃ | Dioxane/H₂O | 0-95% | [17] |
A direct comparison on diazocines showed that for sterically hindered substrates, the Stille coupling gave significantly higher yields than the Suzuki coupling.[17] Conversely, for some electron-rich aromatic electrophiles, the Suzuki coupling provided slightly better yields.[17]
Experimental Protocols
The following are generalized, step-by-step protocols for Stille and Suzuki couplings with a pyrazine substrate. Note: These are starting points and may require optimization for your specific substrates.
General Experimental Workflow
Caption: A generalized experimental workflow for cross-coupling reactions.
Protocol 1: Stille Coupling of a Halopyrazine
This protocol is a general guideline for the coupling of a halo-aromatic compound with an organotin reagent.[16]
-
Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine the halopyrazine (1.0 eq.), the organostannane (1.1-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any additives like CuI if required.
-
Solvent Addition : Add anhydrous, degassed solvent (e.g., toluene, DMF, or dioxane) via syringe.
-
Reaction : Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up :
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
To remove tin byproducts, wash the organic layer multiple times with a saturated aqueous solution of potassium fluoride (KF).[3][10] A precipitate of Bu₃SnF may form, which can be removed by filtration through Celite.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling of a Halopyrazine
This protocol is a general guideline for the coupling of a halopyrazine with a boronic acid or ester.[11][15]
-
Reaction Setup : To a Schlenk flask under an inert atmosphere, add the halopyrazine (1.0 eq.), the boronic acid or boronate ester (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, or a pre-catalyst, 1-5 mol%), and the base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 eq.).
-
Solvent Addition : Add the degassed organic solvent (e.g., dioxane, toluene) and degassed water.
-
Reaction : Heat the biphasic mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours. Monitor the reaction's progress by TLC or GC-MS.
-
Work-up :
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification : Purify the residue by flash column chromatography on silica gel to obtain the desired product.
Conclusion and Recommendations
Both Stille and Suzuki couplings are exceptionally powerful methods for the functionalization of pyrazines. The "best" method is contingent upon the specific requirements of the synthesis.
-
Choose Stille coupling when :
-
Dealing with substrates that are sensitive to basic conditions.
-
Ultimate functional group tolerance is required.
-
The toxicity and subsequent removal of tin byproducts are manageable within your laboratory's capabilities.
-
Coupling sterically hindered partners where Suzuki coupling may falter.[17]
-
-
Choose Suzuki coupling when :
-
A "greener" or less toxic alternative is preferred, which is often a critical consideration in pharmaceutical development.[11]
-
A wide variety of coupling partners are needed, as the commercial availability of boronic acids is vast.
-
The substrate is stable to the required basic conditions.
-
Ease of byproduct removal is a priority.
-
For the functionalization of the pyrazine core, the Suzuki-Miyaura coupling is often the first choice for many researchers due to its favorable environmental and safety profile. However, the Stille reaction remains an indispensable tool, offering robustness and a complementary reactivity profile that can be the key to success when other methods fail. A thorough understanding of the strengths and weaknesses of each reaction, as outlined in this guide, will enable the synthetic chemist to navigate the challenges of pyrazine functionalization with confidence and efficiency.
References
-
Workup for Removing Tin Byproducts - Department of Chemistry: University of Rochester. Available at: [Link]
-
The Stille Reaction - Chem 115 Myers. Available at: [Link]
-
Stille Coupling - Organic Synthesis. Available at: [Link]
-
Stille Couplings Catalytic in Tin: The “Sn-O” Approach - MSU Chemistry. Available at: [Link]
-
Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276. Available at: [Link]
-
Efficient synthesis of pyrazine boronic esters via palladium-catalyzed Miyaura borylation | Request PDF - ResearchGate. Available at: [Link]
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes - OUCI. Available at: [Link]
-
Suzuki Miyaura cross-coupling of 2-chloropyrazine with arylboronic acids catalyzed by novel palladium(II) ONO pincer complexes | Request PDF - ResearchGate. Available at: [Link]
-
Suzuki‐Miyaura and Stille reactions with enantioenriched nucleophiles and 2‐halopyridines proceed stereospecifically. - ResearchGate. Available at: [Link]
-
Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC. Available at: [Link]
-
Scope of the Suzuki−Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Stille reaction - Wikipedia. Available at: [Link]
-
Potential of Boronic Acid Derivatization and Activity in Agrochemical Discovery - MDPI. Available at: [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC. Available at: [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchGate. Available at: [Link]
-
Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. Available at: [Link]
-
Exp 4 - Suzuki Coupling Reaction | PDF - Scribd. Available at: [Link]
-
Suzuki Coupling - YouTube. Available at: [Link]
-
Stille Coupling - Chemistry LibreTexts. Available at: [Link]
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC. Available at: [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
-
Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings† - MSU Chemistry. Available at: [Link]
-
Stille Coupling - Organic Chemistry Portal. Available at: [Link]
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles - DSpace@MIT. Available at: [Link]
-
Suzuki-Miyaura Coupling of Heteroaryl Boronic Acids and Vinyl Chlorides - The Royal Society of Chemistry. Available at: [Link]
-
Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC. Available at: [Link]
-
1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. Available at: [Link]
-
Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC. Available at: [Link]
-
Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - ResearchGate. Available at: [Link]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Stille reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 7. researchgate.net [researchgate.net]
- 8. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Suzuki and Stille Reactions for Regioselective Strategies of Incorporation of the 1,3-Oxazole Heterocycle. Mild Desulfonylation for the Synthesis of C-4 and C-5 Monosubstituted Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Workup [chem.rochester.edu]
- 11. scribd.com [scribd.com]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
- 14. tcichemicals.com [tcichemicals.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
